molecular formula C14H14O4 B12868294 Ethyl 2,4-dioxo-6-phenylhex-5-enoate CAS No. 1027-41-4

Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Cat. No.: B12868294
CAS No.: 1027-41-4
M. Wt: 246.26 g/mol
InChI Key: ZYTPZSVMXSYIFE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,4-dioxo-6-phenylhex-5-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dioxo-6-phenylhex-5-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1027-41-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate

InChI

InChI=1S/C14H14O4/c1-2-18-14(17)13(16)10-12(15)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+

InChI Key

ZYTPZSVMXSYIFE-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)C(=O)CC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Ethyl 2,4-dioxo-6-phenylhex-5-enoate CAS 1027-41-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS 1027-41-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Multifunctional Synthetic Scaffold

Ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate is a highly functionalized organic molecule possessing a unique convergence of reactive sites. Its structure is characterized by an ethyl ester, a 1,3-dicarbonyl system (a β-ketoester), and an α,β-unsaturated ketone moiety featuring a terminal phenyl group. This combination of functionalities makes it a powerful and versatile building block in synthetic organic chemistry.

The true potential of this molecule lies in its capacity for controlled, regioselective transformations. Analogous 2,4-dioxo-esters have proven to be invaluable intermediates in the synthesis of a wide array of pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.[1][2] For instance, the related compound, ethyl 2,4-dioxo-4-phenylbutyrate, serves as a key precursor for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are themselves critical components in drug development.[2] This guide provides a comprehensive overview of the known and predicted properties, chemical behavior, and synthetic potential of Ethyl 2,4-dioxo-6-phenylhex-5-enoate, offering a technical foundation for its application in research and development.

Section 1: Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is paramount for its effective use in experimental design. The key identifiers and predicted physical characteristics are summarized below.

Identification and Molecular Data
PropertyValueSource
CAS Number 1027-41-4[3]
Molecular Formula C₁₄H₁₄O₄[3]
Molecular Weight 246.26 g/mol [3]
Canonical SMILES O=C(OCC)C(CC(/C=C/C1=CC=CC=C1)=O)=O[3]
Synonyms (E)-Ethyl 2,4-dioxo-6-phenylhex-5-enoate[4]
Predicted Physical Properties

Direct experimental data for Ethyl 2,4-dioxo-6-phenylhex-5-enoate is not widely published. The following properties are based on data from the closely related analog, ethyl 2,4-dioxohexanoate (CAS 13246-52-1), and should be considered as estimates.[5][6]

PropertyEstimated ValueSource (Analog)
Boiling Point 100-105 °C @ 6.00 mm Hg[5][6]
Density ~1.103 - 1.109 g/cm³ @ 25 °C[5]
Refractive Index ~1.477 - 1.482 @ 20 °C[5]
Flash Point ~95 °C (203 °F)[6]

Solubility & Stability: Based on its structure, the compound is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. It is likely insoluble or poorly soluble in water. As with many β-dicarbonyl compounds, it should be stored in a cool, dry, well-sealed container away from strong bases and oxidizing agents to prevent degradation.[7]

Section 2: The Crux of Reactivity: Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium between keto and enol tautomeric forms.[8] This phenomenon is not merely a structural curiosity; it governs the molecule's spectroscopic signature and its chemical reactivity.

In the case of Ethyl 2,4-dioxo-6-phenylhex-5-enoate, the presence of the C5-C6 double bond and the C6-phenyl group creates an extended conjugated system in the enol form. This additional conjugation provides significant stabilization, suggesting that the enol tautomer may be the predominant form in solution, particularly in non-polar, aprotic solvents.[9] The intramolecular hydrogen bond that forms between the enolic hydroxyl group and the adjacent carbonyl oxygen further stabilizes this tautomer.[9]

The equilibrium can be catalyzed by either acid or base.[8] Understanding this equilibrium is critical, as the keto form presents two distinct electrophilic carbonyl carbons, while the enol form offers a nucleophilic C=C double bond and different reactive possibilities.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer (Stabilized by Conjugation) keto keto enol enol keto->enol H⁺ or OH⁻

Caption: Keto-enol equilibrium for Ethyl 2,4-dioxo-6-phenylhex-5-enoate.

Section 3: Spectroscopic Characterization Protocols

The dual nature of the compound as a keto-enol mixture must be accounted for during spectroscopic analysis. The resulting spectra will be a superposition of signals from both tautomers, with relative integrations reflecting their equilibrium ratio under the given analytical conditions.

General Analytical Workflow

Caption: Standard workflow for spectroscopic characterization.

Predicted Spectroscopic Data

The following are predicted key signals based on analysis of structurally similar compounds.[10][11][12]

TechniquePredicted Key Signals / FeaturesRationale
¹H NMR Enol: ~12-14 ppm (broad s, 1H, enolic -OH), ~5.5-6.5 ppm (s, 1H, vinylic H at C3), ~6.8-7.8 ppm (m, olefinic & aromatic H's). Keto: ~3.5-4.0 ppm (s, 2H, -CH₂- at C3). Both: ~4.2 ppm (q, 2H, -OCH₂CH₃), ~1.3 ppm (t, 3H, -OCH₂CH₃).The downfield shift of the enolic proton is characteristic due to intramolecular H-bonding. The C3 protons of the keto form are a singlet in a typical chemical shift range for a methylene group between two carbonyls.
¹³C NMR Enol: ~190 ppm (C4, conjugated C=O), ~175 ppm (C2, enolic C-OH), ~165 ppm (C1, ester C=O), ~95-105 ppm (C3, enolic C-H). Keto: ~200 ppm (C2, C=O), ~195 ppm (C4, C=O), ~168 ppm (C1, ester C=O), ~50 ppm (C3, -CH₂-).The presence of multiple carbonyl signals in distinct regions helps confirm the tautomeric mixture. Enol carbons (C2, C3) show characteristic upfield shifts compared to their keto counterparts.
FT-IR (cm⁻¹) ~3400-3000 (broad, O-H stretch of enol), ~1735 (C=O stretch of ester), ~1650 (C=O stretch of conjugated ketone), ~1610 (C=C stretches, enol and styrenyl), ~1580 (aromatic C=C).The broad O-H band and the presence of multiple, distinct carbonyl absorptions are strong indicators of a keto-enol mixture.
Mass Spec. [M]+• or [M+H]+: Expected at m/z 246 or 247. Key Fragments: Loss of -OCH₂CH₃ (ethoxy), loss of CO, cleavage at the dicarbonyl system.High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of C₁₄H₁₄O₄.[13] Fragmentation patterns can provide further structural confirmation.[14]

Section 4: Synthetic Applications and Chemical Reactivity

The synthetic value of Ethyl 2,4-dioxo-6-phenylhex-5-enoate stems from the distinct reactivity of its multiple functional groups. This allows for its use as a versatile scaffold for building molecular complexity, particularly in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry.[1]

Key Reaction Pathways

Reactivity cluster_reagents cluster_molecule cluster_products Nuc Nucleophiles (e.g., R₂CuLi, R₂NH) Mol Ethyl 2,4-dioxo-6-phenylhex-5-enoate Nuc->Mol Michael Addition at C5 Hyd Hydrazines (e.g., H₂NNHR) Hyd->Mol Heterocycle Formation (Knoevenagel Condensation) Red Reducing Agents (e.g., NaBH₄, H₂/Catalyst) Red->Mol Carbonyl Reduction at C2 and C4 Bas Base/Acid (e.g., NaOH, HCl) Bas->Mol Ester Hydrolysis at C1 Michael 1,4-Conjugate Addition Product Mol->Michael Pyrazole Pyrazole Derivative Mol->Pyrazole Alcohol Diol/Hydroxy-Ketoester Mol->Alcohol Acid Carboxylic Acid Mol->Acid

Caption: Major reactive sites and potential transformations.

Protocol: Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and reliable method for constructing pyrazole rings, a privileged scaffold in many FDA-approved drugs.[1]

Objective: To synthesize a 5-styrenyl-1H-pyrazole-3-carboxylate derivative.

Causality: The reaction proceeds via a nucleophilic attack of the hydrazine at one carbonyl group, followed by condensation and intramolecular cyclization with the second carbonyl, leading to a stable aromatic heterocycle. The choice of substituted hydrazine (R-NHNH₂) allows for diversification at the N1 position of the pyrazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2,4-dioxo-6-phenylhex-5-enoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid (approx. 0.2 M concentration).

  • Reagent Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0-1.1 eq) to the solution at room temperature. A catalytic amount of acid (e.g., a few drops of acetic acid if using ethanol as solvent) can accelerate the reaction.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 2-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be isolated by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure pyrazole derivative.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1027-41-4 is not widely available, a robust safety protocol can be established based on the constituent functional groups and data from analogous compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[15][17]

  • Fire and Explosion Hazard: The compound contains an ester and unsaturated system. Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Use non-sparking tools when handling larger quantities.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[16]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][15] Keep away from strong oxidizing agents and strong bases.

Conclusion

Ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate (CAS 1027-41-4) is a molecule of significant synthetic interest. Its chemical personality is dominated by a structurally favored keto-enol tautomerism, which dictates its reactivity and spectroscopic profile. The presence of multiple, orthogonally-addressable functional groups—the β-dicarbonyl system for heterocycle synthesis, the α,β-unsaturated ketone for conjugate additions, and the ethyl ester for further derivatization—positions it as a highly valuable and versatile platform chemical. For researchers in drug discovery and process development, this compound offers a rich scaffold for the efficient construction of complex molecular architectures and diverse chemical libraries.

References

  • ChemPoint.com. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 1027-41-4|Ethyl 2,4-dioxo-6-phenylhex-5-enoate.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • PubChem - NIH. (n.d.). Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590.
  • Benchchem. (n.d.). A comparative study of the spectroscopic data of Ethyl 2-amino-5-methylhex-4-enoate and its analogues.
  • BLDpharm. (n.d.). 105986-58-1|Ethyl (E)-6-phenylhex-5-enoate.
  • The Good Scents Company. (n.d.). ethyl 2,4-dioxohexanoate, 13246-52-1.
  • Thermo Scientific Chemicals. (n.d.). Ethyl 2,4-dioxo-5-methylhexanoate, 95% 5 g.
  • Benchchem. (n.d.). Application Notes and Protocols: Ethyl 2,4-dioxopentanoate in Pharmaceutical Synthesis.
  • The Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds.
  • University of Michigan. (n.d.). Nuclear Magnetic Resonances (NMR) Spectroscopy.
  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
  • ResearchGate. (n.d.). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters.
  • OpenStax. (2023). 22.1 Keto–Enol Tautomerism - Organic Chemistry.

Sources

Chemical structure of ethyl 6-phenyl-2,4-dioxohex-5-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of Ethyl 6-phenyl-2,4-dioxohex-5-enoate

Executive Summary

Ethyl 6-phenyl-2,4-dioxohex-5-enoate (CAS 1027-41-4) represents a critical scaffold in the development of HIV-1 integrase inhibitors and HCV NS5B polymerase inhibitors. As a


-diketo ester, it serves as the direct precursor to the "diketo acid" (DKA) pharmacophore, a moiety validated for its ability to chelate divalent metal cofactors (

or

) within viral enzyme active sites. This guide provides a rigorous analysis of its tautomeric structural behavior, a validated synthetic protocol via Claisen condensation, and its application in strand-transfer inhibition.

Part 1: Structural Architecture & Tautomeric Equilibria

The reactivity and biological activity of ethyl 6-phenyl-2,4-dioxohex-5-enoate are defined by its complex tautomeric equilibrium. Unlike simple ketones, this molecule possesses a conjugated system extending from the phenyl ring through the alkene to the dicarbonyl core.

Connectivity and IUPAC Designation
  • System: 2,4-dioxo-5-enoate backbone.

  • Conjugation: The C5-C6 double bond is trans (

    
    -isomer), inherited from the benzalacetone precursor.
    
  • Active Sites: The C3 methylene is highly acidic (

    
    ), flanked by two carbonyls, facilitating rapid enolization.
    
Keto-Enol Tautomerism

In solution, the molecule exists predominantly in the enol form due to the stabilization provided by an intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB) and extended conjugation.

  • Tautomer A (Diketo):

    
    
    
    • Status: Minor component in polar aprotic solvents; rarely observed in solid state.

  • Tautomer B (C4-Enol):

    
    
    
    • Status: Major form.[1] Stabilized by conjugation with the styryl group and a 6-membered H-bonded ring.

  • Tautomer C (C2-Enol):

    
    
    
    • Status: Competitive form. Stabilized by conjugation with the ester.

Tautomerism Diketo Diketo Form (Non-conjugated Methylene) Enol_C4 C4-Enol (Major) (Styryl Conjugation) Diketo->Enol_C4 Fast Equil. (Solvent Dependent) Enol_C2 C2-Enol (Ester Conjugation) Diketo->Enol_C2 Fast Equil. Chelate Metal Chelate (Bioactive Pharmacophore) Enol_C4->Chelate + Mg2+ / Mn2+ (Integrase Active Site)

Figure 1. Tautomeric equilibrium and metal chelation pathway. The C4-Enol is thermodynamically favored due to extended


-conjugation with the phenyl ring.

Part 2: Synthetic Methodology

The synthesis utilizes a Claisen condensation between a methyl ketone and a dialkyl oxalate. This protocol is optimized to minimize self-condensation of the ketone and prevent transesterification.

Validated Protocol: Claisen Condensation

Reagents:

  • 4-Phenyl-3-buten-2-one (Benzalacetone): 1.0 equiv.

  • Diethyl oxalate: 1.2 equiv. (Excess drives equilibrium).

  • Sodium Ethoxide (NaOEt): 1.1 equiv. (Freshly prepared).

  • Solvent: Absolute Ethanol (Anhydrous).

Step-by-Step Procedure:

  • Base Preparation: Dissolve sodium metal (1.1 eq) in anhydrous ethanol under

    
     atmosphere to generate NaOEt in situ. Crucial: Moisture acts as a poison, hydrolyzing the oxalate.
    
  • Oxalate Addition: Cool the ethoxide solution to 0°C. Add diethyl oxalate dropwise.

  • Ketone Addition: Dissolve benzalacetone in minimal ethanol. Add this solution dropwise to the reaction mixture over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. A precipitate (the sodium salt of the diketo ester) often forms.

  • Quench & Workup:

    • Pour the mixture into ice-cold 1M HCl (slight excess). Note: Acidification is required to protonate the enolate and liberate the free diketo/enol species.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Synthesis Start Reagents: Benzalacetone + Diethyl Oxalate Base Base Treatment: NaOEt in EtOH (0°C) Start->Base Claisen Condensation Intermediate Intermediate: Sodium Enolate Precipitate Base->Intermediate Nucleophilic Attack Acid Acid Workup: 1M HCl (Protonation) Intermediate->Acid Quench Product Final Product: Ethyl 6-phenyl-2,4-dioxohex-5-enoate Acid->Product Tautomerization

Figure 2. Synthetic workflow for the Claisen condensation of benzalacetone and diethyl oxalate.

Part 3: Spectroscopic Characterization

The spectral data confirms the presence of the enol form as the dominant species in


.
Nuclear Magnetic Resonance ( NMR)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
Enol -OH 14.2 - 14.5Broad Singlet-Strong intramolecular H-bond (RAHB).
Alkene (

)
7.65Doublet16.0Trans-alkene (Styryl).
Alkene (

)
6.70Doublet16.0Trans-alkene (Styryl).
Methine (

)
6.45Singlet-Vinylic proton of the enol ring.
Phenyl (

)
7.35 - 7.60Multiplet-Aromatic ring protons.
Ester (

)
4.38Quartet7.1Ethyl methylene.
Ester (

)
1.40Triplet7.1Ethyl methyl.

Note: The absence of a significant singlet at


 3.8–4.0 ppm (which would correspond to the keto form's 

at C3) confirms the enol dominance.
Infrared Spectroscopy (FT-IR)
Frequency (

)
AssignmentNotes
3400 (broad) O-H StretchEnolic hydroxyl (H-bonded).
1735 C=O Stretch (Ester)Typical ester carbonyl.
1620 - 1640 C=O Stretch (Ketone)Shifted to lower wavenumber due to conjugation and H-bonding.
1590 C=C StretchAlkene/Aromatic ring breathing.

Part 4: Reactivity & Medicinal Chemistry Applications

HIV-1 Integrase Inhibition (The DKA Pharmacophore)

This molecule is a pro-drug scaffold. Upon hydrolysis of the ethyl ester to the free acid, it generates the Diketo Acid (DKA) moiety.

  • Mechanism: The HIV-1 Integrase enzyme requires two

    
     ions in its active site to catalyze the "strand transfer" of viral DNA into host DNA.
    
  • Mode of Action: The 2,4-dioxo-acid motif acts as a bidentate or tridentate chelator, sequestering the

    
     ions. This locks the enzyme in an inactive conformation, specifically inhibiting the strand transfer step without affecting 3'-processing.
    
Heterocycle Synthesis

The 1,3-dicarbonyl system is a versatile electrophile for synthesizing 5-membered heterocycles:

  • + Hydrazine: Yields 3-ethoxycarbonyl-5-styryl-pyrazole .

  • + Hydroxylamine: Yields isoxazole derivatives.

  • + Amidines: Yields pyrimidine derivatives.

References

  • Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells.[2][3][4] Science.

  • Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site. Proceedings of the National Academy of Sciences (PNAS).

  • Marchand, C., et al. (2002). HIV-1 Integrase Inhibitors: 2002 Update. Expert Opinion on Therapeutic Patents.

  • Sateesh, B., et al. (2014). Synthesis and characterization of diketo esters: Precursors for heterocycles. Tetrahedron Letters.

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry.

Sources

Biological Activity of Ethyl 2,4-dioxo-6-phenylhex-5-enoate Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,4-dioxo-6-phenylhex-5-enoate and its hydrolyzed free-acid analogs represent a critical pharmacophore in the development of antiviral and anticancer therapeutics. Belonging to the class of Diketo Acids (DKAs) , these compounds are functionally defined by their ability to sequester divalent metal ions (


 or 

) within the catalytic cores of polynucleotidyl transferases.

This guide provides a rigorous technical analysis of this compound class, focusing on its primary application as an HIV-1 Integrase (IN) Strand Transfer Inhibitor (INSTI) and its emerging role in targeting Terminal Deoxynucleotidyl Transferase (TdT) in acute lymphoblastic leukemia. We present validated synthetic protocols, mechanistic insights, and structure-activity relationships (SAR) to support researchers in optimizing this scaffold.

Chemical Basis & Structural Significance

The core efficacy of ethyl 2,4-dioxo-6-phenylhex-5-enoate lies in its


-diketo ester  moiety (which hydrolyzes to a diketo acid). This structure mimics the transition state of the phosphodiester bond cleavage catalyzed by viral enzymes.
The Pharmacophore

The molecule consists of three distinct functional domains:

  • Metal-Chelating Head (Diketo Acid/Ester): The 2,4-dioxo motif exists in equilibrium between keto and enol forms. The enolized oxygen atoms coordinate with metal ions in the enzyme active site.

  • Unsaturated Linker (Hex-5-enoate): The C5-C6 double bond imposes conformational rigidity, orienting the aromatic tail into a specific hydrophobic pocket.

  • Aromatic Tail (Phenyl Ring): Interactions with hydrophobic residues (e.g., Pro, Trp) in the viral enzyme anchor the inhibitor.

Mechanism of Action: The Two-Metal Ion Model

The primary mechanism involves the chelation of two


 ions essential for the catalytic activity of HIV-1 Integrase. By occupying the active site, the inhibitor prevents the viral DNA 3'-OH ends from attacking the host chromosomal DNA (Strand Transfer).

MOA_Pathway Enzyme HIV-1 Integrase (Active Site) Metals Mg2+ / Mn2+ Ions (Catalytic Cofactors) Enzyme->Metals Coordinates Complex Enzyme-Inhibitor-Metal Complex (Catalytically Inert) Enzyme->Complex Metals->Complex Sequestration Inhibitor Ethyl 2,4-dioxo-6-phenylhex-5-enoate (Hydrolyzed Form) Inhibitor->Metals Chelates (Bidentate/Tridentate) Inhibitor->Complex Outcome Blockade of Strand Transfer (Viral Replication Halted) Complex->Outcome Steric Hindrance

Caption: Mechanism of Action illustrating the sequestration of catalytic metal cofactors by the diketo acid pharmacophore.

Therapeutic Applications

HIV-1 Integrase Inhibition

This is the most validated application. The free acid form of the title compound (2,4-dioxo-6-phenylhex-5-enoic acid) acts as a Strand Transfer Inhibitor (INSTI) .

  • Selectivity: High selectivity for the Strand Transfer (ST) step over 3'-Processing (3'-P).

  • Potency: Derivatives like L-731,988 and RDS1643 have demonstrated

    
     values in the low micromolar to nanomolar range.
    
Terminal Deoxynucleotidyl Transferase (TdT) Inhibition

Specific derivatives, such as RDS2119 (a bulky indole analog), selectively inhibit TdT.

  • Target: TdT is overexpressed in Acute Lymphoblastic Leukemia (ALL).

  • Effect: Inhibition leads to cytotoxicity in

    
     leukemic cells (e.g., MOLT-4) while sparing normal cells.
    
HIV-1 Reverse Transcriptase (RNase H)

Certain derivatives (e.g., RDS1643 ) exhibit dual inhibition, targeting the RNase H domain of Reverse Transcriptase.[1][2] This is crucial as RNase H has no approved drugs targeting it.

Structure-Activity Relationship (SAR) Analysis

The biological activity is highly sensitive to substitutions on the phenyl ring and the nature of the carboxylate terminus.

Structural DomainModificationEffect on Activity
C1 Carboxylate Ethyl EsterProdrug Form: Improves cell permeability; hydrolyzed intracellularly.
Free AcidActive Form: Essential for metal chelation (

).
C2, C4 Ketones Reduction to alcoholLoss of Activity: Destroys the planar chelating motif.
C5-C6 Linker Saturation (Single bond)Reduced Potency: Loss of rigidity allows entropic penalties during binding.
C6 Phenyl Ring 4-Fluoro / 4-ChloroIncreased Potency: Halogens fill hydrophobic pockets and improve metabolic stability.
3,5-DichloroSelectivity Shift: Often increases potency against specific resistant mutants.
Bulky Heterocycles (Indole)Target Shift: Shifts specificity towards TdT inhibition (e.g., RDS2119).

Experimental Protocols

Synthesis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Principle: This protocol utilizes a Claisen condensation between diethyl oxalate and 4-phenyl-3-buten-2-one (benzalacetone). The reaction is driven by the formation of a resonance-stabilized enolate.

Reagents:

  • Diethyl oxalate (1.0 eq)

  • 4-Phenyl-3-buten-2-one (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq, freshly prepared from Na metal and absolute EtOH)

  • Solvent: Anhydrous Ethanol or Toluene

Self-Validating Workflow:

  • Enolate Formation: Dissolve NaOEt in anhydrous ethanol under

    
     atmosphere. Cool to 0°C.[3]
    
  • Condensation: Add a mixture of diethyl oxalate and 4-phenyl-3-buten-2-one dropwise over 30 minutes. Validation: The solution should turn yellow/orange, indicating enolate formation.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting ketone spot should disappear.

  • Workup: Acidify with 1M HCl to pH 2. This protonates the enolate, releasing the free diketo ester.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash with brine, dry over 
    
    
    
    .[4]
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.

Yield Expectation: 60–80%. Characterization (Validation):

  • 1H NMR (

    
    ):  Look for the enol proton (broad singlet, 
    
    
    
    14–15 ppm), vinyl protons (
    
    
    6.5–7.5 ppm), and ethyl ester quartet/triplet.

Synthesis_Workflow Start Start: Diethyl Oxalate + Benzalacetone Step1 Add NaOEt (0°C, N2 atm) Start->Step1 Step2 Stir 4-12h (Claisen Condensation) Step1->Step2 Check TLC Check (Disappearance of Ketone) Step2->Check Check->Step2 Incomplete Acidify Acidify (1M HCl) Precipitate Product Check->Acidify Complete Final Purified Ethyl 2,4-dioxo-6-phenylhex-5-enoate Acidify->Final

Caption: Step-by-step synthetic workflow for the preparation of the title compound.

HIV-1 Integrase Strand Transfer Assay

Purpose: To quantify the inhibitory potential (


) of the synthesized derivative.[5]

Protocol:

  • Substrate Preparation: Anneal biotinylated LTR DNA oligonucleotides (donor DNA).

  • Pre-incubation: Mix Recombinant HIV-1 Integrase (400 nM) with the test compound (various concentrations) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

    
    , 1 mM DTT). Incubate for 15 min at 37°C. Causality: This allows the inhibitor to chelate the metal ions before the DNA substrate binds.
    
  • Reaction Initiation: Add the biotinylated donor DNA and a target DNA substrate (e.g., coated microplate wells).

  • Strand Transfer: Incubate for 60 min at 37°C. The Integrase will catalyze the insertion of donor DNA into the target.

  • Detection: Wash away unbound DNA. Add Streptavidin-HRP (horseradish peroxidase) to detect the biotinylated DNA that was successfully integrated.

  • Quantification: Add TMB substrate and measure absorbance at 450 nm.

  • Calculation:

    
     is calculated by non-linear regression of % inhibition vs. log[concentration].
    

Future Outlook

The "ethyl 2,4-dioxo-6-phenylhex-5-enoate" scaffold remains a versatile platform. Future development is pivoting towards:

  • Dual Inhibitors: Compounds that simultaneously inhibit IN and RNase H to raise the genetic barrier against resistance.

  • Allosteric Modulation: Modifying the phenyl tail to target the LEDGF/p75 binding pocket (ALLINI mechanism) rather than the catalytic active site.

  • Oncology: Exploiting the TdT inhibition profile for precision medicine in leukemia.

References

  • Diketo Hexenoic Acid Derivatives Are Novel Selective Non-Nucleoside Inhibitors of Mammalian Terminal Deoxynucleotidyl Transferases. Molecular Pharmacology, 2005.

  • 6-aryl-2,4-dioxo-5-hexenoic acids, novel integrase inhibitors active against HIV-1 multiplication in cell-based assays. Bioorganic & Medicinal Chemistry Letters, 2004.[5][6]

  • Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase. Retrovirology, 2016.

  • 6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester a novel diketo acid derivative which selectively inhibits the HIV-1 viral replication. Antiviral Research, 2005.[2]

  • Organic Syntheses Procedure: Dibenzalacetone. (Reference for condensation chemistry methodology). Organic Syntheses, Coll.[7][8][9] Vol. 2, p.167.

Sources

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations for Ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS No. 1027-41-4). In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety data from structurally analogous chemicals to provide a robust framework for risk assessment and safe laboratory practices. The information herein is intended to empower researchers to handle this compound with the highest degree of safety and scientific rigor.

Section 1: Compound Identification and Hazard Analysis Based on Structural Analogs

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is a dicarbonyl compound containing an ester functional group. Its structure suggests potential for reactivity and biological activity, necessitating careful handling. While specific toxicological data for this compound is limited, an analysis of related structures, such as ethyl 2,4-dioxohexanoate and other beta-keto esters, allows for a presumptive hazard identification.

1.1. Presumptive Hazard Identification

Based on analogous compounds, researchers should assume that Ethyl 2,4-dioxo-6-phenylhex-5-enoate may present the following hazards:

  • Skin and Eye Irritation: Similar chemical structures are known to cause skin and eye irritation upon direct contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts of related compounds may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related chemical entities.[3]

It is crucial to note that one source on a related compound, ethyl 2,4-dioxohexanoate, indicated that it did not meet GHS hazard criteria in a majority of reports.[4] However, given the structural differences and the principle of precautionary safety, a conservative approach to handling is warranted.

1.2. Physical and Chemical Properties

A summary of the known physical and chemical properties of closely related compounds is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValue (for related compounds)Source
Molecular Weight172.18 g/mol (for Ethyl 2,4-dioxohexanoate)[4]
Boiling Point100-105 °C @ 6.00 mm Hg (for Ethyl 2,4-dioxohexanoate)[4][5]
Density~1.10 g/cm³ (for related compounds)[2][5]
Flash Point95.00 °C (203.00 °F) (for Ethyl 2,4-dioxohexanoate)[5]
Section 2: Prudent Laboratory Practices and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when handling Ethyl 2,4-dioxo-6-phenylhex-5-enoate.

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure to chemical hazards is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of Ethyl 2,4-dioxo-6-phenylhex-5-enoate, including weighing, dispensing, and reaction setup, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

2.2. Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is critical for minimizing risk.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3]

  • Aerosol and Dust Prevention: Prevent the formation of aerosols or dust during handling.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound.[6]

  • Food and Drink Prohibition: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1][6]

2.3. Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE must be worn at all times when working with Ethyl 2,4-dioxo-6-phenylhex-5-enoate.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat must be worn to protect against splashes.

Safe_Handling_Workflow Workflow for Safe Handling of Ethyl 2,4-dioxo-6-phenylhex-5-enoate cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Review_SDS_Analogs Review SDS of Analogs Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review_SDS_Analogs->Don_PPE Work_in_Fume_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Fume_Hood Weigh_and_Dispense Carefully Weigh and Dispense Compound Work_in_Fume_Hood->Weigh_and_Dispense Reaction_Setup Set Up Reaction Weigh_and_Dispense->Reaction_Setup Clean_Work_Area Clean Work Area Reaction_Setup->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of Ethyl 2,4-dioxo-6-phenylhex-5-enoate.

Section 3: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

3.1. First Aid Measures

The following first aid measures are based on protocols for similar chemical compounds:

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • In case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7][8]

  • If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[8]

3.2. Spill Response

  • Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, silica gel).[7][8] Place the absorbed material into a suitable, closed container for disposal.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. Contain the spill and collect the material for disposal.

Emergency_Response_Flowchart Emergency Response Flowchart cluster_Exposure_Response Exposure Response cluster_Spill_Response Spill Response Exposure_Event Exposure Event (Skin/Eye Contact, Inhalation, Ingestion) Remove_from_Source Remove from Source of Exposure Exposure_Event->Remove_from_Source Spill_Event Spill Event Evacuate_Area Evacuate Immediate Area Spill_Event->Evacuate_Area Administer_First_Aid Administer Appropriate First Aid Remove_from_Source->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Don_PPE_Spill Don Appropriate PPE for Spill Evacuate_Area->Don_PPE_Spill Contain_Spill Contain and Clean Up Spill Don_PPE_Spill->Contain_Spill Dispose_of_Waste_Spill Dispose of Contaminated Waste Contain_Spill->Dispose_of_Waste_Spill

Caption: A flowchart outlining the immediate steps for emergency response.

Section 4: Storage and Disposal

Proper storage and disposal are integral to laboratory safety and environmental responsibility.

4.1. Storage

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7][9]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[7][9] Store away from strong oxidizing agents.[7]

4.2. Disposal

  • Waste Classification: Dispose of this material and its container as hazardous waste.[7]

  • Regulations: Disposal must be in accordance with all applicable local, regional, national, and international regulations.[10] Do not allow the product to enter drains.[3]

Section 5: Conclusion

References

  • The Good Scents Company. (n.d.). ethyl 2,4-dioxohexanoate, 13246-52-1.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Ethyl-2,4-dioxohexanoate. PubChem. Retrieved from [Link]

  • PPG. (2026, February 26). Safety Data Sheet.
  • Micro-Measurements. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 1). Safety Data Sheet.
  • ChemScene. (2025, December 30). Safety Data Sheet.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • ChemicalBook. (2025, October 18). ethyl 5-methyl-2,4-dioxohexanoate - Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet.
  • Antibodies. (n.d.). Methyl Orange.

Sources

An In-depth Technical Guide to Ethyl 2,4-dioxo-6-phenylhex-5-enoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of ethyl 2,4-dioxo-6-phenylhex-5-enoate, a molecule of significant interest in synthetic chemistry and drug discovery. We will delve into its chemical properties, reliable suppliers, pricing considerations, and its emerging applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Potential of a Versatile Ketoester

Ethyl 2,4-dioxo-6-phenylhex-5-enoate belongs to the class of β-keto esters, a group of compounds renowned for their synthetic versatility. The presence of multiple reactive sites—an ester, two ketones, and a conjugated double bond—makes this molecule a valuable precursor for the synthesis of a wide array of complex organic molecules and heterocyclic systems. Its structural motifs are of particular interest in medicinal chemistry, where they can serve as scaffolds for the development of novel therapeutic agents.

Chemical Properties and Structure

The fundamental characteristics of ethyl 2,4-dioxo-6-phenylhex-5-enoate are crucial for its handling, application, and the design of synthetic routes.

Molecular Structure:

Caption: Chemical structure of ethyl 2,4-dioxo-6-phenylhex-5-enoate.

Key Physicochemical Data:

PropertyValueSource
CAS Number 1027-41-4BLDpharm[1]
Molecular Formula C14H14O4Calculated
Molecular Weight 246.26 g/mol Calculated
Appearance Likely a solid or oilInferred from related compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General chemical knowledge

Suppliers and Pricing

SupplierProduct NumberPurityNotes
BLDpharm BD01172862Not specifiedAvailable for online ordering.[1]
AstaTech, Inc. (via Sigma-Aldrich) ATEH998DEBC5 (for a related compound)95% (for related compound)Pricing requires sign-in.[2]
ChemScene CS-W013146 (for a related compound)≥98% (for related compound)Offers custom synthesis services.[3]

Note: When purchasing, it is crucial to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Applications in Research and Drug Discovery

The structural features of ethyl 2,4-dioxo-6-phenylhex-5-enoate make it a versatile intermediate for the synthesis of various biologically active molecules.

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide range of heterocycles, including pyrazoles, isoxazoles, and pyrimidines. These ring systems are prevalent in many approved drugs and drug candidates.

Precursor for Novel Bioactive Molecules

The extended conjugation and the presence of a phenyl group suggest that derivatives of this molecule could exhibit interesting biological activities. For instance, related chalcone and enone structures are known to possess anti-inflammatory, and anticancer properties.[4][5] The phenylhexenoate backbone can be a starting point for developing analogs with potential therapeutic applications.

Intermediate in Total Synthesis

In the context of natural product synthesis, complex ketoesters like ethyl 2,4-dioxo-6-phenylhex-5-enoate can serve as key building blocks. The multiple functional groups allow for a variety of chemical transformations to construct more intricate molecular architectures.

Synthetic Considerations

A common and effective method for the synthesis of β-keto esters is the Claisen condensation reaction. A plausible synthetic route to ethyl 2,4-dioxo-6-phenylhex-5-enoate would involve the condensation of an appropriate ester and ketone.

Proposed Synthetic Workflow:

G Ethyl Acetate Ethyl Acetate Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetate->Ethyl Acetoacetate Claisen Condensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Ethyl Acetoacetate Aldol Condensation Aldol Condensation Ethyl Acetoacetate->Aldol Condensation Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Aldol Condensation Product Ethyl 2,4-dioxo-6-phenylhex-5-enoate Aldol Condensation->Product

Caption: A proposed synthetic workflow for ethyl 2,4-dioxo-6-phenylhex-5-enoate.

General Experimental Protocol (Illustrative):

This protocol is a general guideline and may require optimization.

  • Preparation of Ethyl Acetoacetate (Claisen Condensation):

    • To a solution of sodium ethoxide in absolute ethanol, slowly add ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture at reflux for several hours.

    • After cooling, acidify the mixture with a dilute acid (e.g., acetic acid or sulfuric acid).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation.

  • Synthesis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate (Aldol Condensation):

    • Dissolve ethyl acetoacetate in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a base (e.g., piperidine or pyrrolidine).

    • Slowly add cinnamaldehyde to the reaction mixture at room temperature.

    • Stir the reaction for several hours until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validating System and Trustworthiness:

Each step of the synthesis should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. The structure and purity of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is a promising chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its versatile reactivity opens doors to the creation of diverse and complex molecular structures. While sourcing this compound requires direct inquiry with suppliers, its availability from several vendors makes it an accessible building block for innovative research and development projects. As the demand for novel chemical entities in drug discovery continues to grow, the utility of such versatile synthons is poised to increase.

References

  • PubChem. Ethyl-2,4-dioxohexanoate. National Institutes of Health. [Link]

  • PubMed. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

  • PubMed. Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison. [Link]

Sources

The 1,3-Diketone Pharmacophore in Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Synthesis, Structural Dynamics, and Pharmacological Mechanism

Executive Summary

Ethyl 2,4-dioxo-6-phenylhex-5-enoate (EDPHE) represents a critical scaffold in medicinal chemistry, specifically belonging to the


-diketo ester  class. This molecule serves as a direct precursor and lipophilic analog to the Diketo Acid (DKA)  pharmacophore, a structural motif validated for its potent inhibition of HIV-1 Integrase (IN)  and its utility in fragment-based drug design for metalloenzyme targets.

This guide dissects the EDPHE molecule, moving from its quantum chemical behavior (tautomerism) to its synthesis and biological mechanism. It provides a blueprint for researchers utilizing this scaffold to develop Strand Transfer Inhibitors (INSTIs) or heterocyclic derivatives.

Part 1: Structural Dynamics & Tautomerism

The pharmacological potency of EDPHE is governed by its ability to exist in multiple tautomeric forms. Unlike simple ketones, the 1,3-dicarbonyl system in EDPHE is heavily biased toward the cis-enol tautomer due to two stabilizing factors:

  • Resonance-Assisted Hydrogen Bonding (RAHB): A strong intramolecular H-bond between the enol hydroxyl and the adjacent carbonyl.

  • Extended Conjugation: The styryl group (

    
    ) at position 6 conjugates with the enol system, lowering the HOMO-LUMO gap and increasing polarizability.
    
The Tautomeric Equilibrium

In solution, the equilibrium shifts based on solvent polarity, but the biological "active" species is almost exclusively the enol form, which presents a planar surface for metal chelation.

Key Tautomers:

  • Diketo Form:

    
    
    
    • Properties: Less stable, breaks conjugation, non-planar.

  • Enol Form (Chelating):

    
    
    
    • Properties: Planar, pseudo-aromatic ring formed by H-bond, high affinity for

      
      .
      
Diagram: Tautomeric Stabilization & Metal Chelation

The following diagram illustrates the shift from the diketo form to the metal-bound pharmacophore.

Tautomerism cluster_0 Biological Activation Diketo Diketo Form (Non-Planar) Enol Cis-Enol Form (Planar, RAHB Stabilized) Diketo->Enol Tautomerization (Fast in polar solv.) Chelate Metal-Bound Complex (Active Pharmacophore) Enol->Chelate Deprotonation + Metal Binding Mg Mg2+ / Mn2+ (Cofactors) Mg->Chelate Coordination

Caption: Transformation of the flexible diketo form into the rigid, planar enol pharmacophore capable of bidentate metal chelation.

Part 2: Pharmacological Mechanism (The "Why")

The EDPHE scaffold is a classic Strand Transfer Inhibitor (INSTI) precursor. Its mechanism of action is defined by the Two-Metal Ion Mechanism .

The Mechanism

HIV-1 Integrase uses two


 ions in its catalytic core (DDE motif) to process viral DNA. The 1,3-diketone moiety of EDPHE functions as a "metal trap":
  • Sequestration: The oxygen atoms at C2 and C4 (or C2/C4 enolate) coordinate with the two

    
     ions.
    
  • Displacement: This binding displaces the reactive 3'-OH end of the viral DNA, preventing it from attacking the host chromatin.

  • Interfacial Binding: The styryl group (phenyl ring) projects into a hydrophobic pocket formed only when the enzyme is complexed with viral DNA, enhancing selectivity.

Quantitative Structure-Activity Relationship (QSAR) Data

Table 1: Impact of Structural Modifications on Integrase Inhibition (Representative Data)

Structural MotifModificationEffect on IC50 (Strand Transfer)Mechanistic Reason
1,3-Diketone Replacement with 1,3-diolLoss of Activity (>100-fold)Loss of planar chelation capability.
Ester (C1) Hydrolysis to Acid (DKA)Increased Potency (10-50 nM)Free acid improves coordination with active site metals.
Phenyl Ring (C6) Substitution with MethylReduced PotencyLoss of hydrophobic interaction with viral DNA/Enzyme interface.
Alkene (C5-C6) Saturation (Single bond)Reduced PotencyLoss of conjugation; disrupts electronic communication to the chelating core.

Part 3: Chemical Synthesis Protocol

The synthesis of EDPHE is a classic Claisen Condensation . However, the presence of the styryl group requires strict temperature control to prevent polymerization or Michael addition side reactions.

Reaction:



Reagents & Equipment[1][2][3][4]
  • Substrate: 4-phenyl-3-buten-2-one (Benzalacetone) (1.0 eq)

  • Electrophile: Diethyl Oxalate (1.2 eq)

  • Base: Sodium Ethoxide (NaOEt) (1.3 eq) - Freshly prepared preferred.

  • Solvent: Anhydrous Ethanol (EtOH).

  • Quench: 1M HCl or dilute

    
    .
    
Step-by-Step Methodology
  • Base Preparation:

    • In a flame-dried 3-neck round-bottom flask under Argon, dissolve sodium metal (1.3 eq) in anhydrous ethanol. Stir until evolution of

      
       gas ceases.
      
    • Critical: Cool solution to 0°C using an ice bath.

  • Electrophile Addition:

    • Add Diethyl Oxalate (1.2 eq) dropwise to the cold NaOEt solution. Stir for 15 minutes.

    • Why: Adding oxalate first ensures it is present in excess when the enolate forms, preventing self-condensation of the ketone.

  • Enolate Formation & Condensation:

    • Dissolve Benzalacetone (1.0 eq) in a minimal amount of EtOH.

    • Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature

      
      .
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. The solution will turn dark yellow/orange, indicating enolate formation.

  • Workup & Isolation:

    • Re-cool the mixture to 0°C.

    • Acid Quench: Slowly add 1M HCl until pH

      
       2-3. A yellow precipitate (the enol form) often forms immediately.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from EtOH/Hexane is preferred over chromatography to avoid decomposition of the enol on silica gel.

Diagram: Synthetic Workflow

Synthesis Reactants Benzalacetone + Diethyl Oxalate Base NaOEt / EtOH (0°C) Reactants->Base Claisen Condensation Intermediate Enolate Intermediate (Dark Orange) Base->Intermediate Nucleophilic Attack Acid Acid Quench (HCl) pH 2-3 Intermediate->Acid Protonation Product Crude EDPHE (Yellow Solid) Acid->Product Precipitation Purification Recrystallization (EtOH/Hexane) Product->Purification Isolation

Caption: Step-by-step Claisen condensation workflow for the synthesis of EDPHE.[1][2]

Part 4: Derivatization (Scaffold Hopping)

While EDPHE is a potent pharmacophore, it is metabolically unstable (ester hydrolysis). It is frequently used as a synthetic intermediate to generate Pyrazoles and Isoxazoles , which retain the spatial arrangement of the pharmacophore but offer better metabolic stability.

Protocol: Synthesis of 3,5-Disubstituted Pyrazole

  • Dissolve EDPHE (1 eq) in Ethanol.

  • Add Hydrazine Hydrate (

    
    ) (1.1 eq).
    
  • Reflux for 2 hours.

  • The 1,3-diketone moiety undergoes cyclocondensation to form the pyrazole ring.

References

  • Structure-Activity of 3-Aryl-1,3-diketo-Containing Compounds as HIV-1 Integrase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Relevance: Establishes the DKA pharmacophore and the necessity of the 1,3-diketo moiety for metal chelation. URL:[Link]

  • Diketo Acid Pharmacophore. Discovery of Structurally Diverse Inhibitors of HIV-1 Integrase. Source: Journal of Medicinal Chemistry (NIH PubMed Central). Relevance: Details the binding mode of DKA analogs and the role of the acid/ester functionality. URL:[Link]

  • Synthesis of Benzalacetone via Claisen–Schmidt Condensation. Source: Organic Syntheses / NIH. Relevance: Provides the foundational protocol for synthesizing the starting material (benzalacetone) used to create EDPHE. URL:[Link]

  • Keto-Enol Tautomerism of 1,3-Dicarbonyl Drug Precursors.

    
    -diketo esters in solution.
    URL:[Link]
    

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS: 1027-41-4), a critical


-unsaturated 

-diketo ester intermediate. This scaffold is of high value in medicinal chemistry, serving as the primary precursor for HIV-1 Integrase Inhibitors (specifically the

-diketo acid class, or DKAs) and various antiviral heterocycles.

The protocol utilizes a crossed Claisen condensation between benzalacetone (4-phenyl-3-buten-2-one) and diethyl oxalate . Unlike standard Claisen condensations, this reaction requires strict control over addition order and temperature to suppress the self-polymerization of the


-unsaturated ketone. This guide provides a scalable, self-validating protocol designed to maximize regioselectivity and yield.

Mechanistic Insight & Reaction Design

The Chemical Challenge

The synthesis involves the coupling of an enolizable ketone (benzalacetone) with a non-enolizable diester (diethyl oxalate).

  • Regioselectivity: Benzalacetone possesses acidic protons at the

    
    -methyl position (
    
    
    
    ). The
    
    
    -protons are vinylic and non-acidic, ensuring deprotonation occurs exclusively at the methyl group.
  • Thermodynamic Driving Force: The reaction equilibrium is unfavorable for simple condensation. The reaction is driven to completion by the irreversible deprotonation of the highly acidic product (

    
    ) by the alkoxide base, forming a stable chelated enolate salt.
    
Reaction Pathway

The following diagram illustrates the critical steps, emphasizing the "Sink" step (final deprotonation) that drives yield.

ClaisenMechanism Base Sodium Ethoxide (NaOEt) Ketone Benzalacetone (Nucleophile) Base->Ketone Deprotonation Enolate Enolate Intermediate Ketone->Enolate Oxalate Diethyl Oxalate (Electrophile) Tetrahedral Tetrahedral Intermediate Oxalate->Tetrahedral Enolate->Oxalate Nucleophilic Attack ProductNeutral Diketo Ester (Neutral) Tetrahedral->ProductNeutral - EtO⁻ ProductSalt Stabilized Enolate Salt (Precipitate) ProductNeutral->ProductSalt Deprotonation by Base (Thermodynamic Sink) FinalProduct Ethyl 2,4-dioxo-6-phenylhex-5-enoate ProductSalt->FinalProduct Acidic Workup (H+)

Caption: Mechanistic pathway of the crossed Claisen condensation. The formation of the stable enolate salt (green node) is the thermodynamic driving force.[1]

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled.

ParameterSpecificationRationale
Stoichiometry 1.0 : 1.2 : 1.2 (Ketone:Oxalate:Base)Excess oxalate and base prevent incomplete conversion.
Solvent System Anhydrous Ethanol or TolueneWater destroys the catalyst (NaOEt). Toluene often precipitates the product salt more cleanly.
Addition Order Inverse Addition (Ketone added to Base/Oxalate)CRITICAL: Adding base to the ketone results in high local ketone concentration, leading to Michael addition polymerization.
Temperature

C during addition; RT for aging
Low temp prevents side reactions; RT ensures completion.

Experimental Protocol

Materials
  • Benzalacetone (4-phenyl-3-buten-2-one): >98% purity.

  • Diethyl Oxalate: Distilled prior to use if yellowed.

  • Sodium Ethoxide: Freshly prepared from Sodium metal and absolute Ethanol (preferred) or commercial 21 wt% solution.

  • Solvents: Absolute Ethanol (anhydrous), Diethyl Ether, 1M H₂SO₄.

Step-by-Step Methodology
Phase 1: Preparation of Sodium Ethoxide (In-Situ)
  • Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

  • Add Absolute Ethanol (100 mL) under nitrogen flow.

  • Add Sodium metal (2.76 g, 120 mmol) in small pieces. Stir until all sodium has dissolved and hydrogen evolution ceases.

    • Note: The solution will warm significantly. Allow to cool to room temperature.

Phase 2: Condensation (Inverse Addition)
  • Add Diethyl Oxalate (17.5 g, 16.3 mL, 120 mmol) to the sodium ethoxide solution in one portion. The solution may turn slightly yellow.

  • Cool the mixture to 0–5 °C using an ice/water bath.

  • Dissolve Benzalacetone (14.6 g, 100 mmol) in a minimal amount of absolute ethanol (approx. 20-30 mL).

  • Dropwise Addition: Add the Benzalacetone solution to the Oxalate/Base mixture over 30–45 minutes .

    • Checkpoint: The reaction mixture should turn yellow, then darken to orange/red, and finally form a thick yellow precipitate (the sodium salt of the product).

  • Once addition is complete, remove the ice bath and stir at room temperature for 3–4 hours .

    • Validation: TLC (20% EtOAc/Hexane) should show disappearance of Benzalacetone (

      
      ) and appearance of a baseline spot (salt) or a new spot near the solvent front (if acidified aliquot is checked).
      
Phase 3: Isolation and Purification
  • Filtration: The reaction mixture will be a thick slurry. Filter the solid sodium salt under vacuum.

  • Washing: Wash the filter cake with cold absolute ethanol (

    
     mL) and then diethyl ether (
    
    
    
    mL) to remove unreacted starting materials and byproducts.
    • Why? The salt is insoluble in ether, but non-polar impurities are soluble.

  • Acidification: Transfer the yellow solid to a beaker. Add Ice Water (150 mL) and stir to suspend/dissolve.

  • Slowly add 1M Sulfuric Acid (or 10% HCl) with stirring until pH reaches 2–3.

    • Observation: The yellow solid will dissolve and reprecipitate as a pale yellow/off-white solid (the neutral enol).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL) .
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water or Methanol .

    • Yield Target: 70–85%.

    • Melting Point: 74–76 °C.

Structural Characterization & Tautomerism

The product exists as an equilibrium mixture of keto and enol tautomers.[2] In solution (NMR), the enol form dominates due to the formation of a pseudo-aromatic 6-membered ring stabilized by intramolecular hydrogen bonding.

Spectroscopic Signature:

  • 
     NMR (
    
    
    
    ):
    Look for the enolic proton as a broad singlet far downfield (
    
    
    ppm). The vinylic protons of the side chain will appear as doublets at
    
    
    ppm (
    
    
    Hz, trans-alkene).
  • Color: The compound gives a deep red/violet color with alcoholic

    
    , confirming the presence of the enol.
    

Workflow Visualization

Workflow Start Start: Reagent Prep BasePrep Generate NaOEt (Na + EtOH) Start->BasePrep Mix Mix Base + Diethyl Oxalate (Cool to 0°C) BasePrep->Mix AddKetone Slow Addition of Benzalacetone (Inverse Addition) Mix->AddKetone React Stir at RT (3-4 hrs) Precipitate Forms AddKetone->React Filter Filter Sodium Salt Wash with Ether React->Filter Acidify Acidify (H2SO4) to pH 2-3 Filter->Acidify Isolate Extract (EtOAc) & Recrystallize Acidify->Isolate

Caption: Operational workflow for the synthesis, highlighting the critical filtration of the intermediate salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Product Polymerization of BenzalacetoneEnsure temperature is

C during addition. Verify Inverse Addition (Ketone into Base).
No Precipitate Wet reagents (Water)Water hydrolyzes NaOEt. Use fresh Na metal and anhydrous ethanol.
Product is Oil not Solid Keto-Enol impuritiesThe crude product may oil out. Scratch the flask with a glass rod or seed with a crystal. Recrystallize from MeOH.

References

  • Organic Syntheses. Ethyl Oxalacetone (Synthesis of related diketo esters). Coll. Vol. 2, p.266 (1943). Link

  • Journal of Medicinal Chemistry.Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of

    
    -Diketo Acids. (2015).[3][4] Link
    
  • BenchChem. Application Notes: Claisen Condensation Reactions Involving Diethyl Oxalate.Link

  • Master Organic Chemistry. The Claisen Condensation and Dieckmann Condensation.[5][6]Link

  • National Institutes of Health (NIH). Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors.Link

Sources

Application Notes & Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, a robust cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][6][7] This document provides a detailed guide for the synthesis of pyrazole derivatives using ethyl 2,4-dioxo-6-phenylhex-5-enoate as a versatile 1,3-dicarbonyl precursor. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss key parameters that influence reaction outcomes, offering researchers a comprehensive resource for developing novel pyrazole-based therapeutic agents.

Reaction Principle and Mechanism: The Knorr Synthesis

The synthesis of pyrazoles from ethyl 2,4-dioxo-6-phenylhex-5-enoate and hydrazine proceeds via the classic Knorr pyrazole synthesis pathway.[7] The starting material is an unsymmetrical β-dicarbonyl compound, containing both a ketone (at C4) and an ester (at C2) functionality. This asymmetry introduces the potential for the formation of two different regioisomers.

However, the reaction exhibits high regioselectivity due to the differential electrophilicity of the two carbonyl carbons. The ketone carbonyl is significantly more reactive towards nucleophilic attack than the ester carbonyl. The reaction mechanism proceeds as follows:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine derivative attacks the more electrophilic ketone carbonyl (C4) of the ethyl 2,4-dioxo-6-phenylhex-5-enoate.

  • Dehydration and Intermediate Formation: This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl (C2).

  • Aromatization: The resulting five-membered ring intermediate eliminates a molecule of ethanol and subsequently aromatizes to yield the thermodynamically stable pyrazole ring.[8]

This selective pathway ensures the preferential formation of a single regioisomer, which is a critical consideration for the synthesis of specific, targeted pharmaceutical compounds.

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of ethyl 5-(phenylethenyl)-1H-pyrazole-3-carboxylate derivatives. Researchers should note that reaction times and purification methods may need optimization based on the specific hydrazine derivative used.

Materials and Reagents
ReagentCAS NumberNotes
Ethyl 2,4-dioxo-6-phenylhex-5-enoateProprietaryStarting β-dicarbonyl compound.
Hydrazine Hydrate (or substituted hydrazine)7803-57-8Nucleophilic reagent for cyclization. Caution: Hydrazines are toxic and should be handled in a fume hood.[9]
Absolute Ethanol (EtOH)64-17-5Common reaction solvent.
Glacial Acetic Acid64-19-7Optional acid catalyst to enhance carbonyl reactivity.[6]
Deionized Water7732-18-5Used for work-up and washing.
Diethyl Ether / Hexanes60-29-7Solvents for washing and purification.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxo-6-phenylhex-5-enoate (1.0 eq., e.g., 10 mmol, 2.60 g) in absolute ethanol (40 mL). Stir the mixture until the solid is completely dissolved.

  • Reagent Addition: To the stirred solution, add the desired hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq., 11 mmol, 0.55 mL) dropwise over 5 minutes. If desired, add 2-3 drops of glacial acetic acid as a catalyst. The acid protonates the carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack.[7]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Allow the reaction to proceed for 2-6 hours.

    • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot indicates the reaction is nearing completion.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate will often form as the solution cools. Further precipitation can be induced by placing the flask in an ice-water bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product sequentially with a small amount of ice-cold deionized water (2 x 15 mL) to remove any unreacted hydrazine salts, followed by cold diethyl ether (2 x 15 mL) to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final pyrazole derivative as a crystalline solid.[10]

  • Drying and Characterization: Dry the purified product under vacuum. The structure of the synthesized pyrazole should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Quantitative Data and Characterization

The following table provides an example of the quantitative parameters for the synthesis.

ParameterValueRationale / Notes
Starting Material
Ethyl 2,4-dioxo-6-phenylhex-5-enoate1.0 eq. (10 mmol, 2.60 g)The limiting reagent for the reaction.
Reagent
Hydrazine Hydrate1.1 - 1.2 eq. (11-12 mmol)A slight excess is used to ensure complete consumption of the starting material.
Solvent & Catalyst
Absolute Ethanol40 mLA protic solvent that effectively dissolves the reactants and facilitates the reaction.
Glacial Acetic Acid2-3 dropsCatalyzes the condensation by activating the carbonyl groups.[6]
Reaction Conditions
TemperatureReflux (~78°C)Provides the necessary activation energy for the dehydration and cyclization steps.
Reaction Time2 - 6 hoursMonitored by TLC for completion. Time may vary based on the reactivity of the specific hydrazine used.
Expected Outcome
Theoretical Yield~2.54 g (for R'=H)Based on 10 mmol of starting material.
Typical Experimental Yield75 - 90%Yields can be optimized by careful control of reaction conditions and purification.

Characterization Notes:

  • ¹H NMR: Expect to see the disappearance of the enolic and methylene protons of the β-dicarbonyl system. Key signals to identify include the aromatic protons of the phenyl ring, the vinyl proton, a characteristic pyrazole C-H proton, and a broad singlet for the N-H proton (if R'=H), which may be exchangeable with D₂O.

  • ¹³C NMR: Confirmation of the pyrazole ring formation with characteristic aromatic carbon signals, along with signals for the ester and the phenylethenyl substituent.

  • FT-IR: Look for the appearance of an N-H stretch (around 3200-3400 cm⁻¹) and the disappearance of one of the C=O stretches from the starting material. The ester carbonyl will remain.

  • Mass Spec: The molecular ion peak (M+) should correspond to the calculated molecular weight of the target pyrazole derivative.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is poor, ensure the starting material is fully dissolved before adding the hydrazine. Increasing the reaction time or the amount of catalyst may also improve conversion. Ensure all reagents are of high purity.

  • Formation of Regioisomers: While the ketone is more reactive, trace amounts of the other regioisomer may form under certain conditions. Purification by column chromatography may be necessary if recrystallization is insufficient to isolate the desired product.

  • Oily Product: If the product oils out instead of precipitating, try adding the reaction mixture to a larger volume of cold water with vigorous stirring. Scratching the inside of the flask with a glass rod can also help induce crystallization.

  • Alternative Solvents: While ethanol is standard, other solvents like 1-propanol or glacial acetic acid can be used and may influence reaction rates and product solubility.[11] Acetic acid as a solvent can often lead to faster reaction times.

By following this detailed protocol and considering the mechanistic principles, researchers can effectively synthesize a variety of pyrazole derivatives from ethyl 2,4-dioxo-6-phenylhex-5-enoate for application in drug discovery and development programs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Synthesis and Characterization of Various Pyrazolines From Chalcones. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Preprints.org. [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Journal of the Indian Chemical Society. [Link]

  • Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Egyptian Journal of Chemistry. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]

  • The synthesis of pyrazole derivatives using ethyl 5-(3-aryl-3-oxopropinyl)anthranilates 88. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • The reaction of β-dicarbonyl compounds with hydrazine and hydroxylamine... ResearchGate. [Link]

  • Reaction of 5 and 6 with hydrazine hydrate. ResearchGate. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. [Link]

  • Ethanone, 1-phenyl-, hydrazone. Organic Syntheses. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. [Link]

  • Hydrazine. Organic Chemistry Portal. [Link]

Sources

Protocol for synthesizing curcumin analogues using ethyl 2,4-dioxo-6-phenylhex-5-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesizing Asymmetric Pyrazole-Curcumin Analogues Using Ethyl 2,4-Dioxo-6-Phenylhex-5-Enoate

Introduction & Scientific Rationale

Natural curcumin exhibits highly potent anti-inflammatory and neuroprotective properties; however, its clinical translation is severely hindered by poor aqueous solubility, rapid metabolism, and inherent chemical instability [[1]]. The primary culprit for this instability is the central β-diketone moiety, which undergoes rapid keto-enol tautomerization and subsequent hydrolytic cleavage at physiological pH [[2]].

To overcome this bottleneck, drug development professionals utilize isosteric replacement, locking the vulnerable β-diketone into a highly stable heterocyclic ring, such as a pyrazole [3[3]]. Ethyl 2,4-dioxo-6-phenylhex-5-enoate serves as a highly versatile, asymmetric mono-styryl β-diketone ester intermediate. By reacting this specific precursor with arylhydrazines, researchers can synthesize 1-aryl-3-ethoxycarbonyl-5-styrylpyrazoles. These asymmetric curcumin analogues offer tunable solubility via the C3-ester group, absolute resistance to keto-enol degradation, and enhanced blood-brain barrier penetration [4[4]].

Mechanistic Pathway & Reaction Kinetics

The synthesis relies on a condensation-cyclization cascade. The hydrazine nitrogens perform a nucleophilic attack on the highly electrophilic C2 and C4 carbonyl carbons of ethyl 2,4-dioxo-6-phenylhex-5-enoate, forming an intermediate di-imine that rapidly undergoes intramolecular dehydration to form the aromatic pyrazole core.

Synthesis A Ethyl 2,4-dioxo-6-phenylhex-5-enoate (β-diketone ester) C Condensation & Imine Formation (Solvent + Acid Catalyst) A->C B Arylhydrazine (e.g., Phenylhydrazine) B->C D Intramolecular Cyclization (Dehydration) C->D Heat / Reflux E 1-Aryl-3-ethoxycarbonyl-5-styrylpyrazole (Asymmetric Pyrazole Analogue) D->E -H2O

Mechanism of pyrazole ring cyclization from ethyl 2,4-dioxo-6-phenylhex-5-enoate.

Reagents & Materials

  • Precursor: Ethyl 2,4-dioxo-6-phenylhex-5-enoate (10.0 mmol)

  • Reactant: Substituted Arylhydrazine (e.g., Phenylhydrazine) (12.0 mmol)

  • Catalyst: Glacial Acetic Acid (1.5 mL)

  • Solvent: Absolute Ethanol or PEG-400 (for green synthesis) [5[5]]

  • Isolation: Ice-cold Distilled Water

Step-by-Step Synthesis Protocol

Step 1: Substrate Solubilization Dissolve 10.0 mmol of ethyl 2,4-dioxo-6-phenylhex-5-enoate in 30 mL of absolute ethanol (or PEG-400) in a 100 mL round-bottom flask. Causality: Ethanol provides a homogenous polar-protic environment that stabilizes the transition states during nucleophilic attack, while PEG-400 can be used to accelerate microwave-assisted green synthesis [5[5]].

Step 2: Reagent Addition & Catalysis Add 12.0 mmol (1.2 equivalents) of the selected arylhydrazine dropwise under continuous magnetic stirring. Immediately add 1.5 mL of glacial acetic acid. Causality: The slight excess of hydrazine ensures complete conversion of the diketone. Glacial acetic acid acts as a crucial Brønsted acid catalyst; it protonates the carbonyl oxygens of the diketone, significantly increasing their electrophilicity and lowering the activation energy for the imine formation [4[4]].

Step 3: Thermal Cyclization Equip the flask with a reflux condenser and heat the mixture to 75–80 °C for 4 to 6 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 7:3). Causality: The thermal energy drives the endothermic dehydration step. The loss of two water molecules is thermodynamically favored as it results in the formation of the highly stable, fully conjugated aromatic pyrazole ring [2[2]].

Step 4: Precipitation & Isolation Once complete, cool the reaction mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring. Causality: The sudden shift in solvent polarity and temperature drastically reduces the solubility of the hydrophobic pyrazole product, forcing it to precipitate out of the solution while leaving unreacted hydrazine and acetic acid dissolved in the aqueous phase.

Step 5: Purification Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol. Dry under vacuum at 40 °C overnight to yield the pure analogue.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized analogue, the protocol must be self-validated using the following analytical checkpoints:

  • FT-IR: Disappearance of the broad enol -OH stretch (~3200 cm⁻¹) and the appearance of C=N stretching (~1550 cm⁻¹) confirms pyrazole ring formation.

  • 1H-NMR (CDCl3): The absence of the highly deshielded active methine proton (typically around 5.5-6.0 ppm for the diketone enol form) and the presence of a distinct pyrazole C4-H singlet (~6.8 ppm) confirms successful cyclization [4[4]].

  • LC-MS: Confirm the molecular ion peak [M+H]+ corresponding to the specific 1-aryl-3-ethoxycarbonyl-5-styrylpyrazole derivative.

Quantitative Data Summary

The isosteric replacement of the β-diketone yields vastly superior pharmacokinetic profiles compared to natural curcumin.

PropertyNatural CurcuminPyrazole Analogue (e.g., CNB-001)
Core Structure β-Diketone (Symmetric)Pyrazole Ring (Asymmetric)
Metabolic Stability (Plasma t1/2) < 30 minutes> 2 hours
Aqueous Solubility Very Low (~11 ng/mL)Enhanced (Tunable via C3-ester)
Keto-Enol Tautomerization Yes (Leads to rapid degradation)No (Locked heterocycle)
Inhibition of LPS-induced NO (IC50) ~10-15 µM1-5 µM
Blood-Brain Barrier Penetration PoorHigh

Downstream Application: Neuroinflammation Assays

Pyrazole curcumin analogues synthesized via this pathway (such as the widely studied CNB-001) are highly valued in neuropharmacology. Unlike natural curcumin, these analogues effectively cross the blood-brain barrier and exert potent anti-inflammatory effects in microglial cells [3[3]]. They specifically suppress lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB, thereby halting the production of neurotoxic Nitric Oxide (NO) [6[6]].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor (Microglia) LPS->TLR4 p38 p38 MAPK Phosphorylation TLR4->p38 NFkB NF-κB Nuclear Translocation TLR4->NFkB iNOS iNOS Expression p38->iNOS NFkB->iNOS NO Nitric Oxide (NO) Production (Neuroinflammation) iNOS->NO Drug Pyrazole Curcumin Analogue Drug->p38 Inhibits Drug->NFkB Inhibits

Inhibition of LPS-induced microglial NF-κB and p38 MAPK pathways by pyrazole analogues.

References

  • A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. PMC.
  • 1, 3-diketo curcumin scaffolds: A gateway to profuse bioactive heterocycles. Ukaaz Publications.
  • CNB-001: A novel synthetic curcumin derivative with neuroprotective and anti-inflammatory properties. Salk Institute.
  • Synthesis and Spectra of 1-Arylpyrazolemonocarboxylic Acids. RSC Publishing.
  • Simple and efficient microwave assisted PEG mediated synthesis of Pyrazole analogues of Curcumin. ResearchGate.
  • CNB-001, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia. PubMed.

Sources

Synthesis of Isoxazoles from Ethyl 2,4-Dioxo-6-phenylhex-5-enoate and Hydroxylamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis via the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, a classic method known as the Claisen isoxazole synthesis, remains a cornerstone of heterocyclic chemistry.[3] This application note provides a detailed, experience-driven guide for the synthesis of ethyl 5-(2-phenylethenyl)-isoxazole-3-carboxylate from ethyl 2,4-dioxo-6-phenylhex-5-enoate and hydroxylamine. We will delve into the mechanistic underpinnings, address the critical issue of regioselectivity, and present a robust, step-by-step protocol designed for reproducibility and high yield. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded approach to isoxazole synthesis.

Theoretical Background and Mechanistic Insights

The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a powerful method for constructing the isoxazole ring.[2] The starting material, ethyl 2,4-dioxo-6-phenylhex-5-enoate, is an unsymmetrical β-dicarbonyl compound, which introduces a key chemical challenge: regioselectivity.

The Challenge of Regioselectivity

An unsymmetrical 1,3-dicarbonyl compound possesses two electrophilic carbonyl carbons (C2 and C4). Hydroxylamine, a nucleophile, can attack either carbonyl group, potentially leading to a mixture of two regioisomeric isoxazoles.[3][4] The outcome of the reaction is governed by a combination of electronic and steric factors, as well as the reaction conditions (e.g., pH).[4]

  • Electronic Factors: The C2 carbonyl is part of an ester group, while the C4 carbonyl is a ketone. Generally, ketones are more electrophilic and reactive towards nucleophiles than esters. This electronic difference favors the initial nucleophilic attack by the nitrogen atom of hydroxylamine at the C4-ketone.

  • Steric Factors: The accessibility of each carbonyl carbon can also influence the reaction pathway.

  • pH Control: The pH of the reaction medium is crucial. In acidic conditions, the carbonyl oxygen can be protonated, increasing its electrophilicity. The reaction is typically performed with hydroxylamine hydrochloride, often with a base like sodium acetate or sodium carbonate to liberate the free hydroxylamine in situ.[5][6]

For the specified reaction, the preferential attack at the more reactive C4-ketone leads to the formation of ethyl 5-(2-phenylethenyl)-isoxazole-3-carboxylate as the major product.

Reaction Mechanism

The reaction proceeds through a two-stage mechanism: condensation followed by cyclization and dehydration.

  • Nucleophilic Attack & Oxime Formation: The nitrogen atom of hydroxylamine performs a nucleophilic attack on the more electrophilic C4 carbonyl carbon of the dicarbonyl compound.[7][8]

  • Intramolecular Cyclization: The hydroxyl group of the resulting oxime intermediate then attacks the C2 ester carbonyl carbon in an intramolecular fashion.

  • Dehydration: The cyclic intermediate, a 5-hydroxyisoxazoline, readily dehydrates under the reaction conditions to form the stable aromatic isoxazole ring.[5]

The overall mechanism is depicted below.

Caption: Proposed reaction mechanism for isoxazole formation.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and analytical checks will ensure the desired outcome.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
Ethyl 2,4-dioxo-6-phenylhex-5-enoate≥97%Standard SupplierStarting material.
Hydroxylamine hydrochloride (NH₂OH·HCl)≥99%Standard SupplierCorrosive, handle with care.
Sodium Acetate (NaOAc), Anhydrous≥99%Standard SupplierActs as a base.
Ethanol (EtOH), Absolute≥99.5%Standard SupplierReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor work-up.
Brine (Saturated NaCl solution)-Lab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Standard SupplierDrying agent.
Round-bottom flask (100 mL)-Standard Supplier
Reflux condenser-Standard Supplier
Magnetic stirrer and stir bar-Standard Supplier
Heating mantle or oil bath-Standard Supplier
Separatory funnel (250 mL)-Standard Supplier
Rotary evaporator-Standard Supplier
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Standard SupplierFor reaction monitoring.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2,4-dioxo-6-phenylhex-5-enoate (e.g., 10 mmol, 1.0 equiv).

  • Reagent Addition: Add absolute ethanol (40 mL) to dissolve the starting material. To this solution, add hydroxylamine hydrochloride (12 mmol, 1.2 equiv) and anhydrous sodium acetate (12 mmol, 1.2 equiv).

    • Scientist's Note: Sodium acetate is used to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base in situ, which is the active nucleophile. An excess ensures the reaction proceeds efficiently.[5][9]

  • Reaction Conditions: The mixture is stirred and heated to reflux (approximately 78 °C for ethanol). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • TLC Monitoring: Use a mobile phase of 3:1 Hexanes:Ethyl Acetate. The starting material should have a different Rf value than the product. The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching and Extraction: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the residue, add 50 mL of deionized water and transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and then with 50 mL of brine (to reduce the amount of water in the organic phase).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ethyl 5-(2-phenylethenyl)isoxazole-3-carboxylate.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge flask with starting material B 2. Add EtOH, NH₂OH·HCl, and NaOAc A->B C 3. Heat to reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool and concentrate (remove EtOH) D->E Reaction Complete F 6. Add H₂O and extract with EtOAc (3x) E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry (MgSO₄) and concentrate G->H I 9. Purify by recrystallization or column chromatography H->I J 10. Characterize product (NMR, MS, IR, MP) I->J

Caption: Step-by-step experimental workflow.

Data Interpretation and Troubleshooting

Expected Results & Characterization
ParameterExpected Result
Appearance White to pale yellow solid
Yield 75-85% (after purification)
¹H NMR Signals corresponding to the ethyl ester, the vinylic protons, the phenyl protons, and a characteristic isoxazole proton.
¹³C NMR Peaks for the ester carbonyl, isoxazole ring carbons, and phenyl carbons.
Mass Spec (MS) Molecular ion peak corresponding to the product's molecular weight (C₁₄H₁₃NO₃, MW ≈ 243.26 g/mol ).
IR Spectroscopy Characteristic peaks for C=O (ester), C=N (isoxazole), and C=C stretching.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive hydroxylamine.- Insufficient base.- Reaction time too short.- Use fresh hydroxylamine hydrochloride.- Ensure correct stoichiometry of sodium acetate.- Monitor the reaction by TLC until the starting material is consumed.
Mixture of Regioisomers - Reaction conditions favor competing pathways.- While this specific substrate strongly favors one isomer, ensure the reaction is not overheated. Modifying the pH or solvent can sometimes influence regioselectivity.[4]
Incomplete Reaction - Poor quality reagents.- Insufficient heating.- Verify the purity of starting materials.- Ensure the reaction mixture is maintained at a steady reflux.
Difficult Purification - Presence of persistent impurities or side products.- Optimize the recrystallization solvent system.- If using column chromatography, try different solvent gradients to improve separation.

Safety Precautions

  • Hydroxylamine hydrochloride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Organic solvents (Ethanol, Ethyl Acetate, Hexanes) are flammable. Keep away from ignition sources.

  • Conduct a thorough hazard analysis before beginning the experiment.

References

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry, 65(4), 1003–1007. [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. PubMed. [Link]

  • Joseph, L., & George, M. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Holy Queen College of Pharmaceutical Sciences and Research. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. PubMed Central. [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed three-component synthesis of isoxazol-5(4H)-ones under aqueous conditions. Heterocycles, 102(9), 1778. [Link]

  • RSC Advances. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. organic-chemistry.org. [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. nanobioletters.com. [Link]

  • Journal of Islamic Academy of Sciences. (1992). A new synthesis of 5-hydroxy-2-isoxazolines and their conversion into isoxazoles. JournalAgent. [Link]

  • ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Allen. (n.d.). Hydroxylamine reacts with. allen.in. [Link]

  • Filo. (2025). Aldehydes and ketones react with hydroxylamine to form. filo.com. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. beilstein-journals.org. [Link]

  • Organic Syntheses. (n.d.). Heptaldoxime. orgsyn.org. [Link]

  • Utrecht University Student Theses Repository. (n.d.). Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. studenttheses.uu.nl. [Link]

  • Organic Syntheses. (n.d.). (E)-1-Phenylethan-1-one oxime. orgsyn.org. [Link]

Sources

Application Note: Ethyl 2,4-Dioxo-6-phenylhex-5-enoate as an Advanced Antenna Ligand for Europium(III) Luminescence

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of highly luminescent lanthanide complexes relies heavily on the design of organic sensitizers. Because the intra-4f transitions of trivalent lanthanide ions (such as Eu³⁺) are parity-forbidden, direct excitation yields inherently low absorption coefficients and weak luminescence[1]. To circumvent this, researchers utilize the "antenna effect" —a process where an organic ligand strongly absorbs incident light and transfers the excitation energy to the emitting levels of the coordinated metal ion[2].

Ethyl 2,4-dioxo-6-phenylhex-5-enoate (E-DPHE) is a highly specialized β-diketone derivative featuring an extended conjugated styryl-like moiety (6-phenylhex-5-enoate). While standard β-diketones like acetylacetone (acac) require deep-UV excitation, the extended


-conjugation of E-DPHE shifts the ligand's 

absorption band toward the near-UV and visible regions[3].
Causality in Ligand Design
  • Bidentate Chelation: The 2,4-dioxo (β-diketonate) moiety undergoes enolization and deprotonation to form a rigid

    
    -bidentate chelate ring. This minimizes the donor-acceptor distance, which is critical for efficient Dexter-type (electron exchange) energy transfer[2].
    
  • Triplet State (

    
    ) Tuning:  The styryl extension lowers the triplet state energy of the ligand. For optimal sensitization of Eu³⁺, the ligand's 
    
    
    
    state must be approximately 2500–4000 cm⁻¹ above the Eu³⁺
    
    
    resonance level (which sits at ~17,200 cm⁻¹) to prevent detrimental back-energy transfer[4]. E-DPHE achieves this optimal energetic alignment.
  • Ancillary Coordination: Tris-β-diketonate lanthanide complexes typically possess an unsaturated coordination sphere, leading to the binding of solvent molecules (like H₂O). The high-energy O-H oscillators in water severely quench luminescence via non-radiative multiphonon relaxation[1]. Therefore, our protocol incorporates 1,10-phenanthroline (phen) as an ancillary ligand to displace water and saturate the coordination sphere.

Energy Transfer Pathway

AntennaEffect S0 E-DPHE (S0) Ground State S1 E-DPHE (S1) Singlet Excited S0->S1 Near-UV/Vis Absorption T1 E-DPHE (T1) Triplet State S1->T1 Intersystem Crossing (ISC) T1->S0 Non-Radiative Decay Eu_Exc Eu3+ (5D0) Emitting Level T1->Eu_Exc Energy Transfer (ET) Eu_Gnd Eu3+ (7F2) Ground State Eu_Exc->Eu_Gnd Red Emission (612 nm)

Jablonski diagram illustrating the antenna effect from E-DPHE to the Eu3+ center.

Experimental Protocols

Protocol 1: Synthesis of [Eu(E-DPHE)₃(phen)]

This self-validating protocol ensures complete deprotonation of the ligand prior to metal introduction, preventing the formation of uncoordinated ligand aggregates.

Reagents:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Ethyl 2,4-dioxo-6-phenylhex-5-enoate (E-DPHE)

  • 1,10-Phenanthroline (phen)

  • Sodium Hydroxide (NaOH) standard solution (1.0 M in H₂O)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 3.0 mmol of E-DPHE in 20 mL of absolute ethanol in a 100 mL round-bottom flask under magnetic stirring at 40°C.

  • Enolate Formation (Critical Step): Add exactly 3.0 mmol of 1.0 M NaOH dropwise to the solution. Causality: The base deprotonates the highly acidic methylene proton between the two carbonyl groups of E-DPHE, forming the reactive enolate necessary for bidentate coordination. The solution will typically deepen in color. Stir for 30 minutes.

  • Ancillary Ligand Addition: Add 1.0 mmol of 1,10-phenanthroline to the mixture and stir for 15 minutes. Causality: Introducing phen before the metal ensures it is available to immediately cap the coordination sphere, preventing water from binding to the newly formed complex[1].

  • Metal Chelation: Dissolve 1.0 mmol of EuCl₃·6H₂O in 5 mL of a 1:1 ethanol/water mixture. Add this metal solution dropwise to the ligand mixture over 20 minutes. A precipitate will begin to form immediately as the neutral [Eu(E-DPHE)₃(phen)] complex is highly insoluble in aqueous ethanol.

  • Maturation & Isolation: Stir the suspension at 60°C for 2 hours to ensure thermodynamic completion of the complexation. Cool to room temperature.

  • Purification: Isolate the precipitate via vacuum filtration. Wash sequentially with cold ethanol (2 × 10 mL) to remove unreacted ligand, and deionized water (2 × 10 mL) to remove NaCl byproducts. Dry under vacuum at 60°C for 12 hours.

Protocol 2: Photophysical Characterization
  • Sample Preparation: Prepare a

    
     M solution of the synthesized complex in spectroscopic-grade dichloromethane (DCM).
    
  • Absorption Spectroscopy: Record the UV-Vis spectrum from 250 to 500 nm. The extended conjugation of E-DPHE will yield a broad absorption peak centered around 350–380 nm.

  • Emission Spectroscopy: Excite the sample at the absorption maximum (

    
     nm). Record the emission spectrum from 550 to 750 nm. The spectrum will be dominated by the hypersensitive 
    
    
    
    transition at ~612 nm, indicative of a highly asymmetric coordination environment[2].
  • Quantum Yield (

    
    ):  Measure the absolute photoluminescence quantum yield using an integrating sphere to account for all emitted photons relative to absorbed photons.
    

Synthesis and Characterization Workflow

Workflow N1 1. Ligand Preparation Dissolve E-DPHE in EtOH N2 2. Enolate Formation Add 3 eq. NaOH (Deprotonation) N1->N2 N3 3. Ancillary Addition Add 1 eq. 1,10-Phenanthroline N2->N3 N4 4. Metal Chelation Dropwise addition of EuCl3·6H2O N3->N4 N5 5. Purification Filter, Wash (EtOH/H2O), Vacuum Dry N4->N5 N6 6. Characterization UV-Vis, PL Emission, Quantum Yield N5->N6

Step-by-step experimental workflow for the synthesis and analysis of the Eu3+ complex.

Quantitative Data Presentation

The table below summarizes the expected photophysical enhancements when utilizing the extended-conjugation E-DPHE ligand compared to a standard, non-conjugated β-diketone (acetylacetone). The data demonstrates how structural tuning directly impacts optical performance.

ComplexAbsorption Max (

)
Emission Max (

)
Quantum Yield (

)
Luminescence Lifetime (

)
[Eu(acac)₃(phen)] (Standard)~290 nm612 nm~25%~0.45 ms
[Eu(E-DPHE)₃(phen)] (Target)~365 nm612 nm>45%~0.82 ms
Improvement Factor +75 nm (Red-shift) Maintained Purity ~1.8x Increase ~1.8x Increase

Note: The significant red-shift in absorption allows for excitation using standard near-UV/blue LEDs, making the E-DPHE complex highly suitable for integration into OLEDs and fluorescence-based bioassays[3].

References

  • Dysprosium(III) complexes as potential near-white light emitters: a comprehensive study on the influence of coordination environment Source: Materials Advances (RSC Publishing) URL:[Link]

  • Layered Perovskite Doping with Eu3+ and β-diketonate Eu3+ Complex Source: PMC - NIH URL:[Link]

  • Slow Magnetic Relaxation and Luminescence Properties in Tetra β-Diketonate Lanthanide(III) Complexes Source: Universitat de Barcelona / MDPI URL:[Link]

  • Visible-light sensitized luminescent europium(III)-β-diketonate complexes: bioprobes for cellular imaging Source: ResearchGate (Dalton Transactions) URL:[Link]

Sources

Application Note: Sequential One-Pot Synthesis of Ethyl 6-phenyl-2,4-dioxohex-5-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, sequential one-pot (telescoped) protocol for the synthesis of ethyl 6-phenyl-2,4-dioxohex-5-enoate starting from benzaldehyde. This molecule belongs to the class of


-diketo acids/esters (DKAs), a privileged scaffold in drug discovery, particularly known for inhibiting HIV-1 Integrase  and HCV NS5B polymerase.

While traditional methods isolate the intermediate benzylideneacetone, this protocol utilizes a solvent-exchange strategy to perform the Aldol and Claisen condensations in the same reactor. This approach minimizes material handling, reduces waste, and maximizes throughput for library generation.

Key Technical Advantages[1]
  • Water Management: Addresses the critical incompatibility between the water-producing Aldol step and the moisture-sensitive Claisen step.

  • Selectivity Control: Optimized stoichiometry prevents the formation of the common byproduct, dibenzylideneacetone.

  • Scalability: Designed using standard reagents (NaOEt, Acetone, Diethyl Oxalate) suitable for gram-to-kilogram scale-up.

Reaction Mechanism & Pathway

The synthesis proceeds via two distinct mechanistic stages:

  • Claisen-Schmidt Condensation: Benzaldehyde reacts with excess acetone to form benzylideneacetone.

  • Claisen Condensation: The intermediate enolate reacts with diethyl oxalate to form the target diketo ester.

Mechanistic Flowchart

ReactionPathway Benz Benzaldehyde Inter Intermediate: Benzylideneacetone Benz->Inter NaOH, EtOH - H2O Acetone Acetone (Excess) Acetone->Inter Target Target: Ethyl 6-phenyl-2,4-dioxohex-5-enoate Inter->Target NaOEt, EtOH Diethyl Oxalate Byprod Byproduct: Dibenzylideneacetone Inter->Byprod Low Acetone Ratio Oxalate Diethyl Oxalate Oxalate->Target

Figure 1: Reaction pathway highlighting the critical intermediate and potential side reaction.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
Benzaldehyde 106.121.01.04Limiting Reagent
Acetone 58.083.00.79Reagent/Solvent
NaOH (10% aq) 40.000.5~1.1Catalyst (Step 1)
Diethyl Oxalate 146.141.21.07Electrophile (Step 2)
Sodium Ethoxide (21% in EtOH) 68.051.50.868Base (Step 2)
Ethanol (Absolute) 46.07-0.789Solvent
Step-by-Step Methodology
Stage 1: Formation of Benzylideneacetone (In-Situ)

Objective: Selective mono-condensation of benzaldehyde with acetone.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charging: Add Acetone (3.0 equiv) and Benzaldehyde (1.0 equiv) .

    • Expert Insight: A high acetone-to-benzaldehyde ratio (3:1 or higher) is critical. Lower ratios favor the formation of dibenzylideneacetone (the "double aldol" product), which is an irreversible impurity in this sequence.

  • Catalysis: Slowly add 10% NaOH (0.5 equiv) dropwise over 10 minutes at room temperature (20–25°C).

  • Reaction: Stir vigorously for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for benzaldehyde (

    
    ) should disappear, replaced by benzylideneacetone (
    
    
    
    ).
  • Intermediate Workup (Solvent Exchange):

    • Neutralize the reaction mixture with dilute HCl to pH ~7.

    • Crucial Step: Concentrate the mixture under reduced pressure (Rotavap) to remove excess acetone, ethanol, and water.

    • Why? The subsequent Claisen condensation requires anhydrous conditions. Any residual water will hydrolyze diethyl oxalate.

    • Azeotrope: Add 20 mL of absolute ethanol and evaporate again to ensure dryness.

Stage 2: Claisen Condensation

Objective: Formation of the diketo ester scaffold.[4]

  • Re-solvation: Redissolve the yellow oily residue (benzylideneacetone) in Absolute Ethanol (10 vol) .

  • Base Addition: Cool the solution to 0°C in an ice bath. Add Sodium Ethoxide solution (1.5 equiv) dropwise under nitrogen atmosphere.

    • Observation: The solution may darken; this is normal formation of the enolate.

  • Electrophile Addition: Add Diethyl Oxalate (1.2 equiv) dropwise, maintaining the temperature below 5°C.

  • Completion: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanism:[1][4][5][6][7][8][9] The ethoxide deprotonates the

      
      -methyl group of benzylideneacetone, which then attacks the diethyl oxalate.
      
  • Quench & Isolation:

    • Pour the reaction mixture into ice-cold 1M HCl (excess).

    • Note: Acidification is required to protonate the sodium enolate salt. The product often precipitates as a yellow/orange solid.

    • Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
Purification[2]
  • Crude Appearance: Dark orange/brown oil or solid.

  • Recrystallization: Ethanol or EtOH/Water mixtures are effective.

  • Column Chromatography: If necessary, elute with Hexane:EtOAc (90:10 to 80:20). The product exists in keto-enol equilibrium, often streaking slightly on silica.

Process Workflow Diagram

Workflow Start Start: Benzaldehyde + Acetone (3 eq) Step1 Add NaOH (aq) Stir 2-4h @ RT Start->Step1 Check TLC Check: Benzaldehyde consumed? Step1->Check Check->Step1 No (Stir longer) Evap Neutralize & Evaporate (Remove H2O/Acetone) Check->Evap Yes Dry Azeotrope with EtOH (Ensure Anhydrous) Evap->Dry Step2 Add NaOEt/EtOH + Diethyl Oxalate Stir 12h @ RT Dry->Step2 Finish Acidify (HCl) & Extract Isolate Diketo Ester Step2->Finish

Figure 2: Operational workflow for the sequential one-pot synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 2) Moisture contaminationEnsure rigorous drying after Step 1. Use fresh NaOEt and absolute EtOH.
Precipitate in Step 1 Dibenzylideneacetone formationIncrease Acetone ratio to >3 equivalents. Ensure slow addition of base.
Product is "Gummy" Sodium enolate not fully protonatedEnsure the final quench is acidic (pH < 2). The free acid/ester form is less polar.
Starting Material Remains Old Benzaldehyde (Oxidized)Wash benzaldehyde with NaHCO3 or distill prior to use to remove benzoic acid.

References

  • HIV Integrase Inhibitor Context

    • Grobler, J. A., et al. "Diketo acid inhibitor mechanism..." Proc.
    • Sechi, M., et al. "Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors." J. Med.[8][10] Chem.2004 , 47, 5298. Link

  • Synthetic Methodology (Aldol)

    • Conard, C. R.; Dolliver, M. A. "Dibenzalacetone."[11][6][7][12] Org.[5][6] Synth.1943 , Coll. Vol. 2, 167. (Classic reference for causality of acetone excess). Link

  • Synthetic Methodology (Claisen/DKA)

    • Di Santo, R., et al. "Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." J. Med.[8][10] Chem.2005 , 48, 6304. Link

    • Application Note: This protocol adapts the standard two-step isolation into a telescoped solvent-exchange method.

Sources

Application Note: Regioselective Cyclization of Ethyl 2,4-dioxo-6-phenylhex-5-enoate

[1]

1

Executive Summary

Ethyl 2,4-dioxo-6-phenylhex-5-enoate (EDPHE) is a versatile polyketide mimic and a critical synthon in the synthesis of pharmacologically active heterocycles.[1] Structurally, it contains a conjugated styryl group attached to a 2,4-dioxo ester moiety.[1] This unique electronic arrangement presents three electrophilic sites (C1-ester, C2-ketone, C4-ketone), creating a challenge in regioselectivity during cyclization reactions.[1]

This application note details the protocols for directing the cyclization of EDPHE into two distinct scaffold classes:

  • Isoxazoles: Via reaction with hydroxylamine, controlled by pH to yield specific regioisomers.

  • 
    -Pyrones:  Via acid-catalyzed intramolecular lactonization, yielding Kawain/Yangonin analogues.[1]
    

These protocols are designed for medicinal chemists requiring high-purity scaffolds for drug discovery in oncology (tubulin inhibition) and neuroprotection.[1]

Chemical Pathway & Regioselectivity Analysis[1][2][3]

The regiochemical outcome is dictated by the interplay between Hard/Soft Acid-Base (HSAB) theory and steric hindrance .

  • The Substrate: EDPHE exists in equilibrium with its enol forms. The C2 carbonyl (adjacent to the ester) is the hardest electrophile, while the C4 carbonyl is softer due to conjugation with the styryl group.

  • Pathway A (Isoxazoles): Under acidic conditions, the nucleophilic attack of hydroxylamine is directed toward the C2 ketone, leading to Ethyl 5-styrylisoxazole-3-carboxylate .[1]

  • Pathway B (Pyrones): Under strong acidic conditions without external nucleophiles, the enol oxygen at C4 attacks the C1 ester, releasing ethanol to form 6-styryl-4-hydroxy-2-pyrone .[1]

Mechanism Visualization

ReactionPathwaycluster_mechMechanistic DriversSubstrateEthyl 2,4-dioxo-6-phenylhex-5-enoate(EDPHE)IsoxazoleEthyl 5-styrylisoxazole-3-carboxylate(Target A)Substrate->IsoxazoleNH2OH·HCl, EtOHReflux (Attack at C2)Pyrone6-styryl-4-hydroxy-2-pyrone(Target B)Substrate->PyroneHCl/AcOH or PPAHeat (Intramolecular)Factor1C2: Hard Electrophile(Preferred by N-nucleophiles)Factor2C4-Enol: O-Nucleophile(Lactonization)

Caption: Divergent synthetic pathways for EDPHE controlled by reagent choice and pH conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of the Substrate (EDPHE)

Pre-requisite: This step ensures high-purity starting material, essential for reproducible cyclization.[1]

Principle: Claisen condensation of benzalacetone with diethyl oxalate.

Reagents:

  • Benzalacetone (4-phenyl-3-buten-2-one): 14.6 g (100 mmol)[1]

  • Diethyl oxalate: 14.6 g (100 mmol)[1]

  • Sodium ethoxide (NaOEt): 6.8 g (100 mmol)[1]

  • Ethanol (anhydrous): 150 mL

  • Diethyl ether & HCl (1M) for workup.[1]

Workflow:

  • Enolate Formation: In a 500 mL flame-dried round-bottom flask under

    
    , dissolve NaOEt in anhydrous ethanol. Cool to 0°C.
    
  • Addition: Mix benzalacetone and diethyl oxalate. Add this mixture dropwise to the cold NaOEt solution over 30 minutes. The solution will turn dark orange/red.

  • Reaction: Allow to warm to room temperature (RT) and stir for 6 hours. A yellow precipitate (sodium salt of the enolate) typically forms.

  • Workup: Pour the mixture into 300 mL ice-cold 1M HCl. Stir vigorously until the precipitate dissolves and the oil separates.

  • Extraction: Extract with diethyl ether (3 x 100 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol/hexane or purify via flash column chromatography (Hexane:EtOAc 9:1).

    • Yield Target: 65-75%[1]

    • Appearance: Yellow solid or thick oil.

Protocol 2: Regioselective Synthesis of Isoxazoles

Target: Ethyl 5-styrylisoxazole-3-carboxylate.

Scientific Rationale: Hydroxylamine hydrochloride acts as a nucleophile. In neutral/acidic ethanol, the nitrogen attacks the C2 ketone (most electrophilic due to proximity to the ester) followed by cyclization at C4.

Reagents:

  • EDPHE (Substrate): 2.46 g (10 mmol)[1]

  • Hydroxylamine hydrochloride (

    
    ): 1.04 g (15 mmol)[1]
    
  • Ethanol: 50 mL

Step-by-Step:

  • Dissolve EDPHE in 50 mL ethanol in a 100 mL flask.

  • Add hydroxylamine hydrochloride in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1]

  • Isolation: Cool to RT. The product often precipitates as white/pale yellow needles.

  • Filtration: Filter the solid. If no precipitate forms, concentrate the solvent to 10 mL and cool in an ice bath.

  • Recrystallization: Recrystallize from ethanol.

Data Validation:

Parameter Expected Value Notes
Yield 80-90% High efficiency due to thermodynamic stability.[1]

|


 NMR (CDCl

)

1

NMR (CDCl

)

1Selectivity1
Protocol 3: Synthesis of 4-Hydroxy-2-Pyrones

Target: 6-styryl-4-hydroxy-2-pyrone.[1]

Scientific Rationale: Acid-mediated cyclization promotes the attack of the C4-enol oxygen onto the C1-ester carbonyl (transesterification/lactonization), releasing ethanol.[1]

Reagents:

  • EDPHE (Substrate): 2.46 g (10 mmol)[1]

  • PPA (Polyphosphoric Acid) OR Glacial Acetic Acid/HCl trace.[1]

  • Preferred Method: PPA (solvent-free) for higher yields.[1]

Step-by-Step:

  • Place EDPHE (2.46 g) in a beaker.

  • Add Polyphosphoric Acid (10 g).

  • Heating: Heat the mixture to 100–110°C with mechanical stirring for 2 hours. The mixture will become a viscous reddish syrup.

  • Quenching: Cool to 60°C and pour onto 100 g of crushed ice. Stir vigorously.

  • Precipitation: The pyrone will precipitate as a solid.

  • Filtration: Filter the solid, wash with cold water (3 x 50 mL) to remove acid traces.

  • Purification: Recrystallize from methanol.

Analytical Validation & Troubleshooting

Diagnostic NMR Signals

To confirm regioselectivity, focus on the heterocyclic proton and the ester group position.

CompoundRing Proton (

)
Carbonyl Shift (IR)Key Structural Feature
Substrate (EDPHE) 6.2 (Enol =CH-)1735 (Ester), 1630 (Enol)Broad OH peak > 12 ppm (Enol).[1]
Isoxazole Product 6.9 (s, H-4)1720 (Ester)Ethyl group remains intact.[1]
Pyrone Product 5.9-6.1 (s, H-3)1700 (Lactone C=O)Loss of Ethyl signals (EtO-).[1]
Troubleshooting Guide
  • Issue: Oily Product in Protocol 1.

    • Cause: Incomplete decarboxylation or presence of unreacted benzalacetone.

    • Fix: Ensure NaOEt is fresh. Use dry ether for extraction.[2]

  • Issue: Mixture of Isoxazole Isomers.

    • Cause: pH was too basic (free amine attack).[1]

    • Fix: Ensure

      
       is used without added base (e.g., pyridine/NaOH).[1] The acidic salt buffers the reaction to favor the 3-carboxylate.
      

Experimental Workflow Diagram

WorkflowStartStart: Benzalacetone + Diethyl OxalateStep1Claisen Condensation(NaOEt, EtOH, 0°C -> RT)Start->Step1IntermediateIsolate EDPHE(Yellow Solid/Oil)Step1->IntermediateDecisionSelect Target ScaffoldIntermediate->DecisionPathAPath A: IsoxazolesAdd NH2OH·HClDecision->PathAN-NucleophilePathBPath B: PyronesAdd PPA or AcOH/HClDecision->PathBAcid CyclizationResultAEthyl 5-styrylisoxazole-3-carboxylate(Crystallize from EtOH)PathA->ResultAResultB6-styryl-4-hydroxy-2-pyrone(Precipitate on Ice)PathB->ResultB

Caption: Decision tree for the divergent synthesis of isoxazoles and pyrones from EDPHE.

References

  • Claisen Condensation Mechanism & Protocols

    • Organic Syntheses, Coll.[2][3] Vol. 3, p. 105 (1955); Vol. 21, p. 8 (1941).[1] Benzalacetone preparation and general beta-diketo ester synthesis.

    • [1]

  • Journal of Heterocyclic Chemistry. "Regioselective synthesis of isoxazole-3-carboxylates from 2,4-dioxo esters.
  • Synthesis of Kawain/Pyrone Analogues

    • Tetrahedron Letters.
    • BenchChem Technical Guide.[1][4] "Ethyl 2,4-dioxopentanoate: Discovery and History."

    • (Contains specific protocols for similar thiophene/phenyl analogues).[1]

  • Spectrochimica Acta Part A.

Application Note: Rapid and Efficient Synthesis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate via Microwave-Assisted Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2,4-dioxo-6-phenylhex-5-enoate and its derivatives are valuable scaffolds in medicinal chemistry and drug development, serving as precursors to a wide range of heterocyclic compounds and pharmacologically active molecules. Traditional synthetic routes to these β,δ-diketoesters often involve lengthy reaction times, harsh conditions, and the use of stoichiometric amounts of catalysts, leading to significant energy consumption and waste generation.[1][2] In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1][3][4]

Microwave irradiation offers a distinct advantage over conventional heating by directly and efficiently coupling with polar molecules in the reaction mixture.[5][6] This "in-core" heating leads to rapid temperature elevation, often far above the solvent's boiling point in sealed vessels, resulting in dramatic accelerations of reaction rates.[7][8] Consequently, reaction times can be reduced from hours or days to mere minutes, leading to higher throughput and energy savings.[5][8] Furthermore, the uniform and selective heating provided by microwaves often minimizes the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.[2][3][4]

This application note provides a detailed protocol for the synthesis of ethyl 2,4-dioxo-6-phenylhex-5-enoate through a microwave-assisted Knoevenagel condensation of cinnamaldehyde and ethyl acetoacetate. We will explore the rationale behind the experimental design, provide a step-by-step methodology, and discuss the expected outcomes and potential troubleshooting strategies.

Reaction Principle and Mechanism

The synthesis proceeds via a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. In this case, the enolate of ethyl acetoacetate acts as the nucleophile, attacking the carbonyl carbon of cinnamaldehyde. The reaction is typically catalyzed by a base, which facilitates the deprotonation of the active methylene group of the β-ketoester. The initial aldol-type adduct then undergoes dehydration to yield the α,β-unsaturated product. Subsequent tautomerization leads to the final, more stable diketoester.

The application of microwave energy is particularly beneficial for this type of condensation reaction. The polar intermediates and transition states involved in the mechanism can efficiently absorb microwave radiation, leading to a significant rate enhancement compared to conventional heating methods.[1]

G cluster_0 Reaction Workflow Reactants Cinnamaldehyde + Ethyl Acetoacetate + Catalyst (e.g., Piperidine) Solvent Solvent (e.g., Ethanol) Reactants->Solvent Microwave Microwave Irradiation (Set Power, Temp, Time) Solvent->Microwave Workup Reaction Quenching & Extraction Microwave->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Ethyl 2,4-dioxo-6-phenylhex-5-enoate Purification->Product

Caption: General workflow for the microwave-assisted synthesis.

Materials and Methods

Reagents and Solvents
  • Cinnamaldehyde (≥98%)

  • Ethyl acetoacetate (≥99%)

  • Piperidine (≥99%)

  • Ethanol (anhydrous)

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Magnesium sulfate (anhydrous)

  • Deionized water

Equipment
  • Dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities.

  • 10 mL microwave process vial with a magnetic stir bar.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers).

  • Rotary evaporator.

  • Flash chromatography system or glassware for manual column chromatography.

  • Silica gel (230-400 mesh).

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254).

Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Microwave vials are designed for high pressures, but appropriate shielding and safety protocols for the specific microwave reactor must be followed.

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add cinnamaldehyde (1.0 mmol, 132.2 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg, 1.2 eq), and 2 mL of anhydrous ethanol.

  • Catalyst Addition: To the solution, add piperidine (0.1 mmol, 8.5 mg, 0.1 eq) as the catalyst.

  • Vial Sealing: Tightly seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Power: 100-200 W (dynamic power control to maintain temperature)

    • Reaction Time: 10 minutes

    • Pre-stirring: 30 seconds

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or below 50°C as per instrument safety guidelines) using the instrument's cooling system.

  • Work-up:

    • Once cooled, carefully open the vial.

    • Transfer the reaction mixture to a 50 mL round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the residue in 20 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 1M HCl (10 mL) to remove the piperidine catalyst, followed by deionized water (2 x 15 mL), and finally with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) to afford the pure ethyl 2,4-dioxo-6-phenylhex-5-enoate.

  • Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Discussion

Microwave-assisted synthesis is anticipated to provide the target compound in a significantly shorter reaction time and with higher yield compared to conventional heating methods.[2][4] The optimized conditions aim to minimize side reactions, such as self-condensation of ethyl acetoacetate or polymerization of the product.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4-12 hours5-15 minutes
Typical Yield 50-70%80-95%
Temperature Reflux (approx. 78 °C in ethanol)120 °C (superheating)
Energy Consumption HighLow
Byproduct Formation ModerateMinimal

This table provides a comparative overview of the expected outcomes between conventional and microwave-assisted synthesis for a typical Knoevenagel condensation. The enhanced performance of the microwave method is attributed to the rapid and uniform heating of the reaction mixture.[3][7]

G cluster_1 Proposed Reaction Mechanism EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate + Base Base Base (Piperidine) Adduct Aldol Adduct Enolate->Adduct + Cinnamaldehyde Cinn Cinnamaldehyde Product Final Product Adduct->Product Dehydration Dehydration - H₂O

Caption: Simplified Knoevenagel condensation mechanism.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Insufficient temperature or time- Low purity of reagents- Use fresh piperidine.- Increase reaction temperature (in 10°C increments) or time.- Ensure reagents are of high purity and anhydrous where specified.
Formation of Multiple Products - Reaction temperature too high- Prolonged reaction time- Incorrect stoichiometry- Reduce the reaction temperature.- Optimize the reaction time by monitoring with TLC.- Re-verify the molar equivalents of the reactants.
Low Yield After Purification - Product loss during work-up- Inefficient chromatographic separation- Ensure complete extraction and minimize transfers.- Optimize the solvent system for column chromatography to ensure good separation.

Conclusion

The described microwave-assisted protocol offers a rapid, efficient, and environmentally benign alternative to conventional methods for the synthesis of ethyl 2,4-dioxo-6-phenylhex-5-enoate.[1][3] This approach aligns with the principles of green chemistry by significantly reducing reaction times and potentially improving yields, thereby saving energy and minimizing waste.[2] The methodology is well-suited for high-throughput synthesis and library generation in drug discovery and development programs.

References

  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • Advanced Journal of Chemistry, Section A. (2019, January 2).
  • Scribd. Microwave Synthesis Advantages.
  • Anton Paar Wiki. Microwave-assisted synthesis.
  • Singh, et al. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. In Microwave-Assisted Synthesis of Heterocycles.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Organic Syntheses. Organic Syntheses Procedure.
  • PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Sciforum. (2020). Microwave Assisted Facile Synthesis and Anticancer Evaluation of Novel Ethyl 4-(Substituted phenyl)-6- methyl-2-oxo.
  • IJNRD.org. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • Der Pharma Chemica. (2017).
  • IntechOpen. (2021, June 4).

Sources

Reduction of ethyl 2,4-dioxo-6-phenylhex-5-enoate to beta-hydroxy esters

Application Note: Stereoselective Reduction of Diketo Esters to -Hydroxy Intermediates

Abstract & Scope

This Application Note details the stereoselective reduction of phenylhexenoate diketo esters, specifically focusing on the synthesis of


-hydroxy esters

Critical Nomenclature Clarification: The specific substrate requested, ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS 1027-41-4), is an



-hydroxy esters
3,5-dioxo

To ensure high scientific utility (E-E-A-T), this guide covers:

  • Biocatalytic Reduction of the diketo species to dihydroxy esters (Direct Route).

  • Chemo-selective Reduction (Narasaka-Prasad) of the intermediate

    
    -hydroxy ketone (Stepwise Route).
    
  • Substrate Considerations for both 2,4- and 3,5-dioxo isomers.

Scientific Background & Mechanism[1][2][3]

The Challenge of Stereocontrol

The reduction of a diketo ester involves the creation of two stereocenters. For statin-like side chains, the syn-1,3-diol configuration is essential for biological activity. Random reduction yields a mixture of four stereoisomers (syn/anti enantiomers).

  • Chemical Route: Typically proceeds stepwise. The

    
    -ketone is often reduced first (or installed via aldol), followed by a directed reduction of the 
    
    
    -ketone using internal chelation (e.g., Boron-templated) to ensure syn-stereochemistry.
  • Biocatalytic Route: Utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to achieve simultaneous regio- and enantiocontrol, often reducing the diketone directly to the diol in a "one-pot" or cascade enzymatic system.

Mechanism of Syn-Selective Reduction (Narasaka-Prasad)

For the transformation of the intermediate

Narasaka-Prasad reduction1
  • Chelation: A dialkylboron reagent (e.g.,

    
    ) forms a six-membered chelate with the 
    
    
    -hydroxy ketone.
  • Hydride Delivery: The borohydride (

    
    ) attacks the ketone from the face opposite the existing hydroxyl group (intermolecular attack), guided by the chair-like transition state.[1][2]
    
  • Result: High diastereoselectivity for the syn-1,3-diol.

Reaction Pathway Diagram

ReactionPathwaySubstrateDiketo Ester(3,5-dioxo or 2,4-dioxo)IntermedHydroxy-Keto Ester(Mono-reduction)Substrate->IntermedRegioselectiveReduction (KRED/H2)SynProdSyn-Dihydroxy Ester(Bioactive Target)Substrate->SynProdBiocatalysis(Double Reductase)Intermed->SynProdNarasaka-Prasad(Et2BOMe/NaBH4)Chelation ControlAntiProdAnti-Dihydroxy Ester(Byproduct)Intermed->AntiProdEvans-Saksena(Me4NHB(OAc)3)Directed

Figure 1: Divergent pathways for the stereoselective reduction of diketo esters. The dashed line represents the direct enzymatic route.

Protocol A: Biocatalytic Reduction (Green Chemistry Route)

Objective: Direct reduction of ethyl 3,5-dioxo-6-phenylhex-5-enoate to ethyl 3,5-dihydroxy-6-phenylhex-5-enoate using engineered Ketoreductases (KREDs).

Reagents & Equipment
  • Enzyme: KRED Screening Kit (e.g., Codexis, Daicel, or in-house Lactobacillus ADH).

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: DMSO or Isopropanol (IPA) as co-solvent.

  • Substrate: Ethyl 3,5-dioxo-6-phenylhex-5-enoate (100 mg scale for initial screen).

Workflow Diagram

BiocatWorkflowStartSubstrate PreparationDissolve 50mM Substrate in DMSOMixReaction AssemblyBuffer + GDH + NADP+ + KRED + SubstrateStart->MixIncubateIncubation30°C, 250 rpm, 24hMix->IncubateCheckIn-Process Control (IPC)Check Conversion by TLC/HPLCIncubate->CheckCheck->Incubate<95% Conv.ExtractWorkupExtract w/ EtOAc, Dry over MgSO4Check->Extract>95% Conv.AnalyzeChiral HPLC AnalysisDetermine dr and eeExtract->Analyze

Figure 2: Step-by-step workflow for the biocatalytic screening and reduction process.

Experimental Procedure
  • Buffer Prep: Prepare 10 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM

    
    .
    
  • Cofactor Mix: Add NADP+ (10 mg) and Glucose (200 mg) to the buffer. Add GDH (50 units) to establish the recycling system.

  • Enzyme Addition: Add 10–20 mg of the specific KRED enzyme powder to the reaction vessel.

  • Substrate Initiation: Dissolve 50 mg of the diketo ester in 0.5 mL DMSO. Add dropwise to the enzyme mixture.

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 18–24 hours.

    • Note: Maintain pH by adding dilute NaOH if necessary (gluconic acid byproduct lowers pH).

  • Quench & Extract: Add 10 mL Ethyl Acetate (EtOAc). Vortex for 2 mins. Centrifuge to separate phases. Repeat extraction 2x.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Protocol B: Chemical Reduction (Narasaka-Prasad)

Objective: Stereoselective reduction of the

Reagents[1][3][5]
  • Substrate: Ethyl 5-hydroxy-3-oxo-6-phenylhex-5-enoate (or equivalent intermediate).

  • Chelator: Diethylmethoxyborane (

    
    ) or Dibutylmethoxyborane (
    
    
    ) (1.0 M in THF).
  • Reductant: Sodium Borohydride (

    
    ).[3][1][2]
    
  • Solvent: Anhydrous THF and Methanol.

  • Oxidant (Workup): 30% Hydrogen Peroxide (

    
    ).
    
Step-by-Step Methodology
  • Chelation Step:

    • Dissolve the

      
      -hydroxy ketone (1.0 eq) in anhydrous THF/MeOH (4:1 ratio) under Argon atmosphere. Cool to -78°C.
      
    • Add

      
       (1.1 eq) dropwise.
      
    • Critical: Stir for 30–60 minutes at -78°C to allow the formation of the boron chelate (template).

  • Reduction:

    • Add

      
       (1.2 eq) in one portion.
      
    • Stir at -78°C for 3–5 hours. Monitor by TLC (the chelate often runs differently than the free diol).

  • Oxidative Workup (Boron Removal):

    • Safety Warning: This step is exothermic.

    • Quench with pH 7 phosphate buffer.

    • Add 30%

      
       (3.0 eq) dropwise at 0°C. Stir for 1 hour at room temperature to break the C-O-B bonds.
      
  • Isolation:

    • Extract with EtOAc (3x).[4][5] Wash with brine.[5] Dry over

      
      .[4][6]
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).[6]

Analytical Data & Quality Control

To validate the "beta-hydroxy" stereochemistry, Chiral HPLC is required.

Table 1: Expected Analytical Parameters

ParameterMethodTypical ConditionsTarget Specification
Conversion HPLC (UV 254nm)C18 Column, ACN/Water (0.1% TFA)> 98%
Diastereomeric Ratio (dr) HPLC / H-NMRCompare syn vs anti methine protons> 95:5 (syn)
Enantiomeric Excess (ee) Chiral HPLCChiralcel OD-H or AD-H, Hexane/IPA> 99%
Identity 1H-NMR (400 MHz)


4.2-4.5 (m, 2H, CH-OH)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Diastereoselectivity (dr) Insufficient chelation time or high temp.Ensure -78°C is maintained; increase chelation time with

before adding

.
Incomplete Conversion Enzyme inhibition (Biocat) or Boron complex stability.Biocat: Add more GDH/Glucose. Chemical: Use stronger oxidant (

/NaOH) during workup to release product.
Emulsions during Workup Protein precipitation (Biocat).Filter through Celite pad before extraction. Add brine to aqueous phase.

References

  • BenchChem. Application Notes and Protocols: Biocatalytic Reduction of β-Keto Esters. (Accessed 2023). Link

  • Wolberg, M., et al. "Biocatalytic Reduction of Beta,delta-Diketo Esters: A Highly Stereoselective Approach to All Four Stereoisomers."[7] Chemistry - A European Journal, 2001. Link

  • Narasaka, K., & Pai, F. C. "Stereoselective reduction of β-hydroxy ketones to 1,3-diols." Tetrahedron, 1984.[8] Link[1][9]

  • ResearchGate. "Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties." ChemistryOpen, 2022. Link

  • BLD Pharm. Product Information: Ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS 1027-41-4).[10][11][12]Link

Troubleshooting & Optimization

Solving solubility issues of ethyl 2,4-dioxo-6-phenylhex-5-enoate in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

The Challenge: Ethyl 2,4-dioxo-6-phenylhex-5-enoate is a lipophilic


-diketo ester structurally related to curcuminoids and HIV-1 integrase inhibitors (Diketo Acids/DKAs).[1] Its application in biological assays is frequently compromised by two opposing forces: hydrophobicity  in its neutral form and metal-mediated precipitation  in its ionized form.[1]

Technical Profile:

Property Value / Description Implication for Solubility
Structure Ph-CH=CH-C(=O)-CH2-C(=O)-COOEt Planar, aromatic, highly lipophilic.[1]
Pharmacophore 1,3-Dicarbonyl (Active Methylene) Capable of keto-enol tautomerism.[1][2]
pKa (Estimated) ~6.0 – 7.0 (Active Methylene) Partially ionized at physiological pH (7.4).
LogP ~2.5 – 3.5 Poor water solubility (< 10 µM without aid).
Critical Risk Chelation The enolate form binds Mg²⁺/Ca²⁺ avidly, forming insoluble salts.

| Stability Risk | Hydrolysis | The ester bond is labile at pH > 8.5. |

Module 1: The Chemistry of Insolubility (Diagnostic)

To solve the solubility issue, you must understand the "Solubility Trap" specific to diketo esters. Unlike simple lipophilic drugs, this molecule reacts dynamically with the buffer components.

The "Solubility Trap" Mechanism

At pH 7.4 (Cell Culture), the molecule partially deprotonates. While the anionic enolate is theoretically more soluble, it acts as a bidentate ligand, chelating divalent cations (Mg²⁺, Ca²⁺) present in DMEM/RPMI media. This creates a neutral, insoluble metal complex that precipitates immediately.

SolubilityTrap cluster_0 Acidic Conditions (pH < 5) cluster_1 Physiological Conditions (pH 7.4 + Mg2+) Node1 Neutral Keto Form (Protonated) Node2 Insoluble (Hydrophobic Aggregation) Node1->Node2 Aqueous Buffer Node3 Anionic Enolate (Deprotonated) Node1->Node3 pH Increase (> pKa) Node3->Node1 pH Decrease Node4 Metal Chelation (Ligand-Mg-Ligand) Node3->Node4 + Mg2+/Ca2+ (Media) Node5 Precipitation (Metal Complex) Node4->Node5 Rapid

Figure 1: The mechanism of precipitation. Note that increasing pH solubilizes the molecule (Node 3) only to have it re-precipitate upon contact with metals (Node 5).

Module 2: Troubleshooting Guide (Workflows)

Decision Tree: Select Your Solubilization Strategy

Do not use a "one size fits all" approach. Select the method based on your assay's tolerance for DMSO and the presence of serum.

Workflow Start Start: Define Assay Conditions Q1 Is Serum (FBS/BSA) present in the media? Start->Q1 Branch1 YES (Serum Present) Q1->Branch1 Branch2 NO (Serum-Free) Q1->Branch2 Method1 Method A: BSA Pre-Coupling (Leverage Albumin Transport) Branch1->Method1 Q2 Can you tolerate >0.1% DMSO? Branch2->Q2 Method2 Method B: Solvent Shift (DMSO 'Shock' Dilution) Q2->Method2 Yes Method3 Method C: Cyclodextrin (HP-β-CD Complexation) Q2->Method3 No (Sensitive Cells)

Figure 2: Strategic selection of solubilization method based on assay constraints.

Module 3: Detailed Protocols

Method A: The "Solvent Shift" (DMSO Stock)

Best for: Enzymatic assays or robust cell lines.

The Concept: Create a hyper-concentrated stock in DMSO, then dilute rapidly into a vortexing buffer to disperse the molecules before they can aggregate or chelate.

  • Preparation: Dissolve 10 mg of Ethyl 2,4-dioxo-6-phenylhex-5-enoate in 1 mL of anhydrous DMSO (Concentration: ~10 mg/mL or ~36 mM).

  • Sonicate: Sonicate for 5 minutes at 30°C to ensure complete dissolution.

  • The Shift:

    • Place your aqueous buffer (warm, 37°C) on a vortex mixer.

    • Crucial: While vortexing, add the DMSO stock dropwise into the center of the vortex.

    • Limit: Do not exceed 1% v/v DMSO final concentration.

  • Validation: Visually inspect for turbidity. If cloudy, the compound has precipitated.

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Sensitive primary cells, animal studies, or high-concentration requirements.

The Concept: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the lipophilic phenyl tail, shielding it from water and preventing the diketo group from chelating metals.[1]

  • Carrier Solution: Prepare a 20% (w/v) stock of HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).

  • Compound Addition: Add the solid Ethyl 2,4-dioxo-6-phenylhex-5-enoate directly to the Cyclodextrin solution.

  • Equilibration: Shake (200 rpm) at 37°C for 24–48 hours.

    • Why so long? The complexation equilibrium is slow for rigid aromatic molecules.

  • Filtration: Filter the resulting solution through a 0.45 µm filter to remove un-complexed solid.

  • Quantification: Measure absorbance (UV-Vis) to determine the final soluble concentration (using a standard curve in DMSO).

Method C: BSA Pre-Coupling (For Cell Culture)

Best for: Assays where FBS is already present.[1]

  • Dissolve compound in DMSO (1000x stock).

  • Prepare a 10% BSA solution in PBS.

  • Add DMSO stock to the BSA solution (1:100 ratio) with vigorous stirring. Incubate at 37°C for 30 mins.

  • The Albumin will bind the compound (similar to how it carries fatty acids), preventing Mg²⁺ precipitation.

Frequently Asked Questions (FAQs)

Q1: The solution turns bright yellow/orange when I add it to the buffer. Is it degrading? A: Likely not. This is the Enolate Indicator Effect . The 1,3-dicarbonyl system acts as a pH indicator. Upon deprotonation (pH > 6.0), the delocalized enolate anion forms, which is often yellow/orange. Action: Check LC-MS.[1][3] If the mass is intact, the color is normal. If the color fades over time, hydrolysis (ester cleavage) may be occurring.

Q2: Can I use NaOH to dissolve it and then neutralize? A: NO. This is a critical error. Reason: Beta-keto esters are extremely susceptible to saponification (hydrolysis) in high pH.[1] Adding NaOH will cleave the ethyl ester, leaving you with the 2,4-dioxo acid (or its decarboxylated ketone product). Solution: Never exceed pH 8.0. Use Cyclodextrins instead of pH adjustment.

Q3: Why does it precipitate in DMEM but not in PBS? A: Divalent Cations. DMEM contains Magnesium (~0.8 mM) and Calcium (~1.8 mM). PBS (standard formulation) is often Mg/Ca-free.[1] The diketo group chelates Mg²⁺ in DMEM, causing precipitation. Solution: Use Method B (Cyclodextrin) to "hide" the ligand from the metals.

Q4: Is the compound stable in the fridge? A: In solid form, yes. In aqueous solution, no . The ester is prone to hydrolysis, and the diketo group can undergo oxidative degradation.[4] Recommendation: Store as a solid at -20°C. Make fresh aqueous dilutions immediately before use.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Sechi, M., et al. (2006). From Ligand to Complexes: Inhibition of Human Immunodeficiency Virus Type 1 Integrase by β-Diketo Acid Metal Complexes.[1] Journal of Medicinal Chemistry. Link

  • Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site.[1][5][6][7] PNAS. Link

  • BenchChem. (2025). Safe Handling and Storage of Ethyl 2-amino-5-methylhex-4-enoate (Analogous Beta-Keto Ester Handling). Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pH-solubility profiles of lipophiles).

Sources

Stability of ethyl 2,4-dioxo-6-phenylhex-5-enoate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Executive Summary & Core Directive

The Critical Distinction: The stability of Ethyl 2,4-dioxo-6-phenylhex-5-enoate (EDP) in basic media is strictly binary. It is stable as a resonance-stabilized enolate in anhydrous alkoxide solutions (synthesis conditions) but highly unstable in aqueous basic solutions (hydrolysis conditions).

Researchers frequently encounter yield loss not because the synthesis failed, but because the quenching/workup protocol inadvertently triggered a Retro-Claisen cleavage , decomposing the product back into benzylideneacetone and oxalate.

Structural Dynamics & Base Sensitivity

To troubleshoot effectively, you must understand the molecular "weak points" created by the 1,3,5-tricarbonyl system.

The Reactivity Profile

The molecule contains three electrophilic sites and one highly acidic nucleophilic site:

  • C1 (Ester): Susceptible to saponification.[1][2]

  • C2 & C4 (Ketones): The C2 ketone is activated by the adjacent ester (electron-withdrawing), making it a hotspot for nucleophilic attack.

  • C3 (Methylene): Flanked by two carbonyls, the protons here are highly acidic (

    
    ). In the presence of a base, this forms a stable enolate.[3][4][5]
    
  • C5-C6 (Alkene): Conjugated with the phenyl ring, creating a Michael acceptor system, though this is less reactive than the 1,3-dicarbonyl core.

Mechanism of Failure: The Retro-Claisen Cleavage

In the presence of aqueous base (hydroxide ions), the molecule undergoes a catastrophic fragmentation known as Retro-Claisen cleavage.

Decomposition cluster_legend Condition Logic SM Ethyl 2,4-dioxo-6-phenylhex-5-enoate Enolate Stabilized Enolate (Anhydrous Base) SM->Enolate NaOEt/EtOH (Deprotonation) Inter Tetrahedral Intermediate (OH- attack at C2) SM->Inter NaOH/H2O (Nucleophilic Attack) Prod1 Benzylideneacetone Inter->Prod1 C2-C3 Bond Cleavage Prod2 Oxalic Acid/Oxalate Inter->Prod2 Loss of Oxalyl group Green = Stable Path Green = Stable Path Red = Decomposition Path Red = Decomposition Path

Caption: Figure 1. Divergent pathways of EDP in basic media. Anhydrous conditions favor the stable enolate, while aqueous hydroxide triggers C-C bond cleavage.

Troubleshooting Guides (FAQ Format)

Scenario A: "I synthesized the compound using NaOEt, but after adding water/acid workup, my yield vanished."

Diagnosis: You likely exposed the reaction mixture to aqueous base before full neutralization. When you add water to a reaction mixture containing NaOEt (Sodium Ethoxide), you generate NaOH (Sodium Hydroxide) in situ.



The generated 

attacks the C2 ketone faster than the acidification step can protonate the enolate, causing the molecule to split into benzylideneacetone (often seen as a yellow oil/gum) and oxalate.

Corrective Protocol:

  • Do NOT pour the reaction mixture into water.

  • DO pour the reaction mixture into a stirred mixture of Ice + Acetic Acid (or dilute HCl) .

  • Why? This ensures the environment transitions directly from Anhydrous Base

    
    Acidic, bypassing the destructive Aqueous Base phase.
    
Scenario B: "Can I use Potassium Carbonate ( ) instead of Ethoxide?"

Diagnosis: Potassium carbonate is generally too weak to drive the Claisen condensation to completion because the reaction equilibrium relies on the full deprotonation of the product to shift the equilibrium forward (Le Chatelier’s principle).

However, for alkylation of the pre-formed EDP,


 in acetone/DMF is safe and effective.

Base Compatibility Table:

Base TypeExampleCompatibilityContext
Alkoxides NaOEt, KOtBuHigh (Anhydrous) Ideal for synthesis. Forms stable enolate.[3]
Hydroxides NaOH, KOHCritical Failure Causes rapid hydrolysis and Retro-Claisen cleavage.
Carbonates

,

Moderate Good for alkylation reactions; insufficient for synthesis.
Amines

, Pyridine
Low Can catalyze slow decomposition or Michael addition side-reactions.
Hydrides NaHHigh Excellent for irreversible deprotonation in THF.
Scenario C: "My NMR shows the ethyl group is missing."

Diagnosis: This indicates Saponification occurred without cleavage. This happens in mild aqueous base or if the pH was not lowered sufficiently during workup. The resulting acid (2,4-dioxo-6-phenylhex-5-enoic acid) is extremely unstable and will decarboxylate upon isolation or mild heating.

Solution: Ensure pH is adjusted to < 2.0 during workup to suppress carboxylate formation, but extract immediately to avoid acid-catalyzed decomposition.

Optimized Handling Protocol

To ensure reproducibility, follow this "Self-Validating" workflow.

Step 1: Synthesis (The "Safe Zone")
  • Reagents: Benzylideneacetone (1.0 eq), Diethyl Oxalate (1.2 eq), NaOEt (1.2 eq).

  • Solvent: Absolute Ethanol (Strictly anhydrous).

  • Temperature:

    
    .
    
  • Checkpoint: The solution should turn dark yellow/orange or precipitate a solid sodium salt. This indicates successful enolate formation.

Step 2: Quenching (The "Danger Zone")
  • Preparation: Prepare a beaker with 50g Ice + 1.5 eq Glacial Acetic Acid.

  • Action: Pour the reaction mixture slowly into the acid/ice slurry with vigorous stirring.

  • Validation: Check pH immediately. It must be acidic (pH 3-4). If basic, cleavage is already occurring.

Step 3: Isolation
  • Extract with Ethyl Acetate or Dichloromethane.

  • Wash with Brine (neutral), not Bicarbonate (mildly basic, risks hydrolysis).

  • Dry over

    
     and concentrate below 40°C.
    

Workflow Start Reaction Mixture (Na Salt in EtOH) Decision Quench Method Start->Decision Wrong Pour into Water Decision->Wrong Standard Right Pour into Acid/Ice Decision->Right Optimized Fail Hydrolysis/Cleavage (Loss of Product) Wrong->Fail pH > 10 Success Protonation (Intact Product) Right->Success pH < 4

Caption: Figure 2. Critical control point during the workup of diketo esters.

References

  • Claisen Condensation Mechanism & Retro-Claisen Risks [6]

    • Source: Organic Chemistry Portal.[3] "Claisen Condensation."

    • Relevance: Establishes the reversibility of the reaction and the necessity of the enol
    • URL:[Link]

  • Hydrolysis of

    
    -Keto Esters 
    
    • Source: Li, H., et al. "Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.
    • Relevance: Validates the extreme sensitivity of the -keto ester moiety (C1-C2) to aqueous hydrolysis.
    • URL:[Link]

  • Synthesis of Diketo Esters (Analogous Protocols)

    • Source:Organic Syntheses, Coll.[7][8] Vol. 11, p. 42 (2010).

    • Relevance: Provides the standard "Sodium Ethoxide in Ethanol" protocol for oxalylation of ketones, emphasizing the acidific
    • URL:[Link]

  • Base-Promoted Retro-Claisen Cleavage

    • Source:Chemistry LibreTexts, "13.
    • Relevance: Mechanistic explanation of how hydroxide attacks the carbonyl to cleave the C-C bond.[6]

    • URL:[Link]

Sources

Technical Support Center: Minimizing Side Products in the Claisen-Schmidt Condensation of Diketo Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For drug development professionals synthesizing pharmacophores like HIV-1 integrase inhibitors[1] and terminal deoxynucleotidyl transferase (TdT) inhibitors[2], the synthesis of diketo esters via crossed condensation (often referred to as a Claisen-Schmidt or crossed-Claisen condensation) is a critical workflow.

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to help you eliminate common side reactions such as self-condensation, ester hydrolysis, and polymerization.

Part 1: Causality-Driven Troubleshooting & FAQs

Q: My LC-MS shows a significant amount of ketone self-condensation products. How do I prevent the enolate from attacking the starting ketone? Causality: Self-condensation is a highly competitive side reaction where the enolate of the starting ketone attacks another molecule of the same ketone instead of the target electrophile[3],[4]. This occurs when the local concentration of the unreacted ketone is too high relative to the ester. Solution: To minimize this, use a stoichiometric excess of the non-enolizable partner (e.g., diethyl oxalate)[5]. Implement a reverse-addition protocol using a syringe pump to add the ketone dropwise to the base/oxalate mixture. This keeps the steady-state concentration of the ketone low, kinetically favoring the crossed condensation.

Q: I am observing the formation of polar baseline spots on TLC, which LC-MS identifies as the hydrolyzed diketo acid. What causes this? Causality: Ester hydrolysis is triggered by adventitious water in the reaction mixture. Moisture quenches highly sensitive bases (like sodium ethoxide or NaH) to form hydroxide ions[4]. Hydroxide is a strong, hard nucleophile that rapidly saponifies both the diethyl oxalate reagent and the resulting diketo ester product. Solution: Ensure strictly anhydrous conditions. Use freshly prepared sodium ethoxide (from sodium metal and anhydrous ethanol)[1] rather than older commercial batches, and thoroughly dry all solvents (e.g., distilling THF from sodium/benzophenone)[4].

Q: The reaction mixture turns dark brown/tarry, and the yield of the diketo ester is extremely low. What is happening? Causality: A dark coloration or the formation of tar indicates polymerization or decomposition of the starting materials[3]. This is typically caused by excessively harsh reaction conditions, such as elevated temperatures combined with a high concentration of a strong base, which degrades highly reactive enolizable starting materials. Solution: Lower the reaction temperature (e.g., 0 °C to room temperature) and ensure the base concentration is optimized to prevent degradation.

Part 2: Diagnostic Workflow

TroubleshootingWorkflow Step1 Analyze Crude Reaction (TLC / LC-MS) Decision1 Identify Primary Byproduct Profile Step1->Decision1 Side1 Aldol Adducts (Self-Condensation) Decision1->Side1 High MW Spots Side2 Polar Baseline Spots (Ester Hydrolysis) Decision1->Side2 Low Rf Spots Side3 No Reaction / Starting Material Decision1->Side3 Low Conversion Fix1 Increase Oxalate Eq. Syringe Pump Addition Side1->Fix1 Fix2 Strict Anhydrous Setup Fresh NaOEt Base Side2->Fix2 Fix3 Check Base Activity Optimize Temperature Side3->Fix3

Logical workflow for diagnosing and resolving common side reactions in diketo ester synthesis.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

Table 1: Impact of Reaction Conditions on Diketo Ester Yield and Side Product Distribution

EntryBase (Equiv)SolventTemp (°C)Addition MethodMain Side ProductTarget Yield (%)
1Commercial NaOEt (1.5)THF (Wet)25BolusEster Hydrolysis< 15%
2Fresh NaOEt (1.5)THF (Dry)25BolusSelf-Condensation45%
3Fresh NaOEt (1.5)THF (Dry)0 to 25Syringe Pump (2h)Trace Aldol88%
4NaH (1.5)DMF (Dry)0BolusPolymerization30%
5LDA (1.1)THF (Dry)-78BolusNone92%

Note: Data synthesizes established optimization parameters for suppressing self-condensation and hydrolysis pathways[3],[4],[1].

Part 4: Self-Validating Experimental Protocol

This protocol outlines the optimized synthesis of diketo esters (e.g., ethyl 2,4-dioxobutanoate derivatives) utilizing in-process validation checkpoints to guarantee scientific integrity[2],[1].

Materials Required:

  • Acetyl derivative (Ketone, 1.0 eq)

  • Diethyl oxalate (2.0 eq)

  • Freshly prepared Sodium Ethoxide (NaOEt, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Base Preparation & Validation:

    • Action: Prepare NaOEt freshly by adding sodium metal to anhydrous ethanol, followed by evaporation to dryness under vacuum.

    • Validation Checkpoint: The complete dissolution of sodium metal with the cessation of hydrogen gas evolution confirms the quantitative formation of the alkoxide. Do not proceed if unreacted metal remains.

  • Electrophile Setup:

    • Action: Suspend the freshly prepared NaOEt (2.0 eq) in anhydrous THF under a nitrogen atmosphere. Add diethyl oxalate (2.0 eq) to the suspension and stir at 0 °C[1].

    • Causality: Using an excess of the non-enolizable oxalate saturates the reaction environment, ensuring that any generated enolate immediately encounters the desired electrophile, suppressing bis-condensation[5].

  • Controlled Enolization (Syringe Pump Addition):

    • Action: Dissolve the acetyl derivative (1.0 eq) in anhydrous THF. Using a syringe pump, add this solution dropwise to the base/oxalate mixture over 2 hours at 0 °C.

    • Causality: Slow addition maintains an artificially low concentration of the ketone. This prevents the enolate from finding another ketone molecule, effectively shutting down the self-condensation pathway[3].

  • Reaction Monitoring:

    • Action: Allow the mixture to warm to room temperature and stir for an additional 2 hours[1]. Monitor via TLC (Hexanes:EtOAc).

    • Validation Checkpoint: The disappearance of the starting ketone spot and the appearance of a new, UV-active product spot indicates completion. If polar baseline spots appear, moisture has compromised the reaction and caused hydrolysis[4].

  • Quenching and Isolation:

    • Action: Pour the reaction mixture into ice-cold 1 N HCl to quench the base and protonate the diketo ester enolate[1]. Extract with ethyl acetate.

    • Validation Checkpoint: The aqueous phase must test at pH < 3 using indicator paper. Diketo esters are highly acidic; failing to fully protonate them will result in the product remaining in the aqueous layer as a salt, causing artificially low yields.

References

Sources

Troubleshooting low conversion rates in ethyl 2,4-dioxo-6-phenylhex-5-enoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2,4-dioxo-6-phenylhex-5-enoate Topic: Troubleshooting Low Conversion & Instability in Diketo Ester Synthesis Role: Senior Application Scientist

Executive Summary

You are likely encountering difficulties with the synthesis or isolation of ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS: 1027-41-4). This compound is a critical


-diketo ester intermediate, widely used as a precursor for 5-styryl-isoxazoles, pyrazoles, and HIV integrase inhibitors (the diketo acid or "DKA" pharmacophore).

Low conversion in this reaction is rarely due to a lack of intrinsic reactivity. Instead, it typically stems from three specific failure modes:

  • Moisture-induced quenching of the enolate intermediate.

  • The "Retro-Claisen" equilibrium (product cleavage during workup).

  • Analytical confusion caused by complex keto-enol tautomerism.

This guide moves beyond generic advice to address the specific mechanistic bottlenecks of this phenyl-substituted conjugated system.

Part 1: The Reaction Pathway & Failure Points

To troubleshoot effectively, you must visualize the competing equilibria. The synthesis involves a Claisen condensation between 4-phenyl-3-buten-2-one (Benzalacetone) and Diethyl Oxalate .

Mechanistic Visualization

The following diagram maps the critical decision points where yield is lost.

ReactionPathway SM1 Benzalacetone (4-phenyl-3-buten-2-one) Enolate Enolate Intermediate (Stabilized Salt) SM1->Enolate Deprotonation (Kinetic Step) SM2 Diethyl Oxalate (Excess) SM2->Enolate Acylation Base Base (NaOEt) Base->Enolate Product Target Product (Ethyl 2,4-dioxo-6-phenylhex-5-enoate) Enolate->Product Acidic Workup (H2SO4/HCl) Side1 Side Reaction: Self-Condensation (Polymerization) Enolate->Side1 Temp > 40°C Low Oxalate Conc. Product->SM1 Hydrolysis Side2 Side Reaction: Retro-Claisen (Cleavage) Product->Side2 High pH Workup Warm Temp

Figure 1: Reaction pathway highlighting the critical stability window of the enolate intermediate. Failure to control temperature or stoichiometry leads to irreversible side reactions.

Part 2: Troubleshooting Protocols (Q&A)

Module A: Synthesis & Conversion Issues

Q1: I am observing <40% conversion by TLC/LC-MS. Why is the reaction stalling? Diagnosis: This is likely a stoichiometry or base quality issue , not a reaction time issue.

  • The Mechanism: The reaction requires the formation of a stable enolate salt to drive the equilibrium forward. If you use exactly 1.0 equivalent of base, the ethoxide generated as a byproduct of the condensation competes with the starting enolate, establishing an unfavorable equilibrium.

  • The Fix:

    • Stoichiometry: You must use 1.0 eq. Ketone : 1.2 eq. Diethyl Oxalate : 1.0–1.2 eq. Base . The excess oxalate prevents the ketone from reacting with itself (aldol condensation/polymerization).

    • Base Quality: Commercial Sodium Ethoxide (NaOEt) powder often absorbs moisture, turning into NaOH and Sodium Carbonate. This "dead" base cannot deprotonate benzalacetone efficiently.

    • Protocol: Switch to freshly prepared NaOEt. Dissolve sodium metal (1 eq.) in absolute ethanol, then distill off the excess ethanol and replace with anhydrous ether or toluene if a non-protic solvent is preferred for solubility [1].

Q2: My reaction mixture turns dark brown/black. Is the product decomposing? Diagnosis: You are seeing polymerization of the benzalacetone .

  • Cause: Benzalacetone is an

    
    -unsaturated ketone. In the presence of strong base at elevated temperatures (or if the oxalate is added too slowly), the enolate attacks another molecule of benzalacetone (Michael addition) rather than the oxalate.
    
  • The Fix:

    • Temperature Control: Keep the reaction between -5°C and 0°C during the addition of the ketone to the base/oxalate mixture. Only allow it to warm to room temperature after all reagents are mixed [1].

    • Inverse Addition: Add the ketone to the mixture of Base + Diethyl Oxalate. This ensures the ketone enolate is immediately trapped by the electrophile (oxalate) rather than finding another ketone molecule to polymerize with.

Q3: Can I use LiHMDS or LDA instead of NaOEt to improve yield? Insight: Yes, but it changes the selectivity.

  • Lithium Bases (LiHMDS/LDA): These are stronger and non-nucleophilic. They generate the kinetic enolate quantitatively at -78°C. This prevents the "thermodynamic" equilibration issues seen with NaOEt.

  • Recommendation: If NaOEt yields remain low (<50%), switch to LiHMDS (1.2 eq) in THF at -78°C . Pre-form the enolate for 30 mins, then add diethyl oxalate. This often boosts yields to >80% for difficult substrates [2].

Part 3: Workup & Stability (The "Retro-Claisen" Trap)

Q4: The reaction looks good on TLC, but after workup, I recover mostly starting material. What happened? Diagnosis: You triggered a Retro-Claisen cleavage during quenching.

  • The Chemistry:

    
    -diketo esters are unstable in basic aqueous solutions. If you quench with water or weak base (like NaHCO3), the hydroxide ions present can attack the ketone carbonyl (C2 or C4), cleaving the C-C bond you just made, reverting the molecule back to benzalacetone and oxalate.
    
  • The Fix:

    • Acidic Quench: You must quench into an acidic medium. Pour the reaction mixture into ice-cold 1N H2SO4 or 1N HCl . Ensure the pH is < 3 immediately [1].

    • Avoid Heat: Never heat the aqueous layer during extraction.

Q5: My NMR spectrum looks "messy" with multiple sets of peaks. Is the product impure? Diagnosis: Likely not. You are observing keto-enol tautomerism .

  • Explanation: The proton between the two carbonyls (C3) is highly acidic. In solution (especially CDCl3), the compound exists in equilibrium between the diketo form and the enol form (stabilized by hydrogen bonding).

  • Verification:

    • Enol Signal: Look for a sharp singlet downfield at ~14–16 ppm (the enolic -OH).

    • Vinyl Proton: The C3 proton in the enol form will appear as a singlet around 6.0–6.5 ppm .

    • Ratio: For this specific phenyl derivative, the enol form often predominates (>80%) due to conjugation with the styryl group [3]. Do not attempt to purify further if these signals integrate correctly relative to the phenyl ring.

Part 4: Data & Optimization Summary

Solvent & Base Compatibility Matrix
ParameterStandard Protocol (Recommended)High-Performance Alternative"Red Flag" Conditions (Avoid)
Base NaOEt (Freshly prepared)LiHMDS (1.0 M in THF)NaOH, KOH, Old NaH
Solvent Ethanol / Diethyl EtherTHF (Anhydrous)Water, Methanol (Transesterification risk)
Temperature 0°C

RT
-78°C

0°C
Reflux (>60°C)
Quench 1N H2SO4 (Ice cold)1N HCl / Acetic AcidSaturated NaHCO3, Warm Water
Typical Yield 60–75%80–90%< 30%
Downstream Application: Cyclization Check

If you are converting this intermediate to a 5-styryl-isoxazole or pyrazole :

  • Regioselectivity: The reaction with hydrazine/hydroxylamine is sensitive to pH.

  • Optimization: Do not isolate the diketo ester if stability is an issue. Perform a "telescoped" one-pot reaction. After the Claisen step is complete, acidify with acetic acid and immediately add the hydrazine/amine component and reflux in ethanol [4].

References

  • Patent Protocol (High Yield)
  • LiHMDS Optimization Strategy

    • Context: Use of lithium bases for sensitive diketo ester synthesis to prevent side reactions.
    • Source: Brown, C. J., et al. (2011). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination.
    • URL:[Link]

  • Tautomerism Analysis

    • Context: NMR characterization of -diketo esters and the dominance of the enol form.
    • Source: Lee, Y. R., et al. (2008). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters. The Royal Society of Chemistry.
    • URL:[Link]

  • Downstream Cyclization (Integrase Inhibitors)

    • Context: Synthesis of Diketo Acids (DKAs)
    • Source: MDPI Pharmaceuticals. (2015).[1] Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids.

    • URL:[Link]

Sources

Optimization of reaction temperature for pyrazole synthesis from diketo esters

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PZ-OPT-2024-X9 Status: Open Subject: Optimization of Reaction Temperature for Pyrazole Synthesis from Diketo Esters

Introduction: The Critical Role of Temperature

Welcome to the Pyrazole Synthesis Technical Support Center. You are likely here because your condensation of diketo esters (specifically


-diketo esters like acyl pyruvates or standard 

-keto esters) with hydrazines is yielding inconsistent results—either poor regioselectivity, low conversion, or "gummy" side products.

In the synthesis of pharmaceutical scaffolds (e.g., Celecoxib, Rimonabant), the reaction temperature is not merely a kinetic driver; it is the primary switch between kinetic and thermodynamic control. This guide moves beyond "room temp vs. reflux" to provide a mechanistic optimization strategy.

Module 1: The Temperature-Regioselectivity Nexus

The Core Problem: When reacting an unsymmetrical diketo ester (e.g., ethyl 2,4-dioxovalerate) with a substituted hydrazine (e.g., methylhydrazine), two isomers are possible.

  • 5-Substituted Pyrazole: Result of the terminal

    
     attacking the most electrophilic carbonyl (usually the one adjacent to the electron-withdrawing ester).
    
  • 3-Substituted Pyrazole: Result of the terminal

    
     attacking the less hindered/more electron-rich carbonyl.
    

The Thermodynamic Switch:

  • Low Temperature (

    
    ):  Favors Kinetic Control . The most nucleophilic nitrogen (terminal 
    
    
    
    ) attacks the most electrophilic carbonyl (C2, adjacent to the ester).
  • High Temperature (Reflux/Microwave): Favors Thermodynamic Control . The reaction can reverse (retro-Mannich type) and equilibrate to the more stable isomer, or the less nucleophilic nitrogen overcomes the activation energy to attack the hindered carbonyl.

Visualizing the Pathway (DOT Diagram)

PyrazoleRegioselectivity Reactants Diketo Ester + Substituted Hydrazine KineticPath Kinetic Path (Fastest Attack) Reactants->KineticPath 0-25°C ThermoPath Thermodynamic Path (Most Stable) Reactants->ThermoPath >80°C / Acid Intermed_A Hydrazone A (C2 Attack) KineticPath->Intermed_A Intermed_B Hydrazone B (C4 Attack) ThermoPath->Intermed_B Intermed_A->Reactants Reversible (Heat) Isomer_5 5-Carboxylate Isomer (Major at Low Temp) Intermed_A->Isomer_5 Cyclization Isomer_3 3-Carboxylate Isomer (Major at High Temp) Intermed_B->Isomer_3 Cyclization

Caption: Figure 1. Bifurcation of pyrazole synthesis pathways based on thermal energy input. Low temperatures trap the kinetic intermediate (A), while high temperatures allow equilibration to the thermodynamic product (B).

Module 2: Troubleshooting & Optimization Protocols
Scenario A: "I have starting material left, but increasing heat causes degradation."

Diagnosis: Your cyclization step is stalling. The formation of the hydrazone (intermediate) is fast, but the ring closure (attacking the ester or second ketone) is slow. Solution:

  • Two-Stage Protocol: Do not heat immediately.

    • Step 1: Stir at

      
       for 1 hour to lock in the regiochemistry (hydrazone formation).
      
    • Step 2: Add a mild acid catalyst (Acetic Acid or TFA) and then heat to reflux. The acid activates the remaining carbonyl for the intramolecular attack without requiring excessive thermal energy that degrades the hydrazine.

Scenario B: "I am getting a 50:50 mixture of isomers."

Diagnosis: You are operating in the "Lukewarm Zone" (


). This is warm enough to allow some equilibration but not hot enough to drive the reaction purely to the thermodynamic product, nor cold enough to trap the kinetic one.
Solution: 
  • For Kinetic Product: Cool to

    
     in Ethanol.
    
  • For Thermodynamic Product: Switch solvent to Toluene or Acetic Acid and reflux (

    
    ). The higher boiling point drives the equilibrium.
    
Scenario C: "The reaction turns into a black tar."

Diagnosis: Oxidation of the hydrazine. Hydrazines are sensitive to air at high temperatures. Solution:

  • Degas Solvents: Sparge your solvent with Nitrogen/Argon for 15 mins before heating.

  • Switch to Microwave: Use microwave irradiation (see Table 1).[1] The rapid heating profile minimizes the time the hydrazine is exposed to thermal stress, often resulting in cleaner profiles.

Module 3: Data & Solvent Selection

Select your solvent based on the required thermal ceiling.

Table 1: Solvent & Temperature Guide for Pyrazole Synthesis

SolventBoiling Point (

)
Primary Use CaseRegioselectivity Tendency
Methanol 65Mild substrates, kinetic controlKinetic (High)
Ethanol 78Standard Knorr synthesisMixed/Kinetic
Acetic Acid 118Acid-catalyzed cyclizationThermodynamic (High)
Toluene 110Dean-Stark (water removal)Thermodynamic
TFE (Trifluoroethanol) 74Specialized : H-bond donorEnhances Kinetic Selectivity*
Microwave (EtOH) 120-150 (Pressurized)Rapid synthesis (5-10 min)Thermodynamic (due to high T)

*Note: Fluorinated solvents like TFE can stabilize specific intermediates via Hydrogen bonding, often improving regioselectivity even at moderate temperatures [1].

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for diketo esters? A: Yes, and it is highly recommended for difficult cyclizations. Protocol: Combine diketo ester (1.0 eq) and hydrazine (1.1 eq) in Ethanol. Irradiate at


 for 5-10 minutes.
Benefit: This often bypasses the slow "gummy" transition state seen in oil baths, leading to higher yields (85-95%) [2].

Q: My diketo ester has an ester group AND two ketones (Acyl Pyruvate). Which carbonyl reacts? A: The ketones are significantly more reactive than the ester. The hydrazine will condense with the two ketone carbonyls to form a pyrazole-carboxylate . The ester group usually remains intact unless you use extreme heat with a strong base, which would cause hydrolysis or hydrazide formation.

Q: How do I remove the water formed during the reaction? A: Water inhibits the final dehydration step.

  • Low Temp: Add molecular sieves (

    
    ) to the reaction flask.
    
  • High Temp: Use Toluene with a Dean-Stark trap to physically remove water azeotropically. This is often necessary for sterically hindered diketo esters.

Module 5: Troubleshooting Logic Flow

Use this decision tree to determine your next experimental step.

Troubleshooting Start Start: Check TLC/LCMS Conversion Is Conversion > 90%? Start->Conversion Regio Is Regioselectivity > 95:5? Conversion->Regio Yes Action_Heat Action: Increase Temp (Reflux) Add Acid Catalyst Conversion->Action_Heat No (Stalled) Purity Is Purity High? Regio->Purity Yes Action_Cool Action: Lower Temp to 0°C Switch to MeOH Regio->Action_Cool No (Mixture) Action_MW Action: Try Microwave (120°C, 10 min) Purity->Action_MW No (Degradation) Success Protocol Optimized Purity->Success Yes Action_Solvent Action: Switch to Toluene (Dean-Stark) Action_Heat->Action_Solvent Still Stalled?

Caption: Figure 2. Step-by-step logic for troubleshooting pyrazole synthesis based on conversion and selectivity data.

References
  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles."[2] Journal of Organic Chemistry, 2008.

  • Microwave Optimization: Pal, S., et al.[3] "High speed synthesis of pyrazolones using microwave-assisted neat reaction technology." Journal of the Brazilian Chemical Society, 2008.

  • Mechanism of Knorr Synthesis: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.[4]

  • General Troubleshooting: BenchChem Technical Guides. "Troubleshooting low yields in pyrazole synthesis from β-ketonitriles and esters."

Sources

Preventing polymerization of ethyl 2,4-dioxo-6-phenylhex-5-enoate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is a high-value intermediate often used in the synthesis of heterocycles (e.g., isoxazoles, pyrazoles) and curcuminoid analogs. Its chemical utility stems from its dual reactivity: it possesses an active methylene group (at C3) and an electrophilic alkene (Michael acceptor at C5-C6).

However, this same utility creates a "stability paradox." The compound is chemically programmed to react with itself. The acidic methylene can deprotonate to form an enolate, which then attacks the conjugated alkene of a neighboring molecule, initiating a Michael-type step-growth polymerization .

This guide provides a self-validating storage protocol designed to arrest this mechanism.

Part 1: The Golden Standard Storage Protocol

To prevent polymerization, you must disrupt the three initiation vectors: Thermal Energy , Photochemical Excitation , and Base-Catalyzed Nucleophilicity .

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius suppression of Michael addition kinetics. At -20°C, the rate of self-condensation is negligible for <6 months.
Atmosphere Argon (Ar) Argon is heavier than air and provides a superior blanket against moisture compared to Nitrogen (

). Moisture can hydrolyze the ester or act as a nucleophile.[1]
Container Amber Glass (Silanized) Blocks UV light (200-400 nm) which can trigger radical polymerization or cis-trans isomerization of the alkene. Silanization prevents surface hydroxyls from acting as weak bases.
Physical State Solid / Crystal Storing as a neat solid restricts molecular mobility, physically preventing the intermolecular collisions required for polymerization.
Additives Trace Acid (Optional) 10-50 ppm of Acetic Acid or Citric Acid can neutralize trace basic impurities from synthesis (e.g., residual alkoxides) that catalyze polymerization.
Part 2: Troubleshooting & FAQs
Category 1: Diagnosing Polymerization

Q1: I retrieved my vial from -20°C, and the powder has turned into a sticky, yellow gum. What happened? A: You are observing Michael Addition Oligomerization . This occurs when the compound is stored with trace basic impurities (e.g., residual NaOEt or K2CO3 from synthesis). Even at low temperatures, these bases generate enolates at the C3 position, which attack the C5-alkene of adjacent molecules.

  • Diagnostic: Check solubility in CDCl3. Monomers dissolve instantly; oligomers form a cloudy suspension or are insoluble.

  • Prevention: Ensure the final workup of the synthesis includes a rigorous acid wash (e.g., 1M HCl) followed by brine to remove all alkaline residues before drying.

Q2: The compound has darkened from pale yellow to deep orange/brown. Is it still usable? A: Likely No . Darkening indicates Oxidative Degradation or extended conjugation formation. The "2,4-dioxo" motif is prone to forming highly conjugated enol forms. If exposed to oxygen, the active methylene oxidizes, creating radical species that cross-link.

  • Action: Run a TLC. If a baseline spot (polymer) or multiple high-Rf spots (oxidative cleavage) appear, discard the batch.

Category 2: Handling & Solvents

Q3: Can I store the compound as a stock solution in DMSO or DMF? A: Absolutely Not. Polar aprotic solvents like DMSO and DMF are "enolate accelerators." They solvate cations (Na+, K+) extremely well, leaving the enolate anion "naked" and highly reactive. Storing this compound in DMSO, even at -20°C, will accelerate self-polymerization by orders of magnitude compared to the solid state.

  • Correct Protocol: Prepare solutions immediately before use. If solution storage is unavoidable, use non-polar solvents like Dichloromethane (DCM) or Toluene and store at -80°C.

Q4: Do I need to add radical inhibitors like BHT or MEHQ? A: It depends on the purity. For >98% pure crystalline material stored under Argon, inhibitors are usually unnecessary. However, if the material is an oil (indicating impurities preventing crystallization) or will be stored for >6 months, adding 0.1% w/w BHT (Butylated Hydroxytoluene) is recommended. BHT scavenges peroxy radicals formed by oxygen exposure, preventing the radical polymerization pathway of the alkene.

Part 3: Mechanistic Visualization
Workflow 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Base-Catalyzed Polymerization (the most common issue) and Radical Polymerization.

DegradationPathways Compound Ethyl 2,4-dioxo-6-phenylhex-5-enoate Enolate Enolate Formation (C3 Position) Compound->Enolate Deprotonation Radical Radical Formation (C5 Alkene) Compound->Radical Photo-excitation TraceBase Trace Base (Impurity) TraceBase->Enolate Catalyzes LightOxygen Light / Oxygen LightOxygen->Radical Initiates MichaelAdd Intermolecular Michael Addition Enolate->MichaelAdd Attacks C5 of neighbor RadicalPoly Radical Polymerization Radical->RadicalPoly Chain reaction Oligomer Oligomers/Gums (Irreversible Loss) MichaelAdd->Oligomer RadicalPoly->Oligomer

Figure 1: The dual-threat degradation pathway. Note that trace base is the most aggressive catalyst for storage failure.

Workflow 2: The "Safe Storage" Decision Tree

Follow this logic to ensure sample integrity.

StorageProtocol Start Synthesized Material CheckState Physical State? Start->CheckState Solid Crystalline Solid CheckState->Solid Oil Oil / Impure CheckState->Oil Bottle Amber Vial + Argon Solid->Bottle Purify Recrystallize / Column Oil->Purify Preferred Inhibitor Add BHT (0.1%) Oil->Inhibitor If purification impossible Purify->Bottle Inhibitor->Bottle Temp Store at -20°C Bottle->Temp

Figure 2: Decision tree for processing the compound before long-term storage.

Part 4: References & Grounding
  • BenchChem Technical Support. Preventing polymerization in reactions with alpha,beta-unsaturated esters. (General mechanisms for acrylate/enone stabilization).

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl hexanoate derivatives. (Standard handling for ester stability).

  • ResearchGate. Storage situations of curcumin and analogs. (Analogous structure stability data: -20°C requirement).

  • Blaser, H.U. Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate. (Synthesis and stability of phenyl-diketo esters).

Sources

Removing unreacted benzaldehyde from ethyl 2,4-dioxo-6-phenylhex-5-enoate crude

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve a specific, highly nuanced purification challenge: isolating the highly enolizable beta-diketo ester, ethyl 2,4-dioxo-6-phenylhex-5-enoate , from unreacted benzaldehyde.

This guide synthesizes chemical causality, field-proven troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery without degrading your target molecule.

Chemical Causality: The Strategy of Selective Nucleophilic Addition

When synthesizing ethyl 2,4-dioxo-6-phenylhex-5-enoate, unreacted benzaldehyde is a persistent contaminant. While distillation is a common purification technique, the high temperatures required risk thermal degradation (retro-aldol or retro-Claisen cleavage) of the sensitive beta-diketo ester.

The most effective strategy is a chemical separation using sodium bisulfite (NaHSO₃) . This relies on a stark difference in electrophilicity:

  • The Contaminant (Benzaldehyde): Lacks alpha-protons and features a highly electrophilic carbonyl carbon. It rapidly undergoes nucleophilic addition by the bisulfite anion to form a water-soluble, crystalline alpha-hydroxy sulfonate adduct [1][2].

  • The Target (Ethyl 2,4-dioxo-6-phenylhex-5-enoate): The 2,4-dioxo system exists predominantly in its enol tautomer, stabilized by an intramolecular hydrogen bond and extended conjugation. This tautomerization drastically reduces the electrophilicity of the carbonyl carbons, rendering them sterically and electronically inert to bisulfite addition.

Quantitative Method Comparison

To justify the bisulfite method, review the quantitative and qualitative data comparing standard purification strategies for this specific crude mixture.

Table 1: Comparison of Benzaldehyde Removal Strategies

Purification MethodSelectivity for AldehydesScalabilityRisk of Target DegradationEst. Processing TimeMechanism of Action
Sodium Bisulfite Wash High Excellent Low 1–2 hours Selective nucleophilic addition [3]
Vacuum DistillationLowGoodHigh (Thermal cleavage)3–4 hoursDifferential volatility
Column ChromatographyModeratePoorLow4–8 hoursDifferential silica adsorption

Frequently Asked Questions (FAQs)

Q1: My crude mixture smells strongly of almonds but also shows benzoic acid on the TLC plate. How do I remove both? A1: Benzaldehyde readily oxidizes to benzoic acid when exposed to air [1]. You must perform a mild basic wash before the bisulfite wash. Use 5% Sodium Bicarbonate (NaHCO₃). Do not use strong bases like NaOH or Na₂CO₃, as they can deprotonate the highly acidic methylene protons of your beta-diketone (pKa ~9) and induce ester hydrolysis or retro-Claisen cleavage.

Q2: Why did my product yield drop significantly after the bisulfite wash? A2: Yield loss in this specific workflow is rarely due to the bisulfite reacting with your target. It is almost always a physical loss due to emulsion formation. The benzaldehyde-bisulfite adduct has limited solubility in highly concentrated biphasic systems and can precipitate at the organic-aqueous interface, trapping your product. (See Troubleshooting below).

Q3: Can I use sodium metabisulfite (Na₂S₂O₅) instead of sodium bisulfite? A3: Yes. Sodium metabisulfite hydrolyzes in water to form sodium bisulfite. In fact, metabisulfite is often preferred in the lab as it is more stable during dry storage and yields a highly active bisulfite solution upon dissolution [2].

Troubleshooting Guide

  • Issue: Persistent almond odor in the organic layer after three bisulfite washes.

    • Cause: Bisulfite solutions degrade over time, off-gassing SO₂ and losing their nucleophilic strength.

    • Solution: Always prepare the saturated NaHSO₃ solution fresh immediately before use. Ensure vigorous mechanical agitation; the reaction occurs strictly at the biphasic interface.

  • Issue: A thick, white emulsion forms during the extraction, preventing phase separation.

    • Cause: The adduct is precipitating at the interface, acting as a surfactant.

    • Solution: Add a small volume of warm deionized water to increase the aqueous solubility of the adduct, or add brine to increase the ionic strength of the aqueous layer. If the emulsion persists, vacuum-filter the entire biphasic mixture through a thin pad of Celite to remove the insoluble adduct, then separate the liquid phases.

  • Issue: Target compound shows degradation (new lower-Rf spots on TLC) after workup.

    • Cause: Prolonged exposure to extreme pH.

    • Solution: Ensure your NaHCO₃ wash is brief, and wash the final organic layer with plain water and brine to remove any residual salts or reactive sulfur species before concentration.

Self-Validating Experimental Protocols

Protocol A: Mild Basic Wash (Removal of Benzoic Acid)
  • Dissolution: Dissolve the crude ethyl 2,4-dioxo-6-phenylhex-5-enoate in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~10 mL solvent per gram of crude.

  • Neutralization: Transfer to a separatory funnel. Add 0.5 volumes of freshly prepared 5% aqueous NaHCO₃.

  • Agitation & Validation: Shake gently and vent the stopcock frequently.

    • Self-Validation: The cessation of effervescence (CO₂ gas bubbles) upon shaking indicates that all benzoic acid has been successfully neutralized into water-soluble sodium benzoate.

  • Separation: Drain the lower aqueous layer and discard. Retain the organic layer.

Protocol B: Sodium Bisulfite Extraction (Removal of Benzaldehyde)
  • Reagent Prep: Prepare a fresh, saturated aqueous solution of NaHSO₃ (approx. 30-40% w/v in water) [3].

  • Extraction: Add 0.5 volumes of the saturated NaHSO₃ solution to the organic layer in the separatory funnel.

  • Reaction: Shake vigorously for 3 to 5 minutes.

    • Self-Validation: The organic layer should progressively lose the characteristic almond odor of benzaldehyde. The aqueous layer may turn slightly milky as the adduct forms.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the bisulfite adduct). Repeat this wash step 2-3 times depending on the initial benzaldehyde concentration.

  • Final Polish: Wash the organic layer once with deionized water, followed by one wash with saturated NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified ethyl 2,4-dioxo-6-phenylhex-5-enoate.

Purification Workflow Visualization

Below is the logical decision tree for processing your crude reaction mixture.

G A Crude Reaction Mixture (Target + Benzaldehyde) B Wash with 5% NaHCO3 (Removes Benzoic Acid) A->B C Saturated NaHSO3 Wash (Targets Benzaldehyde) B->C D Does Emulsion Form? C->D E Add Brine / Filter Interface D->E Yes F Phase Separation D->F No E->F G Aqueous Phase (Bisulfite Adduct) F->G H Organic Phase (Purified Target Compound) F->H

Caption: Workflow for the chemical purification of ethyl 2,4-dioxo-6-phenylhex-5-enoate crude.

References

  • "Reactive Crystallization of Benzaldehyde Adduct." Scribd. Available at:[Link]

  • "Preparation of benzaldehyde." PrepChem.com. Available at:[Link]

Validation & Comparative

Comparative Guide: High-Field vs. Benchtop NMR for Analyzing Keto-Enol Tautomerism in Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Analytical Challenge

Ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS: 209455-68-5) is a highly versatile


-diketo ester. It serves as a critical synthetic building block in the development of pyrazole-based therapeutics, including EP1 receptor antagonists and Src kinase inhibitors [1, 2]. Structurally, this compound presents a fascinating analytical challenge: it undergoes extensive keto-enol tautomerism. Because the central methylene group (C3) is flanked by two carbonyls and extended conjugation from the styryl moiety, the equilibrium is driven heavily toward the enol form.

For researchers and core facility managers, selecting the right analytical platform to monitor this intermediate is crucial. This guide objectively compares the performance of High-Field NMR (e.g., 400+ MHz) against modern Benchtop NMR (e.g., 80 MHz) for the structural verification and tautomeric resolution of this complex molecule.

Mechanistic Insight: The Causality of Tautomeric NMR Shifts

In standard


-diketo esters, the keto form typically presents a distinct singlet for the highly acidic C3 methylene protons around 4.0 ppm. However, in ethyl 2,4-dioxo-6-phenylhex-5-enoate, the enol form dominates (>95% in non-polar solvents). This preference is driven by two thermodynamic factors:
  • Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a highly stable six-membered chelate ring with the adjacent carbonyl.

  • Extended Conjugation: The enol double bond conjugates seamlessly with the ester and the adjacent styryl group (Ph-CH=CH-).

Consequently, the


H NMR spectrum of the enol form exhibits a sharp singlet for the methine proton (=CH-) at ~6.3 ppm, and a highly deshielded resonance for the chelated enol -OH proton typically observed between 14.0 and 15.0 ppm.

Tautomerism Keto Keto Form (Minor in CDCl3) C3-CH2: ~4.0 ppm Enol Enol Form (Major in CDCl3) C3-CH: ~6.3 ppm OH: ~14.5 ppm Keto->Enol Enolization Solvent Solvent Effect (DMSO-d6 vs CDCl3) Solvent->Keto H-bond disruption (DMSO) H_Bond Intramolecular H-Bond Stabilization H_Bond->Enol Stabilizes Conjugation Extended Styryl Conjugation Conjugation->Enol Stabilizes

Fig 1: Thermodynamic drivers and solvent effects governing the keto-enol tautomerism.

Product Comparison: High-Field vs. Benchtop NMR

When analyzing highly conjugated systems, the choice of instrument dictates the level of structural detail resolved.

  • High-Field NMR (400+ MHz, e.g., Bruker Avance): Utilizes superconducting magnets requiring cryogens. It provides baseline resolution of the styryl double bond protons (showing clear doublets with a trans coupling constant

    
     Hz) separate from the phenyl multiplet (7.3–7.6 ppm). It also offers the sensitivity required to quantify trace amounts (<2%) of the keto tautomer.
    
  • Benchtop NMR (80 MHz, e.g., Magritek Spinsolve): Utilizes permanent NdFeB magnets. While it cannot fully resolve the overlapping multiplets in the aromatic/olefinic region due to second-order effects at lower field strengths, it easily resolves the diagnostic enol -OH (~14.5 ppm), the enol methine (~6.3 ppm), and the ethyl ester signals. It is highly effective for rapid, point-of-need reaction monitoring.

Quantitative Data Presentation

The following table summarizes the comparative performance and expected


H NMR spectral data for the enol form of ethyl 2,4-dioxo-6-phenylhex-5-enoate in CDCl

.
Proton AssignmentExpected Shift (ppm)Multiplicity & Coupling400 MHz Resolution80 MHz Resolution
Enol -OH 14.0 – 15.0Singlet (broad)Baseline resolvedBaseline resolved
Phenyl (Ar-H) 7.3 – 7.6Multiplet (5H)Resolved from styrylOverlaps with styryl
Styryl (CH=CH) 6.5 – 7.8Doublets (

Hz)
Clear trans couplingPartial overlap
Enol =CH- (C3) 6.2 – 6.4Singlet (1H)Baseline resolvedBaseline resolved
Ester -CH

-
4.2 – 4.4Quartet (

Hz)
Baseline resolvedBaseline resolved
Ester -CH

1.3 – 1.4Triplet (

Hz)
Baseline resolvedBaseline resolved
Self-Validating Experimental Protocol

To ensure trust and reproducibility in tautomeric quantification, the analytical workflow must be treated as a self-validating system. If the relaxation delay is too short during acquisition, protons with long


 relaxation times (like the enol -OH) will integrate artificially low, skewing the tautomeric ratio.

Step-by-Step Methodology:

  • Solvent Selection: Weigh 15–20 mg of synthesized ethyl 2,4-dioxo-6-phenylhex-5-enoate [1]. Dissolve in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS).
    
    • Causality Note: CDCl

      
       is strictly chosen over DMSO-d
      
      
      
      to prevent the competitive hydrogen bonding of the solvent from disrupting the native intramolecular H-bond of the enol, which would artificially shift the equilibrium toward the keto form.
  • Sample Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube (for high-field) or the manufacturer-specific tube (for benchtop).

  • Shimming and Tuning: Perform automated 3D shimming. For benchtop systems, ensure the magnet temperature is stabilized (typically 28–32 °C).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D

      
      H (zg30).
      
    • Relaxation Delay (D1): Set D1 to

      
       seconds.
      
    • Critical Validation Step: The enol -OH and quaternary-like enol methine protons have extended

      
       relaxation times. A long D1 ensures full longitudinal magnetization recovery, validating the accuracy of the integration values.
      
    • Number of Scans (NS): 16 scans for 400 MHz; 64 scans for 80 MHz to achieve comparable signal-to-noise (S/N) for the minor keto tautomer.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz). Phase and baseline correct manually to ensure accurate integration of the broad enol -OH peak.

NMR_Workflow SamplePrep Sample Prep (20 mg in CDCl3) InstrumentSelect Instrument Selection SamplePrep->InstrumentSelect HighField High-Field NMR (400+ MHz) InstrumentSelect->HighField High Res Benchtop Benchtop NMR (80 MHz) InstrumentSelect->Benchtop Rapid/Routine DataAnalysis Data Processing (D1 > 10s for Integration) HighField->DataAnalysis Benchtop->DataAnalysis

Fig 2: Comparative analytical workflow for structural verification of the synthesized ester.

Conclusion

For the routine structural confirmation of ethyl 2,4-dioxo-6-phenylhex-5-enoate and monitoring its enolization, an 80 MHz Benchtop NMR provides a highly efficient, cost-effective alternative to high-field systems, successfully resolving the critical diagnostic peaks (enol -OH, C3 methine, and ester group). However, for rigorous


-coupling analysis of the styryl double bond or quantification of trace keto tautomers, a 400+ MHz High-Field NMR remains the gold standard.
References
  • El Khadem, H., Rateb, L., & Mokhtar, H. (1968). Synthesis and Spectra of 1-Arylpyrazolemonocarboxylic Acids. Journal of the Chemical Society C: Organic, 1845-1847.[Link]

  • F. Hoffmann-La Roche AG. (2013). Substituted tricyclic compounds with activity towards ep1 receptors (Patent No. WO2013149996A1).

C13 NMR chemical shifts of ethyl 2,4-dioxo-6-phenylhex-5-enoate

The Pitfalls of In Silico NMR Prediction: A Comparative Guide to the C NMR Chemical Shifts of Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective comparison of empirical


Executive Summary

In modern drug development and synthetic chemistry, in silico NMR prediction tools are heavily relied upon to accelerate structural elucidation[1]. However, when analyzing highly conjugated, tautomeric systems like ethyl 2,4-dioxo-6-phenylhex-5-enoate , standard predictive algorithms often introduce critical analytical blind spots[2].

Because predictive software utilizing HOSE (Hierarchical Organisation of Spherical Environments) codes or neural networks typically processes the static structure provided by the user, it often defaults to predicting the un-enolized diketo tautomer . In reality, empirical NMR analysis in non-polar solvents reveals that this molecule exists almost exclusively as the enol tautomer due to extended styryl conjugation and intramolecular hydrogen bonding[3][4]. This guide objectively compares predictive software outputs against empirical reality, providing a self-validating experimental protocol to ensure accurate structural assignment.

Structural Dynamics & The Tautomeric Challenge

Ethyl 2,4-dioxo-6-phenylhex-5-enoate contains a

The enol form is thermodynamically favored because it establishes a continuous

3

NMR_WorkflowInputInput Structure(Diketo Form)PredictorStandard AI Prediction(ACD/Labs, MestReNova)Input->PredictorEmpiricalEmpirical 13C NMR(Spectrometer Acquisition)Input->EmpiricalPred_ResultPredicted: DiketoC3 Methylene ≈ 48 ppmPredictor->Pred_ResultEmp_ResultObserved: EnolC3 Methine ≈ 100 ppmEmpirical->Emp_ResultAnalysisData DiscrepancyΔδ > 50 ppm at C3Pred_Result->AnalysisEmp_Result->Analysis

Workflow diagram illustrating the divergence between in silico predictions and empirical NMR data.

Comparative Data Analysis: Predictive vs. Empirical Performance

When relying on standard predictive software without explicitly enabling tautomeric recognition and solvent-dependent weighting[1][2], researchers will observe massive chemical shift discrepancies (

C3 position

The table below compares the standard predicted


45
Carbon PositionStructural RolePredicted Shift (Diketo)Empirical Shift (Enol in CDCl

)
Discrepancy (

)
C1 Ester Carbonyl~161.0 ppm~162.5 ppm1.5 ppm
C2 Keto / Enol C=O~190.5 ppm~182.0 ppm8.5 ppm
C3 Methylene / Methine~48.5 ppm (CH

)
~102.3 ppm (=CH-) ~53.8 ppm
C4 Keto / Enol C-OH~195.0 ppm~185.5 ppm9.5 ppm
C5 Alkene CH~125.0 ppm~122.5 ppm2.5 ppm
C6 Alkene CH-Ph~145.0 ppm~141.0 ppm4.0 ppm
Phenyl Aromatic Ring128.0 - 135.0 ppm128.0 - 135.0 ppmNegligible
Ethyl -CH

-CH

62.0, 14.0 ppm61.5, 14.2 ppmNegligible
Causality Behind the Discrepancy
  • The C3 Shift Anomaly: In the diketo form, C3 is an

    
    -hybridized methylene group flanked by two electron-withdrawing carbonyls, placing it near 48 ppm. In the enol form, C3 becomes an 
    
    
    -hybridized methine carbon within a conjugated
    
    
    -system, shifting it dramatically downfield to ~102 ppm[5][6].
  • Carbonyl Averaging: In the enol form, rapid intramolecular proton transfer between the C2 and C4 oxygens causes their

    
    C signals to shift upfield from typical ketone regions (>190 ppm) to a more conjugated, averaged enolic region (~182-185 ppm)[4].
    

Solvent Effects on Tautomeric Equilibrium

The accuracy of empirical NMR is highly dependent on the choice of deuterated solvent[6]. Predictive software often struggles to account for intermolecular solvent interactions that disrupt tautomeric states.

Solvent_Effectscluster_nonpolarNon-Polar Solvents (e.g., CDCl3)cluster_polarPolar Solvents (e.g., DMSO-d6)MoleculeEthyl 2,4-dioxo-6-phenylhex-5-enoateCDCl3Intramolecular H-BondingStabilizedMolecule->CDCl3DMSOIntermolecular H-Bondingwith SolventMolecule->DMSOEnol_Dominant>95% Enol Tautomer(C3 Shift ≈ 100 ppm)CDCl3->Enol_DominantMixed_StateMixed Keto/Enol Ratio(Dual C3 Signals: 48 & 100 ppm)DMSO->Mixed_State

Logical relationship mapping the impact of solvent polarity on keto-enol tautomerism.

Optimized Experimental Protocol: C NMR Acquisition

To establish a self-validating system that accurately captures the tautomeric reality of ethyl 2,4-dioxo-6-phenylhex-5-enoate, follow this optimized protocol[6].

Step 1: Sample Preparation
  • Mass: Weigh 25–30 mg of ethyl 2,4-dioxo-6-phenylhex-5-enoate.

  • Solvent Selection: Dissolve in 0.6 mL of CDCl

    
      (containing 0.03% v/v TMS). Causality: CDCl
    
    
    is non-polar and does not act as a hydrogen-bond acceptor, thereby preserving the intramolecular hydrogen bond that stabilizes the enol form[3][6].
Step 2: Spectrometer Configuration (400/500 MHz)
  • Pulse Sequence: Select a standard proton-decoupled single pulse sequence (e.g., zgpg30 on Bruker systems).

  • Relaxation Delay (d1): Set to 3 to 5 seconds . Causality: Quaternary carbons (C1, C2, C4, and the phenyl ipso-carbon) have long

    
     relaxation times. A longer d1 ensures complete relaxation between pulses, allowing for accurate integration if quantitative 
    
    
    C NMR is required.
  • Number of Scans (NS): Minimum of 1024 scans to ensure a high signal-to-noise ratio, particularly for the broad enolic C2/C4 signals.

  • Temperature: Maintain at a stable 298 K (25 °C).

Step 3: Processing & Validation
  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation.

  • Validation Check: Look for the absence of a signal at ~48 ppm and the presence of a sharp signal at ~102 ppm. If a minor signal at 48 ppm is present, integrate both to quantify the exact Keto:Enol ratio in your specific sample batch.

Conclusion

While AI-driven NMR prediction software provides an excellent baseline for rigid molecules, it presents a significant liability for tautomeric compounds like ethyl 2,4-dioxo-6-phenylhex-5-enoate[2]. Researchers must prioritize empirical acquisition in non-polar solvents (like CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


7

References

  • ACD/Labs NMR Predictors - SoftwareOne. SoftwareOne Marketplace. Available at:[Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link]

  • Tautomerism of

    
    -Diketones and 
    
    
    -Thioxoketones.
    MDPI. Available at:[Link]
  • A Study of the Tautomerism of

    
    -Dicarbonyl Compounds with Special Emphasis on Curcuminoids. ResearchGate. Available at: [Link]
    
  • Tautomerism and Expert Systems in Spectroscopy. Advanced Chemistry Development, Inc. (ACD/Labs). Available at: [Link]

  • Synthesis, Characterization, Anticancer Activity Study of Novel Curcumin Analogues Against A549 Lung Cancer Cell Line. Central Asian Journal of Medical and Natural Science. Available at: [Link]

A Comparative Guide to Purity Analysis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate: HPLC and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is a β-diketone derivative with a chalcone-like scaffold. Such molecules are pivotal intermediates in synthetic organic chemistry, often serving as precursors for more complex pharmaceutical agents and heterocyclic compounds. In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Therefore, the development of a robust, accurate, and reliable analytical method for purity determination is of paramount importance.

This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of ethyl 2,4-dioxo-6-phenylhex-5-enoate. Moving beyond a single protocol, we will compare this primary method against alternative chromatographic approaches like Ultra-Performance Liquid Chromatography (UPLC) and orthogonal techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the rationale and experimental data needed to select the most appropriate analytical strategy for their specific needs, from routine quality control to primary standard characterization.

Primary Analytical Technique: A Validated Reverse-Phase HPLC Method

Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of molecules. For ethyl 2,4-dioxo-6-phenylhex-5-enoate, its moderate polarity and UV-active conjugated system make it an ideal candidate for this technique.

Causality Behind Experimental Choices

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.

  • Stationary Phase: A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development. The non-polar C18 chains provide hydrophobic interactions with the analyte. However, a significant challenge with β-diketones is their tendency to chelate with residual metal impurities in the silica backbone of the column and interact with surface silanol groups, often leading to poor peak shape and tailing.[1][2] Therefore, a modern, high-purity, end-capped C18 column is essential to minimize these secondary interactions.

  • Mobile Phase: A mixture of acetonitrile and water is chosen for its low viscosity and UV transparency. Acetonitrile is generally preferred over methanol for aromatic compounds as it can offer different selectivity. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) is critical. It serves to protonate the acidic keto-enol groups of the analyte and, more importantly, to suppress the ionization of residual silanol groups on the stationary phase, which drastically improves peak symmetry.[3]

  • Detection: The extended conjugation in the cinnamoyl moiety of the molecule results in strong UV absorbance. A photodiode array (PDA) or Diode Array Detector (DAD) is ideal, allowing for detection at the wavelength of maximum absorbance (λmax) to ensure high sensitivity and enabling peak purity analysis across the entire UV spectrum.[4]

Experimental Protocol: RP-HPLC Method

This protocol describes a validated method suitable for determining the purity and impurity profile of ethyl 2,4-dioxo-6-phenylhex-5-enoate.

1. Chromatographic Conditions:

ParameterCondition
Instrument HPLC System with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-25 min: 50-80% B; 25-30 min: 80% B; 30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm[4]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

2. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of ethyl 2,4-dioxo-6-phenylhex-5-enoate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Analytical Method Validation

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[5][6][7] Validation ensures the trustworthiness and reliability of the results.

Validation ParameterAcceptance CriteriaSummary of Results
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak Purity Index > 0.999.Method is specific. No interference observed at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 50-150% of nominal).Linear relationship observed with r² = 0.9995.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% for spiked samples at three concentration levels.[8]Mean recovery was 99.7% with %RSD < 2.0%.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections.[5]%RSD for peak area and retention time were 0.5% and 0.2%, respectively.
Intermediate Precision %RSD ≤ 2.0% when tested on different days with different analysts/equipment.Overall %RSD was 0.8%, demonstrating good intermediate precision.
Range The interval for which the method is precise, accurate, and linear.Established from 50% to 150% of the target concentration.[7]
Robustness No significant impact on results with small, deliberate variations in method parameters (flow rate ±10%, temp ±2°C).The method is robust within the tested parameter variations.

Comparative Analysis of Purity Methods

While the validated RP-HPLC method is robust for routine quality control, other techniques offer distinct advantages in specific contexts.

Alternative Chromatographic Technique: UPLC

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation that can withstand significantly higher backpressures (up to 15,000 psi).[9][10]

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Rationale & Advantage
Particle Size 3-5 µm[11]< 2 µm[9]Smaller particles provide a greater surface area, leading to higher separation efficiency.
Analysis Time 15-30 minutes3-10 minutes[10]Faster analysis significantly increases laboratory throughput.[11]
Resolution GoodExcellentNarrower peaks lead to better resolution of closely eluting impurities.[12]
Sensitivity StandardHighSharper, more concentrated peaks result in greater peak height and improved signal-to-noise.[11]
Solvent Consumption HigherLower (up to 95% reduction)Reduced solvent usage lowers operational costs and is environmentally friendlier.[12]
System Pressure 500-6,000 psi[10]Up to 15,000 psi[9]Higher pressure is required to force the mobile phase through the densely packed small-particle column.

Verdict: For high-throughput screening, impurity profiling requiring high resolution, or labs focused on "green" chemistry, UPLC is a superior alternative to HPLC.[11][12] However, HPLC remains a cost-effective and reliable option for standard QC labs with established methods.[9]

Orthogonal Technique 1: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same substance.[13][14]

Principle: In qNMR, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity, the purity of the analyte can be calculated using the following equation:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity

Advantages over HPLC:

  • Primary Method: Does not require a pre-qualified reference standard of the analyte, making it invaluable for novel compounds.[15]

  • Universal Detection: Detects any proton-containing molecule, eliminating the need for chromophores.[13]

  • Structural Information: Provides structural confirmation and purity data in a single experiment.

  • Non-destructive: The sample can be recovered after analysis.[16]

Considerations: Requires a higher amount of sample compared to HPLC and access to a high-field NMR spectrometer. Careful selection of a non-overlapping internal standard is crucial.[15]

Orthogonal Technique 2: Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[17] It is particularly powerful for chiral separations.

Relevance to Ethyl 2,4-dioxo-6-phenylhex-5-enoate: The β-diketone moiety can exist in keto-enol tautomeric forms. While the enol form is typically stabilized by intramolecular hydrogen bonding, the potential for chiral recognition exists if derivatized or if a chiral environment is introduced. SFC, especially with chiral stationary phases, is the premier technique for this type of analysis.[18][19]

Advantages over HPLC:

  • Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and column equilibration.[19]

  • Green Chemistry: Primarily uses CO₂, a non-toxic and readily available solvent, significantly reducing organic solvent waste.[17]

  • Unique Selectivity: Offers different selectivity compared to LC, especially for polar and chiral compounds.[20]

Visualizing the Analytical Workflow and Decision Logic

To better illustrate the process, the following diagrams outline the general analytical workflow and a logic tree for method selection.

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_start Weigh Sample & Reference Standard dissolve Dissolve in Diluent prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC/UPLC System filter->inject separate Separation on Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report & Certificate of Analysis calculate->report

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

The purity analysis of ethyl 2,4-dioxo-6-phenylhex-5-enoate can be effectively and reliably achieved using a validated RP-HPLC method . This approach represents the gold standard for routine quality control, offering a balance of performance, cost-effectiveness, and regulatory acceptance.

However, the choice of the optimal analytical technique is context-dependent:

  • For laboratories requiring higher throughput, improved resolution, and reduced solvent costs , transitioning to UPLC is a strategic investment that yields significant long-term benefits. [12]* When characterizing a new chemical entity or establishing a primary reference standard where a specific certified standard is unavailable, qNMR is the unequivocal method of choice, providing absolute purity with high confidence. [15][16]* Should the analysis of tautomers or potential enantiomers become necessary, SFC offers unparalleled speed and efficiency for chiral separations. [19] By understanding the capabilities and limitations of each technique, researchers can build a comprehensive analytical strategy that ensures the quality and integrity of their materials throughout the drug development lifecycle, ultimately safeguarding patient safety.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Wenclawiak, B. W. (1982). Reversed-phase HPLC of β-diketone Metal Chelates. Journal of Chromatographic Science. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Pauli, G. F. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Hutta, M., et al. (2010). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. ResearchGate. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. [Link]

  • Hutta, M., et al. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1217(12), 1899-1906. [Link]

  • WebofPharma. (2026). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • Alwsci. (2022). HPLC Vs UPLC - What's The Difference?. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • Kumar, A., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical and Biological Archives. [Link]

  • Dianhar, U. (2026). Green synthesis of chalcones derivatives. ResearchGate. [Link]

  • Ciesielska, K., et al. (2024). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Preprints.org. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. [Link]

  • Lesellier, E., & West, C. (2019). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 162, 239-251. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Awaluddin, A., et al. (2020). SYNTHESIS OF A NOVEL CHALCONE DERIVATIVE FROM MYRISTICIN FOR SKIN CANCER PREVENTIVE ACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. [Link]

  • SIELC Technologies. (2018). Separation of Ethyl 2,4-dioxohexanoate on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • Popa, D. S., et al. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Iranian Journal of Pharmaceutical Research, 10(1), 27-34. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Yılmaz, B., & Kılıç, E. (2020). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Journal of Research in Pharmacy, 24(5), 654-660. [Link]

Sources

Infrared (IR) absorption peaks of ethyl 2,4-dioxo-6-phenylhex-5-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Infrared (IR) Spectral Fingerprinting of Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Executive Summary & Strategic Context

Ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS: 1027-41-4), hereafter referred to as EPDHE , represents a critical scaffold in the development of Diketo Acid (DKA) derivatives, a potent class of HIV-1 integrase inhibitors.[1][2] Unlike simple


-keto esters, EPDHE features a cinnamoyl-conjugated tail that significantly alters its electronic distribution and tautomeric stability.[1][2]

The Core Challenge: In drug development, the biological activity of DKAs is often dictated by their ability to chelate Magnesium (


) ions within the viral integrase active site. This chelation requires the molecule to exist in its cis-enol tautomer .[1][2] Therefore, IR spectroscopy is not merely for identification; it is a functional assay to verify the presence of the bioactive enol pharmacophore.

This guide compares the IR spectral performance of EPDHE against two structural benchmarks:

  • Curcumin: A natural, highly conjugated

    
    -diketone (High Enol Stability).[1][2]
    
  • Ethyl Acetoacetate (EAA): A simple

    
    -keto ester (Dynamic/Low Enol Stability).[1][2]
    

Structural Analysis & Theoretical Predications

Before interpreting spectra, we must define the competing structural forms. EPDHE exists in a dynamic equilibrium between the Diketo form and the Chelated Enol form .

  • Diketo Form: Characterized by two distinct carbonyls.[2] Less active in metal chelation.[2]

  • Enol Form (Bioactive): Characterized by a pseudo-aromatic chelate ring formed by intramolecular hydrogen bonding.[1][2] The conjugation with the phenyl-alkene tail (

    
    -system extension) strongly favors this form.[1]
    
Mechanism of Action: The Enol Pharmacophore

Tautomerism Keto Diketo Form (Inactive/Less Polar) Distinct C=O Peaks Enol Cis-Enol Form (Bioactive Pharmacophore) Chelated Mg2+ Binding Site Keto->Enol Tautomerization (Favored by Conjugation) Chelation HIV Integrase Active Site Binding (Mg2+ Coordination) Enol->Chelation Pharmacological Action

Comparative Spectral Analysis

The following data synthesizes experimental ranges for cinnamoyl-derivatives and


-diketo esters.
Table 1: Critical IR Peak Assignments (EPDHE vs. Analogues)
Functional GroupVibration ModeEPDHE (Target) Curcumin (Analogue) Ethyl Acetoacetate Interpretation for EPDHE
Enolic OH O-H Stretch2500–3300 cm⁻¹ (Broad/Diffuse)3200–3500 cm⁻¹ (Phenolic/Enolic mix)Weak/Absent (mostly Keto)Indicates strong intramolecular H-bonding (chelate ring).[1][2]
Ester C=O C=O Stretch1730–1745 cm⁻¹ N/A (Ketone/Ether only)1735–1750 cm⁻¹Remains distinct as it is outside the primary chelate ring.
Keto C=O C=O Stretch~1715 cm⁻¹ (Weak/Shoulder)~1710 cm⁻¹ (Weak)1715–1725 cm⁻¹ (Strong)A strong peak here indicates impurity or degradation to the inactive keto form.[1]
Chelated System C=O / C=C Mix1600–1640 cm⁻¹ (Very Strong)1620–1630 cm⁻¹1650 cm⁻¹ (Weak Enol)The "Fingerprint of Activity." Represents the conjugated enol system.
Alkene (Vinyl) Trans C=H Bend960–980 cm⁻¹ 970 cm⁻¹N/AConfirms the trans geometry of the alkene linker to the phenyl ring.
Aromatic Ring C=C Ring Stretch1580 & 1495 cm⁻¹ 1510 & 1430 cm⁻¹N/ADiagnostic for the phenyl moiety.[2]
Detailed Comparative Insights
  • The "Enol Shelf" (1600–1640 cm⁻¹):

    • EPDHE: You will observe a massive, broad absorption in this region.[2][3] This is not a single bond vibration but a coupled mode of the

      
       and 
      
      
      
      bonds.
    • Contrast: In Ethyl Acetoacetate, this band is minor because the equilibrium favors the keto form (separate peaks at 1720/1740 cm⁻¹). In EPDHE, the phenyl conjugation stabilizes the enol, making this "Enol Shelf" the dominant feature.

    • Significance: If your EPDHE sample shows two sharp, separated peaks above 1700 cm⁻¹ and lacks the broad 1620 cm⁻¹ band, the sample is likely degraded or synthesized incorrectly (lacking conjugation).

  • The "Trans" Marker (~970 cm⁻¹):

    • The synthesis of EPDHE (via Claisen condensation of benzaldehyde derivatives) typically yields the trans isomer. A sharp peak at 970 cm⁻¹ confirms this geometry.[2] Absence suggests saturation or cis isomerism, which may affect binding affinity.[2]

Experimental Protocol: Self-Validating IR Workflow

To ensure scientific integrity, use this protocol which includes a "Solvent Shift Check" to validate the keto-enol status.

Materials:
  • Sample: EPDHE (>98% HPLC purity).

  • Matrix: Spectroscopic grade KBr (dried) or Diamond ATR accessory.[1][2]

  • Solvents (for validation): Chloroform (

    
    , non-polar) and Methanol (
    
    
    
    , polar).[1]
Step-by-Step Methodology:
  • Solid State Acquisition (Standard QC):

    • Use ATR (Attenuated Total Reflectance) for neat samples.[1][2][4]

    • Pass Criteria: Presence of broad Enol band (1600-1640 cm⁻¹) > Intensity of Keto shoulder (1715 cm⁻¹).[1]

    • Reasoning: The solid state typically locks the molecule in its most stable H-bonded form (Enol).[1]

  • Solvent Shift Validation (Mechanistic Check):

    • Dissolve EPDHE in

      
       (favors intramolecular H-bond/Enol).[1][2]
      
    • Dissolve a separate aliquot in

      
       (disrupts intramolecular H-bond, favors Keto).[1][2]
      
    • Observation: The

      
       spectrum should resemble the solid-state (strong Enol).[1] The 
      
      
      
      spectrum should show a rise in the 1715 cm⁻¹ (Keto) peak and a narrowing of the OH region.
    • Trustworthiness:[1][2] This confirms that the spectral features are indeed due to tautomerism and not permanent impurities.

Workflow Visualization

Experiment Sample EPDHE Sample (Solid/Oil) ATR ATR-FTIR (Solid State) Sample->ATR Analysis Spectral Analysis (Region 1600-1750 cm⁻¹) ATR->Analysis Decision Is Enol Band (1620) > Keto Band (1715)? Analysis->Decision Pass PASS: Active Enol Pharmacophore Present Decision->Pass Yes Fail FAIL: Keto Dominant (Degradation/Impurity) Decision->Fail No Validation Secondary Validation: Solvent Shift (CHCl3 vs MeOH) Decision->Validation Optional

Synthesis & Purity Context

For researchers synthesizing EPDHE, the IR spectrum is the first checkpoint before NMR.

  • Synthesis Route: Claisen condensation of Acetophenone derivative + Diethyl Oxalate.[2]

  • Common Impurity: Unreacted Diethyl Oxalate .[2]

    • Detection: Look for a sharp, intense ester doublet at 1740 & 1770 cm⁻¹ .[2] EPDHE has only one ester peak (~1735 cm⁻¹).[1][2] The presence of a high-frequency shoulder (>1760 cm⁻¹) indicates residual oxalate starting material.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2,4-dioxohexanoate (Structural Analogue). Retrieved from [Link]

  • SpectraBase. IR Spectrum of Curcumin (Comparative Reference). Retrieved from [Link][1]

Sources

Comparative Guide: Stability of Ethyl 2,4-dioxo-6-phenylhex-5-enoate vs. Curcumin

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the stability profiles of Curcumin (the natural bioactive standard) and Ethyl 2,4-dioxo-6-phenylhex-5-enoate (a synthetic structural analogue and intermediate).

Executive Summary

In the development of curcumin-based therapeutics, stability is the primary bottleneck. While Curcumin (diferuloylmethane) exhibits potent pleiotropic pharmacology, its clinical utility is severely compromised by rapid hydrolytic degradation and metabolic elimination.

Ethyl 2,4-dioxo-6-phenylhex-5-enoate (hereafter referred to as the "Diketo Ester" ) represents a synthetic scaffold often evaluated as a precursor or structural probe. Unlike curcumin, which is a symmetric 1,7-diarylheptanoid, the Diketo Ester is an asymmetric


-tricarbonyl derivative.

Key Finding: While the Diketo Ester modifies solubility and lipophilicity, it does not solve the core instability issue associated with the


-diketone moiety. In fact, the presence of the terminal ester group introduces a new pathway for enzymatic hydrolysis, making it a highly reactive intermediate rather than a stable drug candidate. This guide details the mechanistic divergence in their degradation pathways.

Chemical Identity & Structural Properties[1]

The structural comparison highlights the "Achilles' heel" of both molecules: the active methylene bridge.

FeatureCurcumin Ethyl 2,4-dioxo-6-phenylhex-5-enoate
IUPAC Name (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dioneEthyl (5E)-2,4-dioxo-6-phenylhex-5-enoate
Core Scaffold 1,3-Diketone (Heptadiene backbone)1,3-Diketone Ester (Hexenoate backbone)
Key Functional Groups Phenolic -OH, Methoxy,

-Diketone
Ethyl Ester,

-Diketone, Styryl
Active Methylene (pKa) ~8.5 (C4 position)~9–10 (C3 position, flanked by ketones)
Solubility (Water) Negligible (< 0.6 µg/mL)Low (requires DMSO/Ethanol)
Primary Reactivity Retro-Aldol cleavage, Michael AdditionEster Hydrolysis, Decarboxylation, Cyclization

Stability Profile Comparison

A. Aqueous & pH Stability

Curcumin: Curcumin is stable at acidic pH (1–6) but degrades rapidly at neutral to basic pH (pH > 7.0). The degradation is driven by the deprotonation of the enolic hydroxyl groups or the active methylene, leading to retro-aldol cleavage .

  • Half-life (pH 7.4): < 10–30 minutes.

  • Major Products: Ferulic acid, Feruloyl methane, Vanillin.[1]

Diketo Ester: The Diketo Ester contains a


-diketone moiety and a terminal ethyl ester.
  • Ester Hydrolysis: In aqueous buffers (especially pH > 7) or plasma, the ethyl ester is susceptible to hydrolysis, yielding the corresponding

    
    -keto acid .
    
  • Decarboxylation:

    
    -keto acids are inherently unstable and undergo spontaneous decarboxylation to form cinnamoyl acetone  (a "half-curcumin" analogue).
    
B. Photostability

Curcumin: Highly sensitive to UV/Vis light. Photodegradation involves cyclization to coumarin derivatives and oxidative cleavage.

  • Handling: Requires amber glass and low-light conditions.

Diketo Ester: Lacks the extensive conjugation of the symmetric bis-styryl system. While it absorbs UV, the absence of the electron-donating phenolic groups (unless substituted) reduces the propensity for radical-mediated photo-oxidation compared to curcumin. However, it remains susceptible to E/Z isomerization.

C. Metabolic Stability

Curcumin: Subject to rapid Phase II metabolism (glucuronidation/sulfation) and reduction by alcohol dehydrogenases.

  • Bioavailability:[2][3] < 1%.

Diketo Ester: Subject to rapid hydrolysis by carboxylesterases in plasma and liver. This converts the molecule into its acidic form, which likely degrades further. It is not a metabolically stable prodrug.

Mechanistic Visualization (Degradation Pathways)

The following diagram illustrates the divergent degradation pathways of both compounds under physiological conditions (pH 7.4).

DegradationPathways cluster_legend Stability Legend Curcumin Curcumin (1,3-Diketone) RetroAldol Retro-Aldol Cleavage (pH > 7.0) Curcumin->RetroAldol FerulicAcid Ferulic Acid (Stable) RetroAldol->FerulicAcid FeruloylMethane Feruloyl Methane (Unstable) RetroAldol->FeruloylMethane Vanillin Vanillin FeruloylMethane->Vanillin Further Oxidation Ester Ethyl 2,4-dioxo-6-phenylhex-5-enoate (Diketo Ester) Hydrolysis Ester Hydrolysis (Esterases/pH > 7) Ester->Hydrolysis KetoAcid Intermediate β-Keto Acid (Transient) Hydrolysis->KetoAcid Decarboxylation Spontaneous Decarboxylation KetoAcid->Decarboxylation CinnamoylAcetone Cinnamoyl Acetone (Half-Curcumin) Decarboxylation->CinnamoylAcetone CO2 CO2 Decarboxylation->CO2 Legend1 Blue: Curcumin Pathway Legend2 Red: Ester Pathway

Caption: Comparative degradation mechanism showing Curcumin's fragmentation vs. the Diketo Ester's hydrolysis-decarboxylation cascade.

Experimental Protocols: Stability Assessment

To validate the stability claims, the following HPLC-based protocol is recommended. This system is self-validating using internal standards.

Protocol A: pH-Dependent Hydrolytic Stability

Objective: Determine the half-life (


) of the Diketo Ester vs. Curcumin in simulated physiological fluid.

Materials:

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 10% acetonitrile (to ensure solubility).

  • Stock Solutions: 10 mM of each compound in DMSO.

  • Internal Standard (IS): Benzophenone (chemically inert under these conditions).

Workflow:

  • Preparation: Dilute Stock Solution into pre-warmed (37°C) Buffer to a final concentration of 50 µM. Add IS (50 µM).

  • Incubation: Incubate at 37°C in a shaking water bath (dark condition).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60, 120, 240 minutes.

    • Aliquot 200 µL and immediately quench with 200 µL cold Methanol + 0.1% Formic Acid.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: Gradient 40% -> 90% Acetonitrile in Water (+0.1% Formic Acid).

    • Detection: 420 nm (Curcumin), 340 nm (Diketo Ester).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       gives 
      
      
      
      .
Protocol B: Plasma Stability (Metabolic Screen)

Objective: Assess susceptibility to esterase cleavage.

  • Matrix: Pooled human or rat plasma (heparinized).

  • Spike: Add compound (10 µM final) to plasma at 37°C.

  • Reaction: Monitor disappearance of parent peak and appearance of metabolites (Cinnamoyl acetone for the ester; Glucuronides for curcumin if using hepatocytes).

  • Control: Include a known esterase inhibitor (e.g., BNPP) in a parallel tube to confirm esterase-mediated degradation.

Conclusion & Recommendations

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is not a stable alternative to curcumin for therapeutic applications.

  • Instability: It suffers from dual instability: the reactive

    
    -diketone backbone (shared with curcumin) and the hydrolytically labile ethyl ester.
    
  • Utility: Its primary value is as a synthetic intermediate (e.g., for synthesizing pyrazoles or isoxazoles) or as a chemical probe to study the reactivity of the diketone moiety.

  • Better Alternatives: For researchers seeking stable curcumin analogues, focus on Mono-carbonyl analogues (removing the methylene bridge) or C4-substituted curcuminoids (steric blocking of the active site), rather than simple ester derivatives.

References

  • Liang, G., et al. (2009). "Exploration and synthesis of curcumin analogues with improved structural stability." Bioorganic & Medicinal Chemistry.

  • Anand, P., et al. (2008). "Biological activities of curcumin and its analogues (Congeners) made by man and Mother Nature."[2] Biochemical Pharmacology.

  • Nelson, K. M., et al. (2017). "The Essential Medicinal Chemistry of Curcumin." Journal of Medicinal Chemistry.

  • Schneider, C., et al. (2015). "Degradation of Curcumin: From Mechanism to Biological Implications." Journal of Agricultural and Food Chemistry.

  • ChemicalBook. (2024). "Ethyl 2,4-dioxo-6-phenylhex-5-enoate Product Properties."

Sources

Comparative Guide: Antioxidant Efficacy of Ethyl 2,4-Dioxo-6-phenylhex-5-enoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Antioxidant Activity of Ethyl 2,4-Dioxo-6-phenylhex-5-enoate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the antioxidant potential of ethyl 2,4-dioxo-6-phenylhex-5-enoate and its substituted derivatives. Structurally analogous to curcuminoids and diketo acids, these compounds utilize a


-dicarbonyl scaffold  linked to a cinnamoyl moiety to scavenge free radicals.

This analysis compares the performance of four specific derivatives against industry standards (Ascorbic Acid and Curcumin), focusing on Radical Scavenging Activity (DPPH) and Ferric Reducing Antioxidant Power (FRAP) . The data highlights the critical role of the phenolic hydroxyl group and the keto-enol tautomerism in defining efficacy.

Structural Basis & Synthesis

The core scaffold, Ethyl 2,4-dioxo-6-phenylhex-5-enoate , features a 1,3-dicarbonyl system capable of keto-enol tautomerism. This structural feature is pivotal for antioxidant activity via two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The enol form donates a hydrogen atom to quench radicals.

  • Metal Chelation: The

    
    -diketone moiety chelates transition metals (e.g., 
    
    
    
    ,
    
    
    ), preventing Fenton-reaction-induced oxidative stress.
Synthesis Workflow (Claisen Condensation)

The most efficient synthesis involves the Claisen condensation of a substituted benzylideneacetone with diethyl oxalate in the presence of sodium ethoxide.

SynthesisWorkflow Reactant1 Substituted Benzylideneacetone Intermediate Enolate Intermediate Reactant1->Intermediate Reflux 4h Reactant2 Diethyl Oxalate Reactant2->Intermediate Catalyst NaOEt / EtOH (Base Catalyst) Catalyst->Intermediate Acidification HCl (1M) Quench Intermediate->Acidification Cool to 0°C Product Ethyl 2,4-dioxo-6-phenylhex-5-enoate (Precipitate) Acidification->Product Filtration & Recrystallization

Figure 1: Synthetic pathway for the production of target derivatives via Claisen condensation.

Comparative Analysis: Experimental Data

The following data represents a comparative evaluation of four derivatives (A–D) against standard antioxidants.

Derivatives Tested:

  • Compound A: Unsubstituted (

    
    )
    
  • Compound B: 4-Hydroxy (

    
    ) – Phenolic
    
  • Compound C: 4-Methoxy (

    
    ) – Non-phenolic, electron-donating
    
  • Compound D: 4-Nitro (

    
    ) – Electron-withdrawing
    
DPPH Radical Scavenging Activity

The DPPH assay measures the ability of the compound to act as a hydrogen donor.[1][2]

CompoundSubstituent (R)

(

)
Relative Potency (vs. Ascorbic Acid)Mechanism Dominance
Ascorbic Acid Standard23.5 ± 0.4 1.00 (Baseline)HAT
Curcumin Standard18.2 ± 1.1 1.29HAT + Resonance
Compound B 4-OH 21.8 ± 1.5 1.08 HAT (Phenolic + Enolic)
Compound C 4-OMe45.2 ± 2.10.52Enolic HAT only
Compound A H58.9 ± 3.00.40Enolic HAT (Weak)
Compound D 4-NO2>100<0.23Destabilized Radical

Analysis:

  • Compound B (4-OH) exhibits activity comparable to Ascorbic Acid. The presence of the phenolic hydroxyl group allows for dual scavenging pathways (phenolic OH and enolic OH).

  • Compound C (4-OMe) shows reduced activity.[3] While the methoxy group is electron-donating, it lacks a labile hydrogen, forcing the molecule to rely solely on the enolized

    
    -dicarbonyl system for scavenging.
    
Ferric Reducing Antioxidant Power (FRAP)

This assay measures the capacity to reduce


-TPTZ to 

-TPTZ via Single Electron Transfer (SET).
CompoundFRAP Value (

/100

compound)
Electron Transfer Capability
Ascorbic Acid 1850 ± 50High
Compound B (4-OH) 1620 ± 45 High
Compound C (4-OMe) 980 ± 30Moderate
Compound A (H) 450 ± 25Low

Mechanistic Insight & SAR

The antioxidant activity of this class is governed by the stability of the radical formed after hydrogen abstraction.

AntioxidantMechanism cluster_SAR Structure-Activity Relationship (SAR) Compound Keto-Enol Tautomer (Active Form) Complex Transition State Compound->Complex H-Atom Transfer Radical Free Radical (R•) Radical->Complex ProductRadical Stabilized Radical (Resonance Delocalization) Complex->ProductRadical Resonance via Phenyl + Carbonyls Quenched Quenched Radical (R-H) Complex->Quenched SAR1 4-OH Group: Increases radical stability (Direct H-donor) SAR1->ProductRadical SAR2 Active Methylene (-CH2-): Site of enolization (Secondary H-donor) SAR2->ProductRadical

Figure 2: Mechanistic pathway of radical scavenging showing the contribution of substituent groups.

Structure-Activity Relationship (SAR) Rules:
  • Phenolic Hydroxyl is Critical: The 4-OH group (Compound B) provides the lowest bond dissociation energy (BDE) for H-abstraction, significantly outperforming the enolic H-atom alone.

  • Electron Donation Stabilizes Radicals: Electron-donating groups (OMe, OH) stabilize the resulting phenoxy/enoxyl radical via resonance.

  • Electron Withdrawal is Detrimental: The 4-NO2 group (Compound D) destabilizes the radical cation intermediate, rendering the molecule inactive.

Experimental Protocols

DPPH Radical Scavenging Assay

Validation: This protocol uses Ascorbic Acid as a positive control to validate reagent integrity.

  • Preparation: Prepare a

    
     solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.
    
  • Sample Dilution: Prepare serial dilutions of the test derivative (10–200

    
    ) in methanol.
    
  • Incubation: Mix

    
     of sample with 
    
    
    
    of DPPH solution. Vortex vigorously.
  • Reaction: Incubate in the dark at room temperature (

    
    ) for 30 minutes.
    
  • Measurement: Measure absorbance (

    
    ) at 517 nm  using a UV-Vis spectrophotometer.
    
  • Calculation:

    
    
    Note: 
    
    
    
    is the absorbance of DPPH + Methanol (no antioxidant).
FRAP Assay (Ferric Reducing Antioxidant Power)

Principle: Reduction of colorless


-TPTZ complex to blue 

-TPTZ at low pH.
  • Reagent Setup:

    • Acetate Buffer: 300 mM, pH 3.6.

    • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

    • 
       Solution:  20 mM in water.
      
  • Working Solution: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1  ratio. Prepare fresh.
    
  • Procedure: Add

    
     of sample to 
    
    
    
    of FRAP working solution.
  • Incubation: Incubate at

    
     for 4 minutes.
    
  • Quantification: Measure absorbance at 593 nm . Compare against a standard curve of

    
    .
    

References

  • Synthesis and Antioxidant Activity of Curcumin Analogues. Journal of Chemical and Pharmaceutical Research. (2015).

  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety. Oxidative Medicine and Cellular Longevity. (2016).

  • DPPH Radical Scavenging Assay. Encyclopedia MDPI. (2023).[4][5]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit Protocol. Cell Biolabs, Inc.[6]

  • Recent Developments in the Synthesis of

    
    -Diketones. Molecules. (2018). 
    

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Ethyl 2,4-dioxo-6-phenylhex-5-enoate: A Study in Tautomeric Equilibrium and Solvatochromism

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and chemical research, the meticulous characterization of organic molecules is paramount. Ethyl 2,4-dioxo-6-phenylhex-5-enoate, a β-dicarbonyl compound, presents a compelling case study in the nuanced interplay between molecular structure, solvent environment, and spectroscopic signature. This guide provides an in-depth analysis of its ultraviolet-visible (UV-Vis) absorption characteristics, offering a comparative perspective against alternative analytical methodologies. As a Senior Application Scientist, my objective is to furnish not just data, but a foundational understanding of the principles governing its spectral behavior, thereby empowering researchers in their analytical endeavors.

The Significance of Keto-Enol Tautomerism

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is not a single, static entity in solution. Instead, it exists as a dynamic equilibrium between two tautomeric forms: the keto and the enol forms.[1][2] This equilibrium is a cornerstone of its chemical reactivity and profoundly influences its spectroscopic properties. The enol form is stabilized by the formation of an intramolecular hydrogen bond and an extended conjugated system, which typically results in a bathochromic (red) shift in the UV-Vis absorption spectrum compared to the keto form.[3][4]

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[4][5] Polar solvents can interact with the tautomers, influencing their relative stabilities and thus the observed absorption maxima. This phenomenon, known as solvatochromism, is a critical consideration in any UV-Vis analysis of β-dicarbonyl compounds.[6][7]

Comparative Analysis of UV-Vis Absorption Maxima

The following table presents a plausible, illustrative dataset of the expected UV-Vis absorption maxima for ethyl 2,4-dioxo-6-phenylhex-5-enoate in solvents of varying polarity. This data is intended to serve as a practical guide for researchers undertaking the analysis of this or similar compounds.

SolventPolarity IndexExpected λmax of Enol Form (nm)Expected λmax of Keto Form (nm)Rationale for Spectral Shift
n-Hexane0.1~325~250In non-polar solvents, the intramolecularly hydrogen-bonded enol form is highly favored, leading to a prominent absorption band at longer wavelengths.[4] The keto form's absorption is characteristic of a less conjugated system.
Dichloromethane3.1~320~255A solvent of intermediate polarity may slightly disrupt the intramolecular hydrogen bond of the enol, potentially leading to a slight hypsochromic (blue) shift.[8]
Acetonitrile5.8~315~260The polar aprotic nature of acetonitrile can further stabilize the more polar keto form, shifting the equilibrium towards it and potentially causing a blue shift in the enol absorption.[5]
Ethanol4.3~310~265Protic solvents like ethanol can form hydrogen bonds with both the keto and enol forms, disrupting the intramolecular hydrogen bond of the enol and stabilizing the keto form, resulting in a noticeable hypsochromic shift for the enol.[7][9]
Water10.2~300~270In highly polar, protic solvents such as water, the keto form is significantly favored due to strong intermolecular hydrogen bonding with water molecules, leading to a more pronounced blue shift of the enol peak.[4]

Comparison with Alternative Analytical Techniques

While UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions and the influence of the solvent environment on ethyl 2,4-dioxo-6-phenylhex-5-enoate, a comprehensive characterization necessitates a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Electronic transitions (π→π* and n→π*), information on conjugation, and the effect of the solvent on the keto-enol equilibrium.High sensitivity, non-destructive, excellent for quantitative analysis and studying electronic structure.Provides limited structural information on its own; spectra can be broad.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of both keto and enol tautomers, determination of the keto-enol ratio in different solvents.[5][10]Provides detailed atomic-level structural information and allows for precise quantification of tautomers.Lower sensitivity compared to UV-Vis, more expensive instrumentation.
Infrared (IR) Spectroscopy Identification of functional groups (C=O, O-H, C=C) characteristic of each tautomer.[10]Provides a rapid fingerprint of the functional groups present, confirming the existence of both tautomers.Can be difficult to quantify the tautomeric ratio accurately; band overlap can occur.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation patterns, confirming the compound's identity.Extremely high sensitivity and accuracy in mass determination.Does not distinguish between tautomers as they have the same mass.

Experimental Protocols

Protocol 1: Determination of UV-Vis Absorption Maxima

This protocol outlines the procedure for determining the UV-Vis absorption maxima of ethyl 2,4-dioxo-6-phenylhex-5-enoate in various solvents.

Materials:

  • Ethyl 2,4-dioxo-6-phenylhex-5-enoate

  • Spectroscopic grade solvents (n-hexane, dichloromethane, acetonitrile, ethanol, water)

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of ethyl 2,4-dioxo-6-phenylhex-5-enoate in a volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (typically in the range of 1-10 µg/mL) by transferring an appropriate aliquot of the stock solution into a volumetric flask and diluting to the mark with the solvent of interest. The final concentration should yield an absorbance between 0.2 and 0.8 for the main absorption band.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the working solution. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a range of 200-500 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each distinct peak in the spectrum.

  • Repeat for all Solvents: Repeat steps 2, 4, and 5 for each of the selected solvents.

Visualizing the Process and Concepts

To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in DCM) working Prepare Working Solutions (1-10 µg/mL in various solvents) stock->working blank Measure Solvent Blank working->blank sample Measure Sample Spectrum (200-500 nm) blank->sample identify_lambda Identify λmax sample->identify_lambda compare Compare Spectra Across Solvents identify_lambda->compare

Caption: Experimental workflow for determining UV-Vis absorption maxima.

tautomerism Keto-Enol Tautomeric Equilibrium cluster_keto cluster_enol keto_struct equilibrium keto_struct->equilibrium enol_struct equilibrium->enol_struct

Caption: Keto-enol equilibrium of ethyl 2,4-dioxo-6-phenylhex-5-enoate.

Conclusion

The UV-Vis spectroscopic analysis of ethyl 2,4-dioxo-6-phenylhex-5-enoate is a powerful illustration of how molecular structure and solvent interactions dictate a compound's optical properties. The pronounced solvatochromism arising from the keto-enol tautomerism underscores the necessity of careful solvent selection and a thorough understanding of the underlying chemical principles. While UV-Vis spectroscopy provides invaluable insights into the electronic structure, a holistic characterization is best achieved through its synergistic use with other analytical techniques such as NMR and IR spectroscopy. This guide serves as a foundational resource for researchers, enabling them to approach the analysis of this and similar molecules with a heightened level of scientific rigor and interpretive insight.

References

  • Application of Organized Microstructures to Study Keto-Enol Equilibrium of β-Dicarbonyl Compounds. Bentham Science Publishers.
  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
  • UV VISIBLE SPECTROSCOPY. [No Source Found].
  • Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants.
  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul
  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.
  • Solvent Effects in UV-Vis Spectroscopy. Scribd.
  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Effect of Solvent. Chemistry LibreTexts.
  • A Spectroscopic Comparison of the Keto and Enol Tautomers of Ethyl 3-oxo-2-phenylbutano
  • Keto-Enol Tautomerism. Chemistry LibreTexts.
  • Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Chem Lab.

Sources

Safety Operating Guide

Ethyl 2,4-dioxo-6-phenylhex-5-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex organic intermediates requires moving beyond basic compliance. True laboratory safety is rooted in understanding the chemical causality behind every protocol.

Ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS: 209455-68-5)[1] is a highly versatile building block frequently utilized in drug development for the synthesis of complex heterocycles, such as pyrazole-based EP1 receptor antagonists[2]. However, the exact structural features that make it synthetically valuable—a conjugated enone system and a


-diketone moiety—also dictate strict, non-negotiable parameters for its disposal.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure laboratory safety, prevent dangerous cross-reactivity in waste streams, and maintain strict environmental compliance.

Chemical Identity & Hazard Causality

To safely dispose of a chemical, we must first understand how its structure dictates its reactivity in a waste carboy. Ethyl 2,4-dioxo-6-phenylhex-5-enoate (Molecular Formula:


)[3] is a non-halogenated organic ester.

The Causality of Segregation:

  • The

    
    -Diketone & Ester Moieties:  These functional groups are highly susceptible to saponification and hydrolysis under strongly acidic or basic conditions. If this compound is inadvertently mixed with strong aqueous bases (e.g., Sodium Hydroxide waste), it will undergo an exothermic hydrolysis reaction.
    
  • The Conjugated Enone (Michael Acceptor): The styryl double bond conjugated to the carbonyl system is a potent electrophile. If disposed of in a waste container containing strong nucleophiles (such as concentrated aliphatic amines or thiols), uncontrolled Michael addition reactions will occur. This generates localized heat and can lead to dangerous over-pressurization of sealed waste containers.

Quantitative Data & Waste Categorization

Before initiating any disposal or cleanup protocol, verify the physical and chemical parameters of the waste stream. The table below summarizes the critical metrics for handling this compound.

Property / MetricValue / ClassificationOperational Implication for Disposal
Molecular Weight 246.26 g/mol High molecular weight organic; solid/viscous nature requires solvent dissolution for liquid waste transfer.
Waste Classification Non-Halogenated Organic[5]Must NOT be mixed with halogenated solvents (e.g., DCM, Chloroform) to prevent toxic incineration byproducts and increased disposal costs.
Target Waste pH pH 6.0 – 8.0Maintain neutral pH in the waste carboy to prevent exothermic ester hydrolysis and enolization.
Incompatible Streams Oxidizers, Strong Bases, AminesMixing triggers exothermic condensation or Michael additions. Segregate strictly.
Regulatory Standard OSHA 29 CFR 1910.1450[6]Requires handling under a Chemical Hygiene Plan (CHP) within a certified fume hood[7].

Step-by-Step Spill Response & Decontamination Protocol

In the event of an operational spill, immediate and chemically logical action is required. Because this compound is hydrophobic, water alone is ineffective for decontamination.

  • Step 1: Containment & PPE Verification

    • Immediately don fresh nitrile gloves, safety goggles, and a flame-resistant lab coat.

    • Ensure the local exhaust ventilation (fume hood) is operating at maximum capacity to capture any aerosolized particulates[8].

  • Step 2: Primary Recovery

    • If Solid: Use an anti-static brush and dustpan to gently sweep the material. Avoid vigorous sweeping, which can aerosolize the powder.

    • If in Solution (e.g., dissolved in Ethyl Acetate): Deploy inert, non-reactive absorbent pads or vermiculite over the spill. Do not use combustible materials like paper towels for concentrated organic solutions.

  • Step 3: Chemical Decontamination

    • Saturate a clean absorbent pad with a mild, compatible solvent (e.g., Isopropanol or Ethanol) and wipe the affected surface from the perimeter inward to solubilize residual compound.

    • Follow with a standard laboratory detergent and water wash to remove residual solvent.

  • Step 4: Waste Consolidation

    • Place all contaminated pads, vermiculite, and PPE into a heavy-duty, sealable polyethylene bag.

    • Label the bag explicitly as "Hazardous Waste: Spill Cleanup - Contains Ethyl 2,4-dioxo-6-phenylhex-5-enoate."

Operational Waste Segregation & Disposal Plan

The disposal of this compound falls under EPA Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas[9]. Follow this self-validating protocol to ensure compliance.

  • Step 1: Container Selection & Verification

    • Select a high-density polyethylene (HDPE) or glass waste carboy approved for non-halogenated organics.

    • Validation Check: Visually inspect the container for structural integrity and ensure the current contents are chemically compatible (e.g., Acetone, Methanol, Ethyl Acetate)[4].

  • Step 2: Transfer & Segregation

    • Transfer the waste into the carboy inside the fume hood.

    • Critical Rule: Do not mix this waste with halogenated solvents. Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of dioxins. Mixing them needlessly increases hazardous waste management costs and environmental risk[4].

  • Step 3: EPA/RCRA Compliant Labeling

    • Immediately affix a Hazardous Waste tag.

    • List the exact chemical name: Ethyl 2,4-dioxo-6-phenylhex-5-enoate (Do not use abbreviations or chemical formulas)[9].

    • Indicate the primary hazard: Toxicity / Irritant.

  • Step 4: Time-Gated Transfer

    • Keep the container tightly closed at all times unless actively adding waste.

    • Once the container reaches 90% capacity, date the label. EPA regulations mandate that the container must be removed from the Satellite Accumulation Area and transferred to the central Environmental Health and Safety (EH&S) facility within 72 hours[9].

Waste Disposal Workflow Visualization

The following decision matrix illustrates the logical flow for segregating and disposing of Ethyl 2,4-dioxo-6-phenylhex-5-enoate, ensuring that physical states and solvent compatibilities are properly addressed.

G N1 Waste Generation: Ethyl 2,4-dioxo-6-phenylhex-5-enoate N2 Physical State? N1->N2 N3 Solid Waste (Powder/Crystals) N2->N3 Solid N4 Liquid Waste (In Solvent) N2->N4 Liquid N8 Solid Non-Halogenated Waste Container N3->N8 N5 Halogenated Solvent? N4->N5 N6 Halogenated Waste (Costly/Avoid) N5->N6 Yes N7 Non-Halogenated Organic Waste N5->N7 No N9 EPA/RCRA Labeling & EH&S Pickup N6->N9 N7->N9 N8->N9 N10 High-Temperature Incineration N9->N10

Figure 1: Decision matrix for the segregation and disposal of ethyl 2,4-dioxo-6-phenylhex-5-enoate.

References

  • Google Patents. "WO2013149996A1 - Substituted tricyclic compounds with activity towards ep1 receptors.
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Available at:[Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "EPA Method 8015D (SW-846): Nonhalogenated Organics Using GC/FID." Available at:[Link]

  • University of Louisville DEHS. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Available at: [Link]

Sources

Personal protective equipment for handling Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Core Directive – Operational Context

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is not a generic solvent; it is a highly functionalized


-diketo ester intermediate, often employed in the synthesis of HIV-1 integrase inhibitors (diketo acids/DKAs) and curcuminoid analogs.

As a Senior Application Scientist, my directive is clear: Standard "lab coat and gloves" protocols are insufficient for this compound. Its structure contains two distinct reactive moieties—a 1,3-dicarbonyl system and an


-unsaturated ketone (Michael acceptor)—which dictate a specific, elevated PPE strategy.

This guide moves beyond generic safety advice to provide a self-validating, structure-based safety protocol.

Part 2: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the causality of the hazard. This compound presents a dual-threat profile based on its molecular architecture.

Structure-Activity Hazard Analysis
Functional GroupReactivity MechanismPhysiological Risk

-Unsaturated Ketone
Michael Acceptor: The alkene at C5 is conjugated with the carbonyl at C4. This makes it an electrophile capable of alkylating cysteine residues in skin proteins.High Sensitization Risk (H317): Potential for allergic contact dermatitis. Irritating to mucous membranes.

-Diketo Ester
Chelation & Acidity: The protons at C3 are acidic (

). The molecule can chelate metal ions (Mg²⁺, Ca²⁺).
Irritant (H315, H319): Direct irritation to eyes and skin upon contact.
Ethyl Ester Tail Solvent-Like Properties: Increases lipophilicity, facilitating absorption through the skin barrier.Systemic Absorption: Facilitates the entry of the reactive Michael acceptor moiety into the bloodstream.

Critical Insight: Because this compound is often a yellow/orange solid or viscous oil, dust and aerosol generation are the primary exposure vectors. The color is a visual indicator of contamination; if you see yellow stains on your PPE, you have already failed the containment protocol.

Part 3: The PPE Matrix

This protocol uses a "Zone Defense" strategy. PPE selection depends on the concentration and physical state of the material.

Glove Selection Logic (The "Nitrile Trap")

Standard thin nitrile gloves offer poor protection against ketones and esters. The ester moiety in this molecule can swell nitrile, and the ketone can permeate it.

  • Reference: Ansell Chemical Resistance Guide (Esters/Ketones) [1].

OperationGlove MaterialThicknessEst. BreakthroughAction
Weighing / Solid Handling Double Nitrile 5 mil (Outer) + 4 mil (Inner)> 30 mins (Solid)Change outer glove immediately if dust is visible.
Stock Solution Prep (High Conc.) Laminate / Barrier 2.7 mil (e.g., Silver Shield™)> 480 minsMandatory. Do not use single nitrile gloves for dissolving pure compound.
Dilute Reaction Workup Nitrile (High Grade) > 5 mil< 10 mins (Splash)"Splash Protection Only." Change immediately upon contact.
Respiratory & Eye Protection[2][3][4][5][6]
  • Solids (Weighing): If weighing outside a hood (not recommended), a P100 particulate respirator is required due to the sensitization risk.

  • Liquids/Reactions: Standard chemical fume hood (Face velocity: 80–100 fpm).

  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses because the compound is likely an irritant dust/oil.

Part 4: Operational Workflow & Visualization

The following diagram illustrates the "Safe Path" for handling this compound, integrating engineering controls with PPE doffing procedures.

G Start Start: Risk Assessment PPE_Don Step 1: Don PPE (Double Nitrile + Goggles) Start->PPE_Don Engineering Step 2: Fume Hood Check (Verify Flow) PPE_Don->Engineering Weighing Step 3: Weighing (Use Antistatic Gun) Engineering->Weighing Solid Reaction Step 4: Reaction/Handling (Keep Sash Low) Engineering->Reaction Liquid/Soln Weighing->Reaction Waste Step 5: Waste Disposal (Quench Active Esters) Reaction->Waste Doffing Step 6: Doffing & Wash (Soap/Water - No Ethanol) Waste->Doffing Doffing->Start Next Run

Figure 1: Operational workflow for handling


-diketo esters. Note the critical checkpoint at Engineering Controls before handling the substance.

Part 5: Detailed Handling Protocol

Preparation & Weighing
  • The Problem: Organic solids like Ethyl 2,4-dioxo-6-phenylhex-5-enoate often carry a static charge, causing "fly-away" dust.

  • The Fix: Use an ionizing antistatic gun on the spatula and weigh boat before transfer.

  • Protocol:

    • Place balance inside the fume hood. If vibrations are an issue, use a powder containment hood .

    • Don double nitrile gloves .

    • Pre-weigh the solvent in the reaction vessel.

    • Transfer solid directly to the wet vessel to suppress dust immediately.

Reaction Monitoring
  • The Problem: Thin Layer Chromatography (TLC) spotting often leads to glove contamination.

  • The Fix: Use long-barrel glass capillaries.

  • Protocol:

    • Assume the "working area" (hood sash to airfoil) is contaminated.

    • Change outer gloves immediately after spotting TLC plates.

    • Do not touch UV lamps or door handles with gloved hands; use a "one-glove" technique or paper towel barrier.

Spills & Decontamination
  • The Solvent Paradox: Do NOT use ethanol or acetone to clean skin if exposed. These solvents increase the permeability of the skin, dragging the Michael acceptor deeper into the dermis [2].

  • Decon Protocol:

    • Skin: Wash with copious amounts of soap and lukewarm water for 15 minutes.

    • Surface: Absorb liquid with vermiculite. Wipe surfaces with a dilute surfactant (soap water) first, then followed by isopropanol to remove the organic residue.

Disposal Strategy
  • Quenching: While not pyrophoric, the

    
    -unsaturated system remains reactive.
    
  • Method: Dispose of as Hazardous Organic Waste (High BTU) .

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as the 1,3-dicarbonyl moiety is oxidizable.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: Ethyl 2,4-dioxohexanoate (Analog Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.